O,O,S-Triethyl thiophosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXTYUIZRKSYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073253 | |
| Record name | O,O,S-Triethyl thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-09-0 | |
| Record name | Phosphorothioic acid, O,O,S-triethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,S-Triethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,S-Triethyl thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O,O,S-Triethyl thiophosphate fundamental properties
An In-depth Technical Guide to the Core Properties of O,O,S-Triethyl Phosphorothioate
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate (OOS-TEP), an organophosphorus compound of significant interest in toxicological research and pesticide development. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this guide is structured to deliver field-proven insights, elucidating the causal relationships that underpin the compound's synthesis, mechanism of action, and analytical determination. The protocols described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. Every key claim is substantiated with citations to authoritative sources, ensuring scientific integrity.
Compound Identification and Core Physicochemical Properties
O,O,S-Triethyl phosphorothioate is a member of the organophosphate class of chemicals. It is a structural isomer of the more commonly known O,O,O-Triethyl phosphorothioate (CAS 126-68-1), and this distinction is critical; the placement of the sulfur atom dictates its metabolic activation and toxicological profile.
| Property | Value | Source(s) |
| IUPAC Name | 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | [1] |
| Synonyms | O,O,S-Triethyl thiophosphate, O,O-Diethyl S-ethyl phosphorothioate, Phosphorothioic acid O,O,S-triethyl ester | [2][3] |
| CAS Number | 1186-09-0 | [3] |
| Molecular Formula | C6H15O3PS | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | ~217 °C (estimate) | [4] |
| Density | ~1.11 g/mL | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
| Oral LD50 (Rat) | 27 mg/kg | [4] |
Synthesis and Purification Workflow
The synthesis of O,O,S-trialkyl phosphorothioates is typically achieved via the S-alkylation of an O,O-dialkyl phosphorothioate salt. This nucleophilic substitution reaction is a reliable method for forming the P-S-C bond characteristic of this compound class.[5] The causality is straightforward: the phosphorothioate anion is an excellent nucleophile, and the sulfur atom is a soft nucleophilic center, preferentially attacking the soft electrophilic carbon of an alkyl halide.[5]
Experimental Protocol: Synthesis of O,O,S-Triethyl Phosphorothioate
This protocol is based on the general principle of S-alkylation of O,O-diethyl phosphorothioate.
Materials:
-
Sodium O,O-diethyl phosphorothioate (or generated in situ from O,O-diethyl phosphite, sulfur, and a base like sodium ethoxide)
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous acetonitrile (or acetone)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve Sodium O,O-diethyl phosphorothioate (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Alkylation: Add ethyl bromide (1.1 eq) dropwise to the stirred solution at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting salt.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 80°C for acetonitrile). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots with ³¹P NMR spectroscopy, watching for the disappearance of the starting material's signal and the appearance of the product's signal. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of diatomaceous earth to remove the sodium bromide salt precipitate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Product: The resulting liquid is O,O,S-Triethyl phosphorothioate. Purity should be assessed by GC-MS and NMR spectroscopy. For highly pure material, vacuum distillation or column chromatography on silica gel may be employed.
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for O,O,S-Triethyl phosphorothioate.
Toxicodynamics and Core Mechanism of Action
The toxicity of OOS-TEP, like many phosphorothioates, is not direct. It requires metabolic bioactivation to exert its primary toxic effect.[6] The core mechanism involves a "lethal synthesis" where the relatively benign parent compound is converted into a highly potent inhibitor of a critical enzyme.
Metabolic Activation and Acetylcholinesterase (AChE) Inhibition
-
The Protoxin: OOS-TEP in its native P=S (thion) form is a poor inhibitor of acetylcholinesterase (AChE).[6]
-
Bioactivation: In the liver and other tissues, Cytochrome P450 (CYP) enzymes catalyze an oxidative desulfuration reaction.[1] This process replaces the sulfur atom with an oxygen atom, converting OOS-TEP into its oxygen analog (oxon), O,O,S-Triethyl phosphate.
-
The Active Toxin: This oxon is a powerful, irreversible inhibitor of AChE. The phosphorus atom of the oxon is highly electrophilic and is attacked by a serine hydroxyl group in the active site of AChE.[7]
-
Enzyme Inactivation: This forms a stable, phosphorylated enzyme that is catalytically inactive.
-
Pathophysiology: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions. This causes overstimulation of muscarinic and nicotinic receptors, leading to the clinical signs of cholinergic crisis: salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as muscle tremors, paralysis, and ultimately, respiratory failure.[8]
Signaling Pathway: AChE Inhibition
Caption: Metabolic activation and mechanism of AChE inhibition by OOS-TEP.
Non-Cholinergic Pulmonary Toxicity
Distinct from its systemic cholinergic effects, OOS-TEP is known to cause direct lung damage in animal models.[9][10] This suggests a site-specific toxicity mechanism. The leading hypothesis is that the same CYP450-mediated bioactivation that occurs in the liver also happens locally within specific lung cells, such as the non-ciliated bronchiolar epithelial (Clara) cells.[11] This localized production of the highly reactive oxon can lead to covalent binding to cellular macromolecules, oxidative stress, and direct cellular necrosis, resulting in morphological changes and inflammation independent of systemic AChE inhibition.[11][12]
Core Experimental Protocols
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for the quantitative analysis of OOS-TEP in a simple matrix like water or buffer, which can be adapted for more complex biological samples with appropriate extraction and cleanup steps.[2][13]
Rationale: GC is ideal for analyzing volatile and semi-volatile compounds like OOS-TEP. MS provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, which is critical for distinguishing isomers.[13]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Fused silica capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
OOS-TEP certified reference standard
-
Volumetric flasks, microsyringes
Procedure:
-
Standard Preparation: Prepare a stock solution of OOS-TEP in a suitable solvent (e.g., ethyl acetate). Perform serial dilutions to create a calibration curve covering the expected sample concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation (Aqueous): For clean aqueous samples, direct aqueous injection may be possible. For complex matrices (plasma, tissue homogenate), a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase extraction (SPE) is required to remove interferences.
-
GC-MS Parameters:
-
Inlet: Splitless mode, 250°C
-
Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for OOS-TEP (e.g., parent ion and key fragments). A full scan analysis should be performed initially to determine these ions.
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Quantification: Integrate the peak area for the primary quantifying ion. Construct a linear regression calibration curve from the standards and calculate the concentration of OOS-TEP in the unknown samples.
Analytical Workflow Diagram
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- 3. researchgate.net [researchgate.net]
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- 6. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to O,O,S-Triethyl phosphorothioate
This guide provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development and chemical safety, this document delves into its core chemical identity, physicochemical properties, toxicological profile, and the logic behind its formal nomenclature.
Core Chemical Identity and Structure
O,O,S-Triethyl phosphorothioate is an organothiophosphate, a class of compounds where at least one oxygen atom in a phosphate group is replaced by sulfur.[1] It is crucial to distinguish this compound from its isomer, O,O,O-Triethyl phosphorothioate, as the placement of the sulfur atom dictates its chemical properties and reactivity.
IUPAC Name: The formal IUPAC name for this compound is O,O,S-Triethyl phosphorothioate .[2][3][4] An alternative, though less common, systematic name is 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane.[3]
Synonyms: The compound is known by several other names in literature and commercial listings, including O,O,S-Triethyl phosphorothiolate, O,O-Diethyl S-ethyl phosphorothioate, and Thiophosphoric acid O,O,S-triethyl ester.[3][4]
Key Identifiers:
Molecular Structure
The structure of O,O,S-Triethyl phosphorothioate features a central pentavalent phosphorus atom. This phosphorus center is bonded to four other groups:
-
One oxygen atom via a double bond (a phosphoryl group, P=O).
-
Two oxygen atoms via single bonds, each connected to an ethyl group (two ethoxy groups, -OCH₂CH₃).
-
One sulfur atom via a single bond, which is in turn connected to an ethyl group (an ethylthio group, -SCH₂CH₃).
This specific arrangement, known as a phosphorothiolate, contains a P=O bond and a P-S-C linkage. This is distinct from the isomeric phosphorothionate form (O,O,O-isomer), which contains a P=S bond and a P-O-C linkage.
Caption: Chemical structure of O,O,S-Triethyl phosphorothioate.
Physicochemical and Spectroscopic Data
Understanding the physical properties of a compound is fundamental for its handling, application, and analysis.
Physical Properties
The following table summarizes the key physicochemical properties of O,O,S-Triethyl phosphorothioate.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid/oil | [2][4] |
| Boiling Point | 217°C (estimated) | [2] |
| Density | 1.1100 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][4] |
Understanding the IUPAC Name: A Logical Breakdown
The IUPAC name provides a precise description of the molecule's connectivity. The choice of nomenclature is critical as it differentiates between structural isomers.
Caption: Logical workflow for constructing the IUPAC name.
-
Phosphoro- : This root indicates a derivative of a phosphorus oxoacid, in this case, phosphoric acid (H₃PO₄).
-
-thioate : This suffix signifies that one of the oxygen atoms of the parent phosphate has been substituted with a sulfur atom.
-
Triethyl : This indicates the presence of three ethyl (-CH₂CH₃) groups.
-
O,O,S- : These are locants that specify the exact points of attachment for the three ethyl groups. Two ethyl groups are bonded to oxygen atoms (hence O,O-diethyl), and one ethyl group is bonded to the sulfur atom (hence S-ethyl). This precise designation is vital to distinguish it from the O,O,O-isomer (CAS 126-68-1), where all three ethyl groups are attached to oxygens and the sulfur is double-bonded to the phosphorus.[5][6]
Synthesis and Reactivity Insights
Synthesis Context
While specific industrial synthesis routes for O,O,S-Triethyl phosphorothioate are proprietary, the synthesis of related organothiophosphates provides valuable insight. Generally, these compounds can be synthesized through various phosphorylation and thio-phosphorylation reactions. For instance, the synthesis of arylthiophosphonates can be achieved through methods like the thio-oxidation of phosphorus(III) species or the direct phosphorylation of organometallic intermediates.[7] A relevant reaction is the base-induced phospho-Fries rearrangement of O-aryl-O,O-diethylthiophosphates, which transforms a P-O-Aryl bond into a P-Aryl bond, showcasing the manipulability of these structures.[7][8]
Chemical Reactivity
As with other organophosphates, the reactivity of O,O,S-Triethyl phosphorothioate is centered around the phosphorus atom. Key reactivity considerations include:
-
Hydrolysis: The ester linkages (P-O-C and P-S-C) are susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: The sulfur atom can be oxidized. Organophosphates are known to release toxic phosphorus oxides upon partial oxidation.[9]
-
Reaction with Reducing Agents: In the presence of strong reducing agents, organophosphates can form highly toxic and flammable phosphine gas.[9]
Toxicological Profile and Applications
Primary Applications
O,O,S-Triethyl phosphorothioate is an organophosphorus pesticide.[2] This class of compounds was developed for broad-spectrum insecticidal activity. The mechanism of toxicity in insects often involves metabolic oxidation of a less toxic P=S bond (in thionate isomers) to the highly toxic P=O bond (the oxon form), which is a potent inhibitor of the critical enzyme acetylcholinesterase.[1] While O,O,S-Triethyl phosphorothioate already possesses the P=O bond, its toxicological properties are significant.
Mammalian Toxicity
This compound is classified as highly toxic.
-
Acute Toxicity: It is a poison by ingestion, intravenous, and intraperitoneal routes.[2] The oral LD₅₀ in rats is reported to be 27 mg/kg.[2]
-
Health Effects: Studies have shown that it can induce toxicological lung damage in rats.[2] Research on the related compound, O,O,S-trimethyl phosphorothioate, indicates that compounds with this specific thiol structure can cause delayed mortality in rats, who may refuse food and water after exposure.[10]
-
Safety Precautions: When heated to decomposition, it emits toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[2] Due to its toxicity, handling requires stringent safety protocols, including use in well-ventilated areas and appropriate personal protective equipment (PPE).
Conclusion
O,O,S-Triethyl phosphorothioate is a well-defined organophosphorus compound with significant applications and a notable toxicological profile. A precise understanding of its structure, as defined by its IUPAC name and confirmed by spectroscopic methods, is paramount for its safe handling and for research into its biological and chemical activities. The distinction between this phosphorothiolate isomer and its phosphorothionate counterpart is a critical lesson in chemical specificity, impacting everything from reactivity to biological function. Professionals working with this or related compounds must adhere to strict safety guidelines commensurate with its high toxicity.
References
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O,O',O''-Triethyl phosphorothioate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
O,O-diethyl phosphorothioate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
O,O,O-Triethyl thiophosphate. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]
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O,O,S-Triethyl Phosphorothiolate. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.). Google Patents.
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Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
-
Dieng, T., et al. (2005). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett. Retrieved January 24, 2026, from [Link]
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O,O,O-Triethyl thiophosphate Phase change data. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]
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Organothiophosphate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Ali, F. A., & Fukuto, T. R. (1982). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
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O,O,S-Triethyl thiophosphate CAS number 1186-09-0
An In-Depth Technical Guide to O,O,S-Triethyl phosphorothioate (CAS 1186-09-0)
This guide provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate, an organophosphate compound of significant interest in toxicological research and specialized chemical applications. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, toxicological profile, and analytical methodologies, grounding all claims in authoritative data.
Introduction and Strategic Overview
O,O,S-Triethyl phosphorothioate is an organothiophosphate compound, an isomer of the more commonly known pesticide-related compound, O,O,O-Triethyl phosphorothioate (CAS 126-68-1).[1] While structurally similar, the placement of the sulfur atom—bonded directly to the phosphorus atom in a P=O (phosphoryl) bond configuration rather than a P=S (thiophosphoryl) bond—critically alters its chemical reactivity and biological activity. Its primary relevance stems from its use as a pesticide and as a research tool to investigate organophosphate-induced toxicity, particularly concerning pulmonary damage.[2][3][4] Understanding its distinct metabolic activation and mechanism of action is crucial for toxicologists and drug development professionals studying organophosphate poisoning and potential countermeasures.
Physicochemical Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. These properties dictate solubility, stability, and appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Registry Number | 1186-09-0 | [5][6] |
| Molecular Formula | C6H15O3PS | [5][6] |
| Molecular Weight | 198.22 g/mol | [5][6] |
| Appearance | Clear Colourless Oil / Liquid | [2][5] |
| Boiling Point | 105-108 °C at 10 Torr; 217°C (estimated at 760 Torr) | [2][7] |
| Density | 1.1095 - 1.1100 g/cm³ at 20°C | [2][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][5] |
| IUPAC Name | 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | [6] |
| Canonical SMILES | CCOP(=O)(OCC)SCC | [6][7] |
| InChI | InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | [6] |
| InChIKey | YEXTYUIZRKSYHA-UHFFFAOYSA-N | [7] |
Synthesis and Chemical Logic
The synthesis of organothiophosphates like O,O,S-Triethyl phosphorothioate typically involves the phosphorylation of a suitable thiol. A common and logical pathway is a variation of the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a sulfenyl chloride. However, a more direct route involves the reaction of a dialkyl phosphite with an ethyl sulfenyl derivative or, alternatively, the alkylation of a salt of O,O-diethyl phosphorothioic acid.
The following diagram illustrates a plausible synthetic pathway. The choice of a base is critical; a non-nucleophilic base is required to prevent side reactions with the electrophilic phosphorus center.
Caption: Plausible synthetic route to O,O,S-Triethyl phosphorothioate.
Toxicology and Mechanism of Action
The toxicity of O,O,S-Triethyl phosphorothioate is a subject of significant research, primarily due to its potent and specific effects, particularly on lung tissue.[2][3]
Metabolic Activation: The Causality of Toxicity
Unlike many direct-acting toxicants, the parent compound O,O,S-Triethyl phosphorothioate is likely a pro-toxin. Its toxicity is mediated through metabolic activation, a critical concept for any toxicological assessment. The primary site of this metabolism is the liver and lung, involving cytochrome P450 enzymes.[8] The key transformation is the oxidative metabolism of the alkylthio (S-ethyl) moiety.[8] This bioactivation creates a highly reactive electrophilic intermediate, which is considered the "proximal toxin" responsible for cellular damage.[8] This is distinct from many other organophosphates where the P=S bond is oxidized to a P=O bond (oxidative desulfuration) to inhibit acetylcholinesterase.
Caption: Bioactivation of O,O,S-Triethyl phosphorothioate to its proximal toxin.
Toxicological Profile
-
Acute Toxicity: The compound is classified as poisonous by ingestion, intravenous, and intraperitoneal routes.[2] The oral LD50 in rats is reported as 27 mg/kg, indicating high acute toxicity.[2]
-
Organ-Specific Toxicity: A hallmark of O,O,S-Triethyl phosphorothioate poisoning is severe, dose-dependent lung damage in rats.[2][3] This is attributed to the metabolic activation within the lung's Clara cells, leading to necrosis.[8]
-
Genotoxicity and Reproductive Effects: O,O,S-Triethyl phosphorothioate is a metabolite of several organophosphate pesticides. Studies have linked the presence of its parent metabolite, diethylthiophosphate (DETP), in urine to an increased number of sperm susceptible to chromatin alteration and a higher frequency of aneuploidy in sperm among populations exposed to organophosphate pesticides.[9] This suggests a potential for genotoxicity following exposure, likely mediated by its metabolites.[9]
Analytical Methodologies
Accurate detection and quantification are essential for both research and clinical diagnostics. The analysis of organophosphates and their metabolites relies heavily on chromatographic techniques.
Core Techniques
The standard approach for analyzing non-volatile organophosphates like O,O,S-Triethyl phosphorothioate involves Gas Chromatography (GC) coupled with a selective detector.[10]
-
Gas Chromatography (GC): Separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (GC-MS): Provides definitive identification by fragmenting the molecule and creating a unique mass spectrum, which acts as a chemical fingerprint.[10]
-
Flame Photometric Detector (FPD): A highly sensitive and selective detector for sulfur- or phosphorus-containing compounds, making it ideal for this application.
Sample Preparation and Analysis Protocol (General Workflow)
This protocol is a self-validating system for the quantitative analysis of O,O,S-Triethyl phosphorothioate in a non-biological matrix (e.g., environmental sample, formulation).
Objective: To quantify the concentration of O,O,S-Triethyl phosphorothioate using GC-FPD.
Materials:
-
O,O,S-Triethyl phosphorothioate certified reference standard.
-
High-purity solvents (e.g., hexane, ethyl acetate).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if required.
-
GC-FPD system with an appropriate capillary column (e.g., DB-5ms).
-
Volumetric flasks, pipettes, and autosampler vials.
Methodology:
-
Standard Preparation (Calibration Curve):
-
Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in ethyl acetate.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Causality: This range must bracket the expected concentration in the unknown samples to ensure accurate interpolation.
-
Include an internal standard (e.g., triphenyl phosphate) in all standards and samples to correct for variations in injection volume and detector response.
-
-
Sample Extraction:
-
Accurately weigh or measure the sample.
-
Extract the analyte using an appropriate solvent (e.g., ethyl acetate) via sonication or vortexing.
-
Centrifuge to pellet any solids.
-
-
Cleanup (If Necessary):
-
If the sample matrix is complex (contains interfering compounds), pass the extract through an SPE cartridge to remove impurities. Causality: A clean extract prevents contamination of the GC system and reduces signal interference, ensuring the integrity of the quantitative result.
-
Elute the analyte from the SPE cartridge and concentrate the eluate under a gentle stream of nitrogen.
-
-
GC-FPD Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area Ratio vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for the assay to be considered valid.
-
Inject the prepared samples.
-
Quantify the analyte concentration in the samples by interpolating their peak area ratios from the calibration curve.
-
-
Validation:
-
Analyze a blank sample to ensure no system contamination.
-
Analyze a Quality Control (QC) sample (a standard of known concentration prepared independently) with each batch. The result must be within ±15% of the nominal value. Trustworthiness: This step validates the accuracy of the calibration curve and the entire analytical run.
-
Caption: General workflow for the quantitative analysis of O,O,S-Triethyl phosphorothioate.
References
-
PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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NIST. (n.d.). O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Triethyl phosphite. Retrieved January 23, 2026, from [Link]
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Pharmaffiliates. (n.d.). O,O,S-Triethyl Phosphorothiolate. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Verschoyle, R. D., & Cabral, J. R. (1982). Some aspects of the toxicology of trimethyl and triethyl phosphorothioates. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 5, 245–247. Retrieved from [Link]
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Hagen, B., Dale, O., Neverdal, G., Azri, S., & Nilsen, O. G. (1991). Metabolism and alkylating activity of thio-TEPA in rat liver slice incubation. Cancer chemotherapy and pharmacology, 28(6), 441–447. Retrieved from [Link]
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Defense Technical Information Center. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved January 23, 2026, from [Link]
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CAS. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester. CAS Common Chemistry. Retrieved January 23, 2026, from [Link]
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O,O,S-Triethyl Thiophosphate: A Deep Dive into its Mechanism as an Acetylcholinesterase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
O,O,S-Triethyl thiophosphate (OOS-TETP) belongs to the potent class of organophosphorus (OP) compounds, which exert their primary toxicological effects through the irreversible inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is critical for the termination of nerve impulses in cholinergic pathways by hydrolyzing the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a cholinergic crisis and, in severe cases, respiratory failure and death.[3] This in-depth technical guide elucidates the precise molecular mechanism of action of OOS-TETP as an AChE inhibitor, detailing the covalent modification of the enzyme's active site, the subsequent "aging" process, and the kinetic principles governing this interaction. Furthermore, this guide provides detailed, field-proven experimental protocols for the characterization of OOS-TETP and other AChE inhibitors, empowering researchers to conduct robust and reproducible studies.
Introduction: The Significance of Acetylcholinesterase and its Inhibition
Acetylcholinesterase is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[2] Its primary function is the rapid hydrolysis of acetylcholine into choline and acetic acid, a crucial step for terminating synaptic transmission and allowing neurons to return to their resting state.[4][5] The active site of AChE contains a catalytic triad composed of serine, histidine, and glutamate residues.[2][6] The inhibition of this vital enzyme is a key mechanism for the therapeutic action of drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[4] However, it is also the mechanism of toxicity for a wide range of pesticides and nerve agents, including OOS-TETP.[1][7][8]
OOS-TETP is an organophosphorus compound that acts as a potent, irreversible inhibitor of AChE.[9] Understanding its mechanism of action is not only crucial for toxicology and the development of antidotes but also provides a valuable model for the design of novel therapeutic agents targeting cholinergic systems.
The Molecular Mechanism of OOS-TETP Inhibition of Acetylcholinesterase
The inhibition of AChE by OOS-TETP is a multi-step process involving the formation of a transient reversible complex, followed by the irreversible covalent modification of the enzyme's active site.
Initial Binding and Covalent Phosphorylation
Similar to the natural substrate acetylcholine, OOS-TETP initially binds to the active site of AChE.[1] The catalytic serine residue (Ser203), activated by the adjacent histidine (His447) of the catalytic triad, performs a nucleophilic attack on the phosphorus atom of OOS-TETP.[2][6] This results in the formation of a covalent phosphoryl-enzyme conjugate. A key aspect of this reaction is the departure of a "leaving group." For O,O,S-trialkyl phosphorothiolates like OOS-TETP, the S-alkyl group is the leaving group during phosphorylation.[9]
The resulting phosphorylated enzyme is stable and catalytically inactive, as the serine residue is no longer available to hydrolyze acetylcholine.[1] The dephosphorylation of the enzyme is an extremely slow process, on the order of days, effectively leading to irreversible inhibition.[1]
Figure 1: Covalent phosphorylation of AChE by OOS-TETP.
The "Aging" Phenomenon: A Conformation of Irreversibility
Following phosphorylation, the OP-AChE conjugate can undergo a time-dependent dealkylation process known as "aging".[3][10] This reaction involves the cleavage of one of the remaining alkyl groups from the phosphorus atom, resulting in a negatively charged oxygen atom.[3][10] This negatively charged phosphoryl-enzyme conjugate is highly resistant to reactivation by standard oxime antidotes.[3] The rate of aging varies significantly depending on the specific organophosphate compound, with some nerve agents like soman causing extremely rapid aging within minutes.[10][11] For OOS-triethyl phosphorothiolate, the phosphorylated enzyme undergoes both spontaneous reactivation and aging.[9]
The aged enzyme is considered permanently inactivated, as the conformational changes and the negative charge within the active site prevent the binding and action of reactivating agents.[3]
Figure 2: The "aging" process of phosphorylated AChE.
Kinetics of Acetylcholinesterase Inhibition by OOS-TETP
The interaction between OOS-TETP and AChE can be characterized by several kinetic parameters. OOS-triethyl phosphorothiolate inhibits acetylcholinesterase through both a reversible complex formation and progressive, irreversible inhibition.[9] The inhibitory potency is often quantified by the second-order rate constant of inhibition (kᵢ) or, more commonly in screening assays, by the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Typical Value for Potent OPs |
| kᵢ | Second-order rate constant of inhibition | High (e.g., > 10⁵ M⁻¹min⁻¹) |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% | Low (nM to µM range) |
| k_react | First-order rate constant for spontaneous reactivation | Very low |
| k_age | First-order rate constant for aging | Varies depending on the OP |
Note: Specific kinetic constants for OOS-TETP may vary depending on the experimental conditions and the source of the enzyme. A study on bovine erythrocyte acetylcholinesterase reported a bimolecular rate constant (ka) of 6.7 X 10³ M⁻¹min⁻¹ for O,O,S-triethyl phosphorothiolate.[9]
Experimental Protocols for Characterizing OOS-TETP Inhibition
To investigate the inhibitory properties of OOS-TETP and other compounds, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for determining AChE activity and inhibitor potency.
Measurement of Acetylcholinesterase Activity: The Ellman's Assay
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring AChE activity.[12][13][14]
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine.[14][15] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[12][13][15] The rate of color formation is directly proportional to the AChE activity.[15]
Materials and Reagents:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (OOS-TETP)
-
Positive control inhibitor (e.g., Donepezil or Eserine)
-
96-well microplate
-
Spectrophotometric microplate reader
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test compound (OOS-TETP) and the positive control in the appropriate solvent (ensure the final solvent concentration in the assay is low and does not affect enzyme activity).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution (final concentration typically 0.5 mM)
-
Test compound solution or solvent control
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution (final concentration typically 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with the solvent control and V_inhibitor is the rate with the test compound.
-
Figure 3: Workflow for the Ellman's assay to measure AChE activity.
Determination of IC₅₀ Value
The IC₅₀ value is a quantitative measure of the potency of an inhibitor.[4]
Procedure:
-
Perform the Ellman's assay as described above with a range of inhibitor concentrations (typically spanning several orders of magnitude).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4]
Therapeutic Intervention: The Role of Oxime Reactivators
The primary treatment for organophosphate poisoning involves the administration of an antimuscarinic agent like atropine to counteract the effects of excess acetylcholine, and an AChE reactivator, typically an oxime.[16] Oximes, such as pralidoxime (2-PAM), function by nucleophilically attacking the phosphorus atom of the phosphorylated serine in the inhibited AChE, thereby displacing the organophosphate and regenerating the active enzyme.[2][17] However, the efficacy of oximes is limited by the "aging" process. Once the OP-AChE complex has aged, it becomes refractory to reactivation by currently available oximes.[1][3]
Conclusion
O,O,S-Triethyl thiophosphate serves as a classic example of an organophosphorus compound that exerts its toxic effects through the potent and irreversible inhibition of acetylcholinesterase. The mechanism involves a covalent phosphorylation of the active site serine, followed by a time-dependent aging process that renders the enzyme resistant to reactivation. A thorough understanding of this mechanism, coupled with robust experimental methodologies, is paramount for the fields of toxicology, pharmacology, and drug development. The protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary tools to further investigate the intricate interactions between organophosphorus compounds and acetylcholinesterase, paving the way for the development of more effective antidotes and therapeutic agents.
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Kovarik, Z., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. IntechOpen. Available at: [Link]
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Worek, F., et al. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 523-529. Available at: [Link]
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Shi, M., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Drug Discovery Today, 21(8), 1349-1357. Available at: [Link]
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Thompson, C. M., et al. (1981). Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation. Biochimica et Biophysica Acta, 661(2), 220-229. Available at: [Link]
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Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. Available at: [Link]
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PubChem. (n.d.). O,O,O-Triethyl phosphorothioate. Retrieved from [Link]
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- Oren, G., & Hulse, E. J. (2023). Nerve Agents. In StatPearls.
- Worek, F., et al. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Chemistry, 7, 323.
- Abed, A., et al. (2021). Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to diazinon. Archives of Toxicology, 95(4), 1365-1380.
- Bajgar, J., et al. (2007). DIFFERENTIAL INHIBITION OF THE BRAIN ACETYLCHOLINESTERASE MOLECULAR FORMS FOLLOWING SARIN, SOMAN AND VX INTOXICATION IN LABORATO. Acta Medica (Hradec Kralove), 50(1), 47-52.
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Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Retrieved from [Link]
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Wikipedia. (2023). Acetylcholinesterase inhibitor. In Wikipedia. Available at: [Link]
- Nikolskaya, E., et al. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 23(23), 14789.
- Keijer, J. H., & Wolring, G. Z. (1969). In vitro studies on the reactivation by oximes of phosphylated acetylcholinesterase--II. On the formation of O,O-diethyl phosphorylated AChE and O-ethyl methylphosphonylated AChE and their reactivation by PS2. Biochimica et Biophysica Acta, 185(2), 465-468.
- Sanson, B., et al. (2021). Shifts in Backbone Conformation of Acetylcholinesterases upon Binding of Covalent Inhibitors, Reversible Ligands and Substrates. International Journal of Molecular Sciences, 22(24), 13459.
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Dr.Oracle. (2025). What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure?. Retrieved from [Link]
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protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
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EMBL-EBI. (n.d.). Acetylcholinesterase - Mechanism and Catalytic Site Atlas. Retrieved from [Link]
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- Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 10.
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O,O,S-Triethyl thiophosphate toxicological profile and LD50 in rats
An In-Depth Technical Guide to the Toxicological Profile and Acute Oral LD50 of O,O,S-Triethyl Thiophosphate in Rats
Executive Summary
O,O,S-Triethyl thiophosphate is an organophosphorus compound recognized for its potent insecticidal properties and significant mammalian toxicity. This technical guide provides a comprehensive analysis of its toxicological profile, with a specific focus on its effects in the rat model. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe clinical signs. This document details the mechanism of action, toxicokinetics, clinical manifestations of poisoning, and a definitive acute oral median lethal dose (LD50) in rats. Furthermore, it outlines a rigorous, step-by-step experimental protocol for determining acute oral toxicity, grounded in internationally recognized OECD guidelines, to ensure scientific integrity and reproducibility. This guide is intended for researchers, toxicologists, and drug development professionals requiring a detailed understanding of this compound's toxicological characteristics.
Introduction: Chemical Identity and Toxicological Significance
O,O,S-Triethyl thiophosphate, a member of the organothiophosphate class of compounds, is primarily utilized as a pesticide.[1][2] Its efficacy as an insecticide is directly linked to its potent neurotoxic effects, which are not species-specific, posing a significant risk to non-target organisms, including mammals.[3] Understanding its toxicological profile is therefore critical for risk assessment, the development of safety protocols for handling, and the design of potential therapeutic interventions in cases of accidental exposure.
The compound is a clear, colorless oil with the chemical formula C₆H₁₅O₃PS.[4] Its structure, featuring a sulfur atom in a thionoate linkage, is key to its toxicological activity.
| Table 1: Chemical and Physical Properties of O,O,S-Triethyl Thiophosphate | |
| Chemical Name | O,O,S-Triethyl phosphorothioate |
| Synonyms | Phosphorothioic Acid O,O,S-Triethyl Ester, O,O-Diethyl S-Ethyl Phosphorothioate[4] |
| CAS Number | 1186-09-0[4] |
| Molecular Formula | C₆H₁₅O₃PS[4] |
| Molecular Weight | 198.22 g/mol [4] |
| Appearance | Clear Colourless Oil[4] |
| Primary Use | Pesticide[1][2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of O,O,S-Triethyl thiophosphate toxicity is the inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses in the central and peripheral nervous systems.[5][6] This enzymatic degradation terminates the signal, allowing the neuron to repolarize and prepare for the next transmission.
Organophosphates like O,O,S-Triethyl thiophosphate act as irreversible inhibitors of AChE.[5][7] The phosphorus atom of the thiophosphate forms a stable covalent bond with the serine hydroxyl group located in the active site of the AChE enzyme.[6][7] For O,O,S-trialkyl phosphorothiolates, the S-alkyl group (in this case, S-ethyl) serves as the leaving group during this phosphorylation process.[8] This reaction results in a phosphorylated, and thereby inactivated, enzyme.
The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic receptors.[7] This hyperstimulation disrupts normal neurotransmission, leading to the characteristic clinical signs of organophosphate poisoning.[3] Studies indicate that two distinct mechanisms, both cholinergic and noncholinergic, may be involved in the overall intoxication process by O,O,S-trialkyl phosphorothioates.[9]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: O,O,S-Triethyl thiophosphate is toxic via ingestion, intraperitoneal, and intravenous routes, indicating it is readily absorbed into the systemic circulation.[2]
Distribution: Following absorption, organophosphates are generally distributed throughout the body, reaching target organs including the nervous system, liver, and kidneys.[10]
Metabolism: The metabolism of organophosphates is a critical determinant of their toxicity. It primarily occurs in the liver via several pathways, including oxidation, hydrolysis by esterases, and conjugation with glutathione.[11] Many phosphorothioates, which contain a P=S bond, are not potent AChE inhibitors themselves. They require metabolic activation, typically via cytochrome P450-mediated oxidative desulfuration, to their corresponding oxon (P=O) analogues, which are the proximal toxins.[11][12] However, O,O,S-isomers can be potent inhibitors without this activation step. Detoxification can occur through hydrolysis by esterases, which cleaves the molecule, or through glutathione S-transferases, which can dealkylate the compound.[13]
Excretion: Metabolites of organophosphates are typically water-soluble and are excreted primarily through the urine.[13]
Acute Toxicity Profile in Rats
Upon acute exposure, O,O,S-Triethyl thiophosphate elicits a rapid onset of clinical signs consistent with systemic cholinergic crisis.[3] Symptoms can appear within minutes to hours of exposure.[14]
Clinical Signs of Toxicity:
-
Muscarinic Effects: Resulting from the stimulation of parasympathetic nerves, signs include hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (vomiting, diarrhea), and bronchoconstriction (difficulty breathing).[3][15] Constricted, pinpoint pupils (miosis) are a hallmark sign.[3][14]
-
Nicotinic Effects: These arise from effects at the neuromuscular junction and autonomic ganglia, leading to muscle fasciculations (twitching), tremors, weakness, and eventually paralysis.[3][14] Respiratory failure due to paralysis of the diaphragm is the ultimate cause of death in severe poisoning.[3]
-
Central Nervous System (CNS) Effects: CNS signs can include restlessness, headache, dizziness, confusion, seizures, and coma.[16]
Target Organ Toxicity: Beyond the nervous system, high doses of O,O,S-Triethyl thiophosphate have been shown to cause toxicological lung damage in rats.[1][2]
Median Lethal Dose (LD50) in Rats
The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. It is a critical value for hazard classification. For O,O,S-Triethyl thiophosphate, a specific oral LD50 value in rats has been established.
| Table 2: Acute Oral LD50 of O,O,S-Triethyl Thiophosphate in Rats | |
| Species | Rat (Rattus norvegicus) |
| Route of Administration | Oral (gavage) |
| LD50 Value | 27 mg/kg[2] |
| Toxicity Classification | Very Toxic (LD50: 0-50 mg/kg)[17] |
This low LD50 value confirms the high acute toxicity of O,O,S-Triethyl thiophosphate by ingestion.
Experimental Methodologies: Acute Oral Toxicity Study (OECD 423)
The determination of an oral LD50 value must be conducted under rigorous, standardized conditions to ensure data quality and animal welfare. The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method), which uses a stepwise procedure with a small number of animals per step.[18]
Objective: To determine the acute oral toxicity of O,O,S-Triethyl thiophosphate in rats.
Principle: A stepwise procedure is used where a group of three animals is dosed at a defined starting level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or stopping the test.
Experimental Protocol:
-
Test Substance and Preparation:
-
Obtain O,O,S-Triethyl thiophosphate of known purity.
-
The substance should be prepared in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil).[18] The toxicological properties of the vehicle must be known.[18]
-
Prepare the dose formulation shortly before administration to ensure stability.[18]
-
-
Animal Model:
-
Species and Strain: Use a standard laboratory strain of rat (e.g., Wistar or Sprague-Dawley).[19]
-
Sex: Use females, as they are often assumed to be slightly more sensitive.[20]
-
Age and Weight: Use young, healthy adult animals. Weight variation should not exceed ±20% of the mean weight.[19]
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to the study.
-
-
Administration of Doses:
-
Fasting: Fast animals overnight (for rats, 17-19 hours) before dosing. Withhold water for a shorter period if necessary. Food may be withheld for 3-4 hours post-dosing.[18][21]
-
Route: Administer the substance in a single dose via oral gavage using a stomach tube.[18]
-
Volume: The administration volume should not exceed 1 mL/100g of body weight for oil-based vehicles or 2 mL/100g for aqueous solutions.[18]
-
Dose Levels: Based on the known LD50 of 27 mg/kg, a starting dose of 25 mg/kg would be appropriate according to the classification scheme.
-
-
Stepwise Dosing Procedure (Example):
-
Step 1: Dose 3 fasted female rats with the starting dose.
-
Step 2: Observe the animals.
-
If 2 or 3 animals die, re-dose the next group of 3 animals at a lower dose level.
-
If 0 or 1 animal dies, re-dose the next group of 3 animals at a higher dose level.
-
-
Step 3: Continue the procedure until a stopping criterion is met (e.g., evident toxicity at a certain dose, no effect at the upper dose limit, or mortality patterns allow for classification).
-
-
Observation:
-
Period: Observe animals for a total of 14 days post-administration.[22]
-
Frequency: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter.[22]
-
Parameters: Record all clinical signs of toxicity (as described in Section 4.0), onset, duration, and severity. Note any changes in skin, fur, eyes, and mucous membranes. Record body weights shortly before dosing and at least weekly thereafter.
-
-
Pathology:
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized.
-
All animals (including those that died during the study) should undergo a gross necropsy to identify any pathological changes in major organs and tissues.[22]
-
-
Data Analysis:
-
The final toxicity classification is determined by the pattern of mortality across the dose levels tested, according to the OECD 423 guideline chart. This method provides a toxicity class and a likely range for the LD50 value rather than a precise point estimate.
-
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O,O,S-Triethyl thiophosphate physical properties and solubility
An In-Depth Technical Guide to the Physical Properties and Solubility of O,O,S-Triethyl Phosphorothiolate
Introduction
O,O,S-Triethyl phosphorothiolate (CAS RN: 1186-09-0), an isomer of the more commonly referenced O,O,O-triethyl phosphorothioate, is an organophosphorus compound with significant relevance in toxicological studies and as a pesticide.[1][2][3] Its unique thiono-thiolo rearrangement capability and distinct metabolic fate differentiate it from its O,O,O-isomer, making a thorough understanding of its physicochemical properties essential for researchers in drug development, toxicology, and environmental science. This guide provides a comprehensive overview of the known physical properties and solubility characteristics of O,O,S-triethyl phosphorothiolate, supplemented with detailed experimental protocols for their determination. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on explaining the causality behind the methodologies—enabling fellow scientists to reproduce, validate, and expand upon this knowledge.
Chemical Identity and Structure
Clarity in chemical identification is paramount. O,O,S-Triethyl phosphorothiolate is structurally distinct from its thiono isomer, O,O,O-triethyl phosphorothioate. The "S" designation in the name indicates that one ethyl group is attached to the phosphorus atom via a sulfur atom (a P-S-C linkage), while the other two ethyl groups are attached via oxygen (P-O-C linkages). This structural nuance is critical as it profoundly influences the compound's reactivity and biological activity.
-
Synonyms: O,O,S-Triethyl phosphorothiolate, O,O-Diethyl S-Ethyl Phosphorothioate[6]
The logical relationship between the compound's name, structure, and key identifiers is illustrated below.
Caption: Core Chemical Identity of O,O,S-Triethyl Phosphorothiolate.
Physical and Chemical Properties
The physical properties of a compound are foundational to its application, formulation, and safe handling. While extensive experimental data for O,O,S-triethyl phosphorothiolate is less common in the literature compared to its O,O,O-isomer, the available data are summarized below. It is crucial for researchers to recognize this data scarcity and, where necessary, perform independent verification.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale-yellow liquid/oil | [1][5][6] |
| Boiling Point | 217 °C (estimated) | [1][2] |
| Density | 1.110 g/cm³ | [1][2] |
| Melting Point | Data not readily available | |
| Vapor Pressure | Data not readily available | |
| Refractive Index | Data not readily available |
Note: The absence of readily available experimental data for properties like melting point and vapor pressure highlights a significant data gap in the scientific literature for this specific isomer.
Solubility Profile
Solubility is a critical parameter for any compound intended for biological study or formulation. It dictates bioavailability, dictates appropriate solvent systems for analysis, and informs environmental fate.
Qualitative Solubility
Published data indicates that O,O,S-triethyl phosphorothiolate is slightly soluble in chloroform and ethyl acetate.[1][2] This suggests a preference for moderately polar to nonpolar organic solvents. Its solubility in aqueous systems is expected to be low, a common characteristic of many organophosphate esters.
Experimental Protocol: Determination of Quantitative Solubility
To address the lack of quantitative data, a robust and validated protocol for solubility determination is essential. The following method is based on the principles of phase solubility analysis, which is reliable for determining the purity and solubility of thermally labile compounds.[8]
Objective: To determine the solubility of O,O,S-triethyl phosphorothiolate in various solvents (e.g., water, methanol, acetone, hexane) at a controlled temperature.
Materials:
-
Selected solvents (HPLC grade or higher)
-
20 mL glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker/incubator
-
Analytical balance (± 0.01 mg)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Syringe filters (0.22 µm, PTFE)
Methodology:
-
Preparation of Vials: Add an excess amount of O,O,S-triethyl phosphorothiolate to several pre-weighed vials. The goal is to create a saturated solution with visible undissolved compound.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.[8]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to 25 °C (or the desired experimental temperature). Allow the mixtures to equilibrate for at least 48-72 hours. The extended time ensures that equilibrium is truly reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 24 hours to allow for the complete sedimentation of undissolved material.[8]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any suspended microparticles.
-
Quantification (Gravimetric): For less volatile solvents, the concentration can be determined gravimetrically. Weigh the filtered aliquot, then carefully evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 35-40°C) until a constant weight of the residue is achieved.[8] The solubility is calculated as mass of residue per volume of solvent.
-
Quantification (Chromatographic): For aqueous and volatile organic solvents, a more accurate method is required. Prepare a series of calibration standards of O,O,S-triethyl phosphorothiolate in the same solvent. Dilute the filtered supernatant with a known factor to fall within the calibration range and analyze both the standards and the sample by GC-MS (see Section 5.0 for a detailed analytical method). Calculate the concentration in the original supernatant based on the calibration curve.
The following workflow diagram illustrates this process.
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Introduction: The Genesis of Organophosphorus Chemistry
An In-depth Technical Guide to the History and Discovery of O,O,S-Triethyl phosphorothioate
O,O,S-Triethyl phosphorothioate belongs to the vast and influential class of organophosphorus (OP) compounds, organic derivatives of phosphoric acid. The history of these compounds is a compelling narrative of scientific inquiry that straddles the line between agricultural advancement and military application. Organophosphate chemistry's roots can be traced back to the 19th century, with early syntheses of phosphoric acid derivatives by chemists like Lassaigne in 1820, and later, the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and Philippe de Clermont.[1][2][3] However, the profound biological activity of these molecules remained largely unexplored until the 1930s.
The pivotal chapter in the history of organophosphates was written by the German chemist Dr. Gerhard Schrader at IG Farben.[2][4] Tasked with developing novel insecticides to secure Germany's food supply, Schrader's research into organophosphorus compounds uncovered their potent insecticidal properties.[5][6][7] This pursuit led to the landmark, albeit accidental, discovery of their extreme toxicity to mammals through the inhibition of the critical enzyme acetylcholinesterase.[5] This dual discovery path resulted in the development of both highly effective agricultural insecticides, such as parathion, and potent chemical warfare nerve agents, including Tabun (1936) and Sarin (1938).[5][6][7][8] It is within this complex historical context of agricultural ambition and military secrecy that compounds like O,O,S-Triethyl phosphorothioate emerged.
Physicochemical Characteristics
O,O,S-Triethyl phosphorothioate, also known by synonyms such as Phosphorothioic Acid O,O,S-Triethyl Ester and O,O-Diethyl S-Ethyl Phosphorothioate, is a clear, colorless oil.[9] Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 1186-09-0 | [9][10] |
| Molecular Formula | C6H15O3PS | [9] |
| Molecular Weight | 198.22 g/mol | [9] |
| Appearance | Clear Colourless Oil | [9] |
| Boiling Point | 217°C (estimated) | [10] |
| Density | 1.1100 g/cm³ | [10] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [9][10] |
Synthesis and Chemical Elaboration
The synthesis of phosphorothioates, including the O,O,S-triethyl isomer, has evolved, with modern methods favoring efficiency and yield. Historically, the preparation of related compounds laid the groundwork for current protocols.
Conceptual Synthesis Pathways
Several strategic approaches have been documented for the synthesis of phosphorothioates:
-
Sulfurization of Phosphites : A common method involves the reaction of a trialkyl phosphite with elemental sulfur. For the isomeric O,O,O-Triethyl phosphorothioate, this involves reacting triethyl phosphite with sulfur, often in the presence of the ethanol used in the phosphite's preparation.[11]
-
Alkylation of Thiophosphate Salts : A direct and versatile route involves the S-alkylation of O,O'-dialkyl thiophosphate anions. These ambident nucleophiles can be reacted with alkyl halides. Studies show that reacting ammonium O,O'-diethyl thiophosphate with electrophiles like benzyl halides results exclusively in S-alkylation.[12]
-
One-Pot Microwave-Assisted Synthesis : A modern, efficient, and solvent-free approach has been developed. This method involves the reaction of an alkyl halide with a mixture of diethyl phosphite, sulfur, and a base like triethylamine, often accelerated by microwave irradiation.[12][13] This protocol offers a streamlined process for generating phosphorothioates.[13]
Experimental Protocol: One-Pot Synthesis of Phosphorothioates
The following is a generalized protocol based on the one-pot synthesis methodology, illustrating the principles of the reaction.[12][13]
Objective: To synthesize an S-alkyl O,O-diethyl phosphorothioate.
Materials:
-
Diethyl phosphite
-
Sulfur powder
-
Triethylamine (TEA)
-
Appropriate alkyl halide (e.g., Ethyl bromide for O,O,S-Triethyl phosphorothioate)
-
Acidic alumina
-
Microwave reactor
-
Standard laboratory glassware for extraction and purification
-
Solvents for workup (e.g., diethyl ether, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl phosphite (1.0 eq), sulfur powder (1.1 eq), and acidic alumina.
-
To this mixture, add the alkyl halide (1.0 eq) followed by triethylamine (1.1 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a predetermined time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the alumina using a suitable organic solvent, such as diethyl ether.
-
Wash the organic extract with water and then with brine to remove any water-soluble impurities and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure O,O,S-trialkyl phosphorothioate.
Caption: One-pot synthesis of O,O,S-Triethyl phosphorothioate.
Toxicology and Mechanism of Action
The primary mechanism of toxicity for O,O,S-Triethyl phosphorothioate, consistent with its organophosphate classification, is the inhibition of acetylcholinesterase (AChE).[14] AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses, thereby terminating the nerve signal.
Mechanism of AChE Inhibition
-
Binding and Phosphorylation: The phosphorus atom of the phosphorothioate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This forms a stable, phosphorylated enzyme complex.
-
Enzyme Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.
-
Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to hyperstimulation of cholinergic receptors throughout the nervous system.
-
Clinical Manifestations: This overstimulation results in a cholinergic crisis, characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and ultimately, death due to respiratory failure.
Studies have revealed that the toxic effects can be complex. O,O,S-trialkyl phosphorothioates can induce intoxication through both cholinergic and noncholinergic mechanisms.[15][16] Furthermore, research on rats has shown that O,O,S-Triethyl phosphorothioate can cause delayed mortality, with death occurring several days after a single dose, and can induce toxicological lung damage at high concentrations.[10][17][18][19] Its acute toxicity is noted to be slightly less than its O,O,S-trimethyl analogue.[17]
Caption: Cholinergic synapse function and its disruption by organophosphates.
Metabolism and Biological Fate
While specific metabolic pathways for O,O,S-Triethyl phosphorothioate are not extensively detailed in the provided literature, the general metabolism of phosphorothioates has been studied, particularly in the context of antisense oligonucleotides. These studies provide a framework for understanding its likely biological fate.
Phosphorothioates are known to be more resistant to nuclease degradation than their natural phosphodiester counterparts, a property that is leveraged in therapeutic applications.[20] Metabolism, when it occurs, is often mediated by exonucleases (both 3' and 5') and endonucleases, primarily in the liver and kidneys.[21] The primary metabolic pathway for many phosphorothioate compounds is believed to be via 3'-exonuclease activity.[22] The rate of metabolism can be influenced by several factors, including the specific chemical structure and the presence of stereoisomers at the phosphorus center.[21] Following administration, phosphorothioates tend to accumulate in tissues, particularly the kidney and liver.[20]
Applications and Significance
The discovery and development of O,O,S-Triethyl phosphorothioate are rooted in the broader search for effective pesticides. Its primary documented use is as an organophosphorus pesticide, valued for its ability to control insect populations in agricultural settings.[10][19] It has also been used as a synergist with other pesticides, potentially enhancing their efficacy.[14] Beyond its direct application, O,O,S-Triethyl phosphorothioate and its analogues serve as important research tools in toxicology and pharmacology, helping scientists to understand the mechanisms of organophosphate toxicity and to develop potential antidotes and protective measures.[15][18]
Conclusion
The history of O,O,S-Triethyl phosphorothioate is intrinsically linked to the broader narrative of organophosphorus chemistry. From the early academic syntheses of the 19th century to the intensive, dual-purpose research of Gerhard Schrader in the 1930s and 40s, the development of these compounds has had a profound impact on both agriculture and global security. O,O,S-Triethyl phosphorothioate stands as a representative of a class of molecules whose potent biological activity was harnessed for pest control. Understanding its history, synthesis, and mechanism of action provides critical insight for researchers in toxicology, drug development, and environmental science, underscoring the enduring legacy of this powerful class of chemical agents.
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Pharmaffiliates. (n.d.). O,O,S-Triethyl Phosphorothiolate. Retrieved from [Link]
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Mallipudi, N. M., Umetsu, N., Toia, R. F., Talcott, R. E., & Fukuto, T. R. (1979). Toxicity of O,O,S-trimethyl and triethyl phosphorothioate to the rat. Journal of Agricultural and Food Chemistry, 27(2), 463–466. Retrieved from [Link]
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Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 5. Retrieved from [Link]
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Kassa, J., Karasova, J., & Musilek, K. (2021). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Molecules, 26(5), 1430. Retrieved from [Link]
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NIST. (n.d.). O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook. Retrieved from [Link]
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Collaborative for Health & Environment. (n.d.). Gerhard Schrader: Father of the Nerve Agents. Retrieved from [Link]
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Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. Retrieved from [Link]
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Singh, S., Kumar, V., Chauhan, A., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(45), 31636-31653. Retrieved from [Link]
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Ali, F. A. F., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591–598. Retrieved from [Link]
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PubChem. (n.d.). O,O,O-Triethyl phosphorothioate. Retrieved from [Link]
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Torrice, M. (2016). The Nazi origins of deadly nerve gases. C&EN Global Enterprise, 94(27), 26–27. Retrieved from [Link]
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Petroianu, G. A. (2017). History of organophosphate synthesis: The very early days. ResearchGate. Retrieved from [Link]
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Umetsu, N., Mallipudi, N. M., Toia, R. F., March, R. B., & Fukuto, T. R. (1979). Toxicity of O,O,S-Trimethyl and Triethyl Phosphorothioate to the Rat. ACS Publications. Retrieved from [Link]
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Rodgers, K. E., & Ellefson, D. D. (1990). Effects of acute administration of O,S,S-trimethyl phosphorodithioate on the generation of cellular and humoral immune responses following in vitro stimulation. Toxicology, 62(1), 1–18. Retrieved from [Link]
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Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1–13. Retrieved from [Link]
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Umetsu, N., Grose, F. H., Allahyari, R., Abu-El-Haj, S., & Fukuto, T. R. (1977). Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides. Journal of Agricultural and Food Chemistry, 25(4), 946–953. Retrieved from [Link]
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Bourque, A. J., & Cohen, A. S. (1997). Kinetics of phosphorothioate oligonucleotide metabolism in biological fluids. Antisense & Nucleic Acid Drug Development, 7(1), 13–22. Retrieved from [Link]
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Laurent, Q., Martinent, R., Moreau, D., Winssinger, N., Sakai, N., & Matile, S. (2021). Oligonucleotide Phosphorothioates Enter Cells by Thiol-Mediated Uptake. Angewandte Chemie International Edition, 60(35), 19102–19106. Retrieved from [Link]
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Ali, F. A., & Fukuto, T. R. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates. Journal of Toxicology and Environmental Health, 12(4-6), 591-8. Retrieved from [Link]
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World Journal of Pharmaceutical and Life Sciences. (2022). CHEMICAL WARFARE & NERVE AGENTS: MODERN WEAPON OF MASS DESTRUCTION. Retrieved from [Link]
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Sands, H., Gorey-Feret, L. J., Cocuzza, A. J., Hobbs, F. W., Chidester, D., & Trainor, G. L. (1994). Biodistribution and metabolism of internally 3H-labeled oligonucleotides. I. Comparison of a phosphodiester and a phosphorothioate. Molecular Pharmacology, 45(5), 932–943. Retrieved from [Link]
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Crooke, S. T., Graham, M. J., Zuckerman, J. E., et al. (1996). Metabolism of antisense oligonucleotides in rat liver homogenates. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 923–937. Retrieved from [Link]
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O,O,S-Triethyl thiophosphate environmental fate and degradation pathways
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of O,O,S-Triethyl thiophosphate
Authored by: A Senior Application Scientist
Abstract
O,O,S-Triethyl thiophosphate is an organophosphorus compound belonging to the phosphorothioate class. Understanding its behavior in the environment is critical for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of O,O,S-Triethyl thiophosphate. We will delve into its physicochemical properties, explore its abiotic and biotic degradation mechanisms, and present standardized protocols for studying its environmental persistence. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment, offering both foundational knowledge and practical insights into the environmental science of this compound.
Introduction and Physicochemical Profile
Organophosphorus compounds are a diverse class of chemicals with wide-ranging applications, including as pesticides and industrial chemicals.[1] O,O,S-Triethyl thiophosphate is a specific isomer within this family. While many organophosphates are designed for their biological activity, their release into the environment, whether intentional or accidental, necessitates a thorough understanding of their persistence, mobility, and transformation.[2] Unlike the more persistent organochlorine pesticides, organophosphates are generally less stable and break down more quickly in the environment.[3] However, their degradation rates and pathways are highly dependent on environmental conditions.[2]
The structure of O,O,S-Triethyl thiophosphate features a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to two ethoxy groups (-OCH2CH3) and one ethylthio group (-SCH2CH3). This "thiolate" arrangement distinguishes it from its "thionate" isomer, O,O,O-Triethyl phosphorothioate, which has a P=S bond. This structural difference can influence its chemical reactivity and biological activity.
Chemical Structure
Caption: Chemical structure of O,O,S-Triethyl thiophosphate.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota.
| Property | Value | Source |
| Chemical Name | O,O,S-Triethyl phosphorothiolate | [4] |
| Synonyms | O,O,S-Triethyl thiophosphate, O,O-Diethyl S-Ethyl Phosphorothioate | [4] |
| CAS Number | 1186-09-0 | [4] |
| Molecular Formula | C6H15O3PS | [4] |
| Molecular Weight | 198.22 g/mol | [4][5] |
| Appearance | Clear Colourless Oil/Liquid | [4][6] |
| Boiling Point | 217°C (estimate) | [6] |
| Density | 1.11 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [4][6] |
Core Degradation Pathways
The environmental persistence of O,O,S-Triethyl thiophosphate is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical through physical or chemical processes without the involvement of living organisms. For organophosphates, the most significant abiotic pathways are hydrolysis and photolysis.
Hydrolysis is a primary mechanism for the breakdown of organophosphates in aquatic environments.[2] The reaction involves the cleavage of the ester bonds by water. The rate of hydrolysis is highly dependent on pH and temperature.[2] For many organophosphate pesticides, the hydrolysis half-life can range from days to years depending on these conditions, with degradation often being faster under alkaline conditions.[2]
The hydrolysis of phosphate esters like triethyl phosphate (a related compound) is understood to proceed via an S_N2-type mechanism.[7] This suggests a similar pathway for O,O,S-Triethyl thiophosphate, where water molecules attack the electrophilic phosphorus center, leading to the cleavage of either a P-O or P-S bond and the release of ethanol or ethanethiol, respectively. The ultimate products are diethyl phosphoric acid and the corresponding alcohol or thiol.
Caption: Generalized hydrolysis pathway of O,O,S-Triethyl thiophosphate.
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces.[8]
The process can occur directly, where the molecule itself absorbs light energy, or indirectly, through photosensitized reactions. In indirect photolysis, other substances in the environment (like humic acids or nitrate) absorb light and produce highly reactive species such as hydroxyl radicals (•OH).[9] These radicals are powerful oxidizing agents that can rapidly degrade organic compounds.
Studies on the related compound triethyl phosphate (TEP) have shown that photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is highly effective.[10] Under UV illumination, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS) that mineralize the organophosphate into carbon dioxide, water, and inorganic phosphate.[9] A similar mechanism is expected to contribute to the degradation of O,O,S-Triethyl thiophosphate.
Caption: Experimental workflow for photocatalytic degradation.
Biotic Degradation
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of many pollutants from soil and water. Organophosphates are generally susceptible to microbial degradation.[11]
The primary mechanism of biotic degradation is enzymatic hydrolysis. Microorganisms produce enzymes, such as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH), that can efficiently cleave the ester bonds of these compounds. This process is often much faster than abiotic chemical hydrolysis.[11]
Metabolism of organophosphates in organisms can also occur through oxidation and reactions with glutathione, catalyzed by glutathione S-transferases.[12] For phosphorothioates, oxidation can be a key initial step.[1] The P=S bond in some isomers is oxidatively desulfurated to a P=O bond, which can sometimes result in a more toxic intermediate (a process known as bioactivation) before further degradation occurs.[1][12] While O,O,S-Triethyl thiophosphate already possesses a P=O bond, its ethylthio (P-S-C) linkage can also be a site for oxidative or hydrolytic cleavage by microbial enzymes.
Ecotoxicological and Health Considerations
Organophosphorus compounds are known for their acute toxicity, primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[13] While O,O,S-Triethyl thiophosphate itself may not be a registered pesticide, its structural similarity to active ingredients means it warrants toxicological assessment. Studies have shown that O,O,S-triethyl phosphorothioate can induce signs of intoxication in rats at high doses.[14][15] The environmental persistence of such compounds, even at low levels, is a concern due to potential chronic exposure effects on non-target organisms.[2]
Experimental Protocols for Degradation Assessment
To empirically determine the environmental fate of O,O,S-Triethyl thiophosphate, standardized laboratory experiments are essential. The following protocols are designed to be self-validating systems for assessing degradation pathways.
Protocol: Hydrolysis Rate Determination (OECD 111)
Objective: To determine the rate of hydrolytic degradation of O,O,S-Triethyl thiophosphate in aqueous solutions at different pH values (4, 7, and 9) and a constant temperature.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
Spiking: Prepare a stock solution of O,O,S-Triethyl thiophosphate in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 1-10 mg/L), ensuring the solvent volume does not exceed 1% of the total volume.
-
Incubation: Dispense the spiked solutions into sterile, sealed vials and incubate in the dark at a constant temperature (e.g., 25°C or 50°C). Include control samples of unspiked buffer and sterile controls (e.g., with sodium azide) to check for abiotic, non-hydrolytic loss and microbial activity.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and continuing for several days/weeks), withdraw replicate samples from each pH condition.
-
Analysis: Immediately quench any reaction (e.g., by acidification or freezing). Extract the samples with a suitable solvent (e.g., ethyl acetate) and analyze the concentration of the parent compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. Calculate the degradation rate constant (k) from the slope of the line and determine the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under accelerated stress conditions, as outlined in ICH guidelines.[16]
Methodology:
-
Stock Solution: Prepare a solution of O,O,S-Triethyl thiophosphate in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following five conditions in parallel with an unstressed control sample:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 80°C for 2 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 80°C for 2 hours).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid or solution sample (e.g., at 100°C for 24 hours).
-
Photolytic Stress: Expose the solution to high-intensity UV light (e.g., 1.2 million lux hours).[16]
-
-
Neutralization and Analysis: After the stress period, neutralize the acid and base samples. Analyze all samples, including the control, using a stability-indicating analytical method (e.g., LC-MS) to separate the parent compound from any degradation products.
-
Characterization: Quantify the loss of the parent compound ("mass balance"). Tentatively identify the structure of major degradation products based on their mass spectral data.
Conclusion
The environmental fate of O,O,S-Triethyl thiophosphate is governed by a combination of abiotic and biotic processes. Hydrolysis and photodegradation are key abiotic pathways, with rates heavily influenced by environmental factors like pH, temperature, and sunlight intensity. Biotic degradation by soil and aquatic microorganisms also plays a crucial role in its ultimate removal from the environment. While generally less persistent than older classes of pesticides, a thorough understanding derived from empirical studies is essential for a complete risk assessment. The protocols outlined in this guide provide a robust framework for researchers to investigate the specific degradation kinetics and transformation products of this compound, contributing to a safer and more informed use of organophosphorus chemistry.
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A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, the triethyl thiophosphate isomers represent a fascinating triad of molecules, each with distinct physicochemical properties, toxicological profiles, and applications. This technical guide provides a comprehensive exploration of O,O,S-Triethyl thiophosphate, its isomers O,O,O-Triethyl thiophosphate and S,S,S-Triethyl phosphorotrithioate, and related compounds. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices and offers a self-validating framework for the protocols described, empowering researchers to navigate the complexities of these compounds with confidence.
Introduction: The Triad of Triethyl Thiophosphates
The three isomers of triethyl thiophosphate—O,O,S-Triethyl thiophosphate, O,O,O-Triethyl thiophosphate, and S,S,S-Triethyl phosphorotrithioate—share the same molecular formula (C₆H₁₅O₃PS and C₆H₁₅OPS₃ for the trithio- analogue) and molecular weight, yet their structural arrangements bestow upon them markedly different chemical and biological identities. The positioning of the sulfur atom, either double-bonded to the phosphorus (thiono) or single-bonded within the ester linkage (thiolo), dictates their reactivity, metabolic fate, and toxicological action.
These compounds have found utility in various industrial applications, including as plasticizers, lubricant additives, and intermediates in the synthesis of pesticides.[1] Their primary mechanism of toxicity, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide will dissect the nuances of each isomer, providing a robust foundation for their synthesis, characterization, and safe handling.
Physicochemical Properties: A Comparative Analysis
The subtle shifts in atomic arrangement between the isomers lead to measurable differences in their physical properties. A thorough understanding of these properties is paramount for their effective handling, purification, and application.
| Property | O,O,S-Triethyl thiophosphate | O,O,O-Triethyl thiophosphate | S,S,S-Triethyl phosphorotrithioate (analogue: Tribufos) |
| CAS Number | 1186-09-0[2] | 126-68-1[3] | 78-48-8[4] |
| Molecular Formula | C₆H₁₅O₃PS[2] | C₆H₁₅O₃PS[3] | C₁₂H₂₇OPS₃[4] |
| Molecular Weight | 198.22 g/mol [2] | 198.22 g/mol [3] | 314.54 g/mol [4] |
| Appearance | Clear Colourless Oil[2] | Colorless liquid[1] | Colorless to pale yellow liquid[4] |
| Boiling Point | 217 °C (estimate) | 214 °C @ 745 Torr[1] | 210 °C at 750 mmHg[4] |
| Density | 1.1100 g/cm³ | 1.0725 g/cm³ @ 0 °C[1] | 1.057 g/cm³ at 20 °C[4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | - | Soluble in aliphatic, aromatic, and chlorinated hydrocarbons and alcohols[4] |
Table 1: Comparative Physicochemical Properties of Triethyl Thiophosphate Isomers and an Analogue.
Synthesis and Purification: From Benchtop to Scale-Up
The synthesis of triethyl thiophosphate isomers requires careful consideration of starting materials and reaction conditions to achieve the desired isomer with high purity. The choice of synthetic route is often dictated by the desired location of the sulfur atom.
Synthesis of O,O,O-Triethyl thiophosphate
The thiono isomer is typically synthesized from a phosphorus(III) precursor, followed by sulfurization. A common laboratory-scale preparation involves the reaction of triethyl phosphite with elemental sulfur.
Experimental Protocol: Synthesis of O,O,O-Triethyl thiophosphate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethyl phosphite (1 equivalent) in a suitable inert solvent such as toluene.
-
Sulfurization: Add elemental sulfur (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the O,O,O-triethyl thiophosphate signal.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure O,O,O-triethyl thiophosphate.
Caption: Synthesis of O,O,O-Triethyl thiophosphate.
Synthesis of O,O,S-Triethyl thiophosphate
The synthesis of the thiolo isomer generally involves the alkylation of a diethyl thiophosphate salt. This approach ensures the selective formation of the P-S-C bond.
Experimental Protocol: Synthesis of O,O,S-Triethyl thiophosphate
-
Formation of Diethyl Thiophosphate Salt: Prepare the ammonium salt of O,O-diethyl thiophosphate by reacting diethyl phosphite with sulfur in the presence of ammonia.[1]
-
Alkylation: In a suitable solvent such as acetonitrile, react the ammonium O,O-diethyl thiophosphate salt (1 equivalent) with an ethylating agent like ethyl bromide or ethyl iodide (1.1 equivalents).
-
Reaction Monitoring: The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting materials.
-
Workup and Purification: After the reaction is complete, the ammonium salt byproduct is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford pure O,O,S-triethyl thiophosphate.
Caption: Synthesis of S,S,S-Triethyl phosphorotrithioate.
Analytical Characterization
Unequivocal identification of the triethyl thiophosphate isomers relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly diagnostic. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. Generally, the thiono isomer (O,O,O) resonates at a lower field compared to the thiolo isomer (O,O,S). ¹H and ¹³C NMR provide information on the ethyl groups and their coupling to the phosphorus atom. For instance, the ¹H NMR spectrum of triethyl phosphite shows a signal around +139 ppm vs phosphoric acid standard. [5]* Infrared (IR) Spectroscopy: The P=S and P-O-C stretching vibrations give rise to characteristic absorption bands in the IR spectrum, aiding in the differentiation of the isomers.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both separation and identification. The fragmentation patterns of the isomers can be used for their characterization.
Toxicology and Mechanism of Action: A Tale of Two Isomers
The toxicity of organophosphates is primarily attributed to their ability to inhibit acetylcholinesterase (AChE). However, the potency of this inhibition can vary significantly between the thiono and thiolo isomers.
Phosphorothioates with a P=S bond (thiono form), such as O,O,O-triethyl thiophosphate, are generally poor inhibitors of AChE in their native state. They require metabolic activation, a process known as desulfuration, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analogue. This bioactivation is carried out by cytochrome P450 enzymes in the liver. The resulting oxon is a much more potent AChE inhibitor. [6] In contrast, phosphorothiolates with a P-S-C bond (thiolo form), like O,O,S-triethyl thiophosphate, are often direct inhibitors of AChE, although their potency can be lower than the corresponding oxons.
The S,S,S-isomers, such as the commercially used defoliant Tribufos (S,S,S-Tributyl phosphorotrithioate), are also known to be neurotoxic, and their mechanism of action is also believed to involve cholinesterase inhibition. [4]The delayed toxicity observed with some O,O,S-trialkyl phosphorothioates suggests that other mechanisms, in addition to direct AChE inhibition, may be at play. [7]
Caption: Comparative mechanism of toxicity.
Industrial Applications and Relevance in Drug Development
The diverse properties of triethyl thiophosphate isomers have led to their use in various industrial sectors. Triethyl phosphate, the oxygen analogue, is used as a flame retardant, a plasticizer, and an industrial catalyst. [8]The thiophosphate esters are utilized as lubricant additives and as intermediates in the production of pesticides. [1] In the realm of drug development, the phosphorothioate moiety has been incorporated into oligonucleotides to enhance their stability against nucleases, a critical requirement for antisense and RNAi therapeutics. [9]While the direct use of simple triethyl thiophosphate isomers in pharmaceuticals is not common, the fundamental understanding of their chemistry and biology informs the design of more complex drug candidates. The "ProTide" technology, for instance, utilizes phosphate and phosphonate prodrug strategies to improve the cellular uptake and activation of antiviral and anticancer nucleoside analogues. [10]
Safety and Handling
Given their toxicity, all triethyl thiophosphate isomers must be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, lab coats, and safety glasses, is mandatory. In case of exposure, immediate medical attention is necessary.
Conclusion
The triethyl thiophosphate isomers, though structurally similar, exhibit a fascinating divergence in their chemical and biological properties. This guide has provided a comprehensive overview of their synthesis, characterization, toxicology, and applications, with a focus on providing practical, field-proven insights. A thorough understanding of the principles outlined herein is essential for any researcher or professional working with these potent and versatile organophosphorus compounds.
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Methodological & Application
Application Note: High-Sensitivity Chromatographic Methods for the Quantitative Analysis of O,O,S-Triethyl thiophosphate
Abstract
This application note provides a comprehensive guide to the quantitative analysis of O,O,S-Triethyl thiophosphate (OOS-TEP), an organophosphorus compound of interest in pharmaceutical development and safety assessment. We present two robust, validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity vapor-phase analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for complex biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions for sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs while maintaining data integrity and trustworthiness.
Introduction: The Analytical Challenge of OOS-TEP
O,O,S-Triethyl thiophosphate (CAS No. 126-68-1) is an isomer of the organophosphate compound Triethyl thiophosphate.[1] Its presence, even at trace levels, can be a critical quality attribute or a safety concern in various contexts, including as a process-related impurity or a metabolite. The reliable detection and quantification of OOS-TEP are challenging due to its potential for volatility, its presence in complex sample matrices, and the need for high sensitivity.
The selection of an appropriate analytical technique is paramount and is primarily dictated by the sample matrix and the required limit of quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice for volatile and semi-volatile compounds like OOS-TEP, offering excellent chromatographic resolution and sensitivity.[2] It is particularly effective for cleaner sample matrices or when derivatization is not required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it the preferred method for complex biological matrices such as plasma or tissue homogenates.[3] Its ability to handle non-volatile analytes and minimize interference from the sample matrix through Multiple Reaction Monitoring (MRM) is a significant advantage.[4]
This guide will detail validated protocols for both techniques, ensuring laboratories can confidently implement a method that aligns with their specific analytical objectives.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract OOS-TEP from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[4] The choice of technique depends heavily on the matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous and Biological Fluids
SPE is a robust technique for cleaning up complex samples. This protocol is based on a mixed-mode or reversed-phase sorbent to effectively bind OOS-TEP while allowing polar interferences to be washed away.
Rationale: SPE provides superior cleanup compared to simple liquid-liquid extraction, leading to lower matrix effects in LC-MS/MS analysis and protecting the GC inlet from non-volatile residues. The elution solvent is chosen to be strong enough to desorb the analyte completely but selective enough to leave more strongly bound interferences behind.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 1 mL of the sample (e.g., plasma, urine, or aqueous solution) with 1 mL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the OOS-TEP from the cartridge using 2 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent like ethyl acetate (for GC-MS).
-
Final Preparation: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Oily or High-Lipid Matrices
LLE is a classic technique effective for separating compounds based on their differential solubility in two immiscible liquids.
Rationale: For matrices with high lipid content, LLE can be more effective at removing the bulk of the interfering lipids than SPE. The choice of an organic solvent like hexane is based on its immiscibility with water and its good solvation properties for moderately polar organophosphates.
Step-by-Step Protocol:
-
Sample Preparation: To 1 mL of the sample, add 1 mL of saturated sodium chloride solution to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Extraction: Add 5 mL of hexane to the sample tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Solvent Evaporation & Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable solvent for analysis.
-
Final Preparation: Vortex and transfer to an autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is optimized for the sensitive detection of OOS-TEP, leveraging its volatility for efficient separation and the mass spectrometer for definitive identification and quantification.
Workflow Diagram: GC-MS Analysis of OOS-TEP
Caption: Workflow for OOS-TEP analysis by GC-MS.
GC-MS Protocol
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise temperature and flow control for reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column offering excellent separation for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of OOS-TEP without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature ramp that effectively separates OOS-TEP from solvent fronts and other matrix components. |
| MS System | Agilent 5977 or equivalent Single Quadrupole | A robust and sensitive detector for routine quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Optimal temperature to maintain ion integrity and prevent contamination. |
| MS Quad Temp. | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of OOS-TEP. |
| SIM Ions (m/z) | 198 (Quantifier) , 170, 142, 113 | Based on the NIST mass spectrum for OOS-TEP, m/z 198 is the molecular ion, providing specificity.[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is tailored for high-throughput, high-sensitivity analysis of OOS-TEP in complex matrices like plasma, minimizing sample cleanup and run time.
Workflow Diagram: LC-MS/MS Analysis of OOS-TEP
Caption: Workflow for OOS-TEP analysis by LC-MS/MS.
LC-MS/MS Protocol
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC systems provide high resolution and speed, essential for complex matrix analysis. |
| Column | Fused-core C18, 2.1 x 50 mm, 2.6 µm | Fused-core particle technology offers high efficiency at lower backpressures, enabling faster separations.[5] |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for a wide range of compounds. |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min | A fast gradient that elutes OOS-TEP efficiently while washing the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and sensitivity. |
| Injection Volume | 5 µL | A small injection volume to minimize column overload and matrix effects. |
| MS System | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity tandem mass spectrometer capable of rapid MRM switching for accurate quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar to moderately polar compounds, and positive mode is effective for OOS-TEP. |
| MRM Transitions | Q1: 199.0 -> Q3: 171.0 (Quantifier) Q1: 199.0 -> Q3: 113.0 (Qualifier) | The precursor ion [M+H]+ is m/z 199.0. The transition to m/z 171.0 (loss of C2H4) is a characteristic fragment used for quantification. |
| Source Temp. | 550°C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Creates a stable electrospray for efficient ionization. |
Data Analysis, Validation, and Trustworthiness
Calibration and Quantification
For both methods, quantification should be performed using a calibration curve prepared by fortifying a blank matrix with known concentrations of an OOS-TEP analytical standard. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration range should bracket the expected sample concentrations.
System Suitability
Before analyzing samples, a system suitability test must be performed. This typically involves injecting a mid-level calibration standard multiple times. The peak area and retention time should have a relative standard deviation (RSD) of <15%. This confirms that the chromatographic system is performing correctly.[6]
Method Performance Characteristics
The following table summarizes the typical performance of the described methods. These values should be established and verified by each laboratory.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Linearity (r²) | >0.995 | >0.998 |
| Intra-day Precision (%RSD) | <10% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Trustworthiness: Handling Out-of-Specification (OOS) Results
A self-validating system requires a robust procedure for investigating results that fall outside the established acceptance criteria. Any OOS result must trigger a formal, documented investigation.[7][8]
Phase I: Laboratory Investigation The initial investigation must be immediate, thorough, and objective to determine if an assignable cause in the analytical process is responsible for the result.[8]
-
Analyst & Supervisor Review: The analyst and supervisor should discuss the test method and review all raw data, calculations, and instrument parameters.[6][9]
-
Equipment & Reagent Check: Verify that all equipment was within calibration, the correct reagents and standards were used, and system suitability criteria were met.[6]
-
No Obvious Error: If no clear error is identified, a re-test of the original sample preparation may be considered, but re-sampling or averaging of results to pass a test is not scientifically sound and is not permitted.
If the Phase I investigation does not identify a laboratory error, a full-scale Phase II investigation is required, involving manufacturing and quality assurance to identify the root cause.[8]
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide sensitive, selective, and robust solutions for the quantitative analysis of O,O,S-Triethyl thiophosphate. The GC-MS method is well-suited for less complex matrices, while the LC-MS/MS method offers superior performance for challenging biological samples. By following the detailed protocols for sample preparation, instrument operation, and data analysis, and by adhering to strict quality control and OOS procedures, researchers can generate high-quality, reliable, and defensible data.
References
- Phenomenex, Inc. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices.
- National Institute of Standards and Technology (NIST). (n.d.). O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook.
- Semantic Scholar. (n.d.). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.
- Defense Technical Information Center (DTIC). (n.d.). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS.
- Vale, P., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. PMC - PubMed Central.
- ResearchGate. (n.d.). Examples of soman and triethylphosphate chromatograms extracted at m/z 99 measured on the following GC/MS systems.
- ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples.
- Marr, J. C. (n.d.). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix.
- ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples.
- CSL Behring. (n.d.). Managing Out-of-Specification, Out-of-Trend or Unexpected Test Results. Frederick National Laboratory.
- U.S. Food and Drug Administration (FDA). (2022). Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production.
- Compliance Insight. (2022). FDA Updates Guidance For Investigating OOS Test Results for Pharma Production.
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- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcs-nl.com [pcs-nl.com]
- 7. Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production - Level 2 revision | FDA [fda.gov]
- 8. FDA Updates Guidance For Investigating OOS Test Results for Pharma Production [outsourcedpharma.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
Application Note: High-Resolution Gas Chromatography Analysis of O,O,S-Triethyl Thiophosphate for Pharmaceutical and Research Applications
Abstract
This application note presents a detailed and robust method for the quantitative analysis of O,O,S-Triethyl thiophosphate using gas chromatography (GC) coupled with mass spectrometry (MS). O,O,S-Triethyl thiophosphate is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Accurate and sensitive quantification is therefore critical for quality control, process monitoring, and safety assessment. This guide provides a comprehensive protocol, from sample preparation to final analysis, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry to ensure reliability and reproducibility.
Introduction: The Analytical Imperative for O,O,S-Triethyl Thiophosphate
O,O,S-Triethyl thiophosphate (CAS No. 1186-09-0) is an organophosphorus compound with significant applications in chemical synthesis.[1] Its presence, even in trace amounts, as an impurity in pharmaceutical formulations or as a residue in environmental samples, necessitates the development of highly selective and sensitive analytical methods. Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like O,O,S-Triethyl thiophosphate, offering high resolution and compatibility with various sensitive detectors.[2]
This document provides a comprehensive framework for the GC analysis of O,O,S-Triethyl thiophosphate, with a focus on achieving accurate and precise results. We will delve into the critical aspects of method development, including sample preparation, chromatographic separation, and mass spectrometric detection, explaining the scientific rationale behind each step.
Physicochemical Properties of O,O,S-Triethyl Thiophosphate
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| Chemical Formula | C6H15O3PS | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Boiling Point | 217°C (estimated) | [1] |
| Appearance | Clear Colourless Oil | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |
Method Development: A Step-by-Step Protocol
The following protocol has been synthesized from established methods for organophosphorus compound analysis and tailored for the specific properties of O,O,S-Triethyl thiophosphate.
Sample Preparation: Ensuring a Clean Injection
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components. The choice of method will depend on the specific matrix (e.g., pharmaceutical formulation, environmental sample).
3.1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples:
This is a common technique for extracting analytes from aqueous matrices.
-
Protocol:
-
To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and toluene).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.[4]
-
3.1.2. Solid-Phase Extraction (SPE) for Complex Matrices:
SPE is a powerful technique for sample cleanup and concentration, particularly for complex matrices like pharmaceutical formulations or environmental extracts.[5]
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the sample (dissolved in a suitable solvent) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute the O,O,S-Triethyl thiophosphate with a suitable organic solvent (e.g., acetonitrile or a mixture of acetone and toluene).[4]
-
Evaporate the eluate to a final volume of 1 mL.
-
Caption: Workflow for Sample Preparation and GC-MS Analysis.
Gas Chromatography (GC) Parameters: Achieving Optimal Separation
The choice of GC column and temperature program is critical for resolving O,O,S-Triethyl thiophosphate from its isomers (e.g., O,O,O-Triethyl thiophosphate) and other potential impurities. A mid-polarity column is often a good starting point for organophosphorus compounds.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides excellent performance and reproducibility. |
| Column | DB-624 (30 m x 0.32 mm, 1.0 µm) or similar | This mid-polarity column provides good selectivity for organophosphorus compounds.[6] |
| Inlet | Split/Splitless | Allows for flexibility in sample concentration. |
| Inlet Temperature | 250°C | Ensures efficient vaporization without thermal degradation.[4] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis.[4] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Maintains optimal separation conditions. |
| Oven Program | 90°C (hold 1 min), ramp to 220°C at 40°C/min (hold 8 min), then to 310°C at 50°C/min (hold 5 min) | A multi-step ramp allows for the separation of a wide range of compounds with varying volatilities.[4] |
Mass Spectrometry (MS) Detection: Sensitive and Selective Quantification
Mass spectrometry provides high sensitivity and selectivity, which is crucial for impurity analysis. A quadrupole mass spectrometer is a common and effective choice.[5]
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency.[4] |
| Quadrupole Temp. | 150°C | Maintains ion transmission and reduces contamination.[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for the target analyte. |
| Quantifier Ion | To be determined from the mass spectrum | The most abundant and specific fragment ion. |
| Qualifier Ions | To be determined from the mass spectrum | Additional fragment ions used for confirmation. |
3.3.1. Understanding the Mass Spectrum of O,O,S-Triethyl Thiophosphate:
Caption: The process of mass spectrometric detection.
Data Analysis and Quantification
Quantitative analysis is typically performed using an external standard calibration curve.
-
Calibration Standards: Prepare a series of calibration standards of O,O,S-Triethyl thiophosphate in a suitable solvent (e.g., ethyl acetate) at concentrations bracketing the expected sample concentration.
-
Calibration Curve: Inject each standard and plot the peak area of the quantifier ion against the concentration. A linear regression should be applied to the data points.
-
Quantification: Inject the prepared sample and determine the concentration of O,O,S-Triethyl thiophosphate by interpolating its peak area on the calibration curve.
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for any analytical protocol. The following parameters should be assessed to ensure the method is fit for its intended purpose:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column | Use a deactivated liner; condition the column. |
| Low Sensitivity | Sample loss during preparation; non-optimal MS parameters | Optimize extraction and concentration steps; tune the MS. |
| Poor Reproducibility | Inconsistent injection volume; sample matrix effects | Use an autosampler; perform matrix-matched calibration. |
| Co-elution of Isomers | Insufficient chromatographic resolution | Optimize the temperature program; use a longer or more selective column. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of O,O,S-Triethyl thiophosphate. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers and analytical scientists can achieve accurate, precise, and reliable quantification of this important compound. The emphasis on understanding the causality behind experimental choices and implementing a self-validating system ensures the trustworthiness of the generated data, which is paramount in research, drug development, and quality control.
References
- Google Patents. (n.d.). CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method.
- Nikcevic, I., Wyrzykiewicz, T. K., & Limbach, P. A. (2011). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. Analytical and bioanalytical chemistry, 401(9), 2849–2858.
- Bagalawis, R. L., Carlson, J., & Walsh, J. (2003). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS.
- Al-Salman, H. N. K., Al-Asadi, A. H., & Al-Ameri, A. A. (2021). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Egyptian Journal of Forensic Sciences, 11(1), 1-10.
- Prapamontol, T., Sutan, K., Laoyang, S., & Thavornyutikarn, P. (2018). Gas chromatographic-flame photometric detection of organophosphate pesticide residues and its application in real vegetable and fruit samples from chiang mai city, thailand. Chiang Mai Journal of Science, 45(4), 1933-1946.
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved January 24, 2026, from [Link]
-
NIST. (n.d.). O,O,O-Triethyl thiophosphate. In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved January 24, 2026, from [Link]
- Yu, G., Chen, X., & Gilar, M. (2019). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical chemistry, 91(15), 10188–10195.
- Richardson, S. D. (2009). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 28(8), 1016-1029.
- Sutar, R., & Mali, A. (2023). Sample Preparation and Extraction Techniques for Evaluation of Semisolid Formulations. Asian Journal of Pharmaceutical Research and Health Care, 15(3), 124-132.
- Möller, A., Ahrens, L., Surm, R., Westerveld, J., van der Woude, B. J., & Ebinghaus, R. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Environmental Science and Pollution Research, 29(47), 71538-71549.
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Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved January 24, 2026, from [Link]
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Phenomenex. (n.d.). Impurity Analysis of a 22mer DNA Phosphorothioate. Retrieved January 24, 2026, from [Link]
- Borman, P., & Nasser, A. (2019). Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Pharmaceutical Technology, 43(4), 26-33.
- O'Shea, T. J., Lunte, S. M., & LaCourse, W. R. (1993). Determination of thiols in urinary sampe by capillary-column liquid chromatography with amperometric detection at a carbon electrode. Analytica Chimica Acta, 283(1), 643-649.
- Gilar, M., & Yu, G. (2018). Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS.
-
NIST. (n.d.). Phosphorothioic acid, O,O,S-triethyl ester. In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
- Schaffer, L. V., Wancewicz, B., & Coon, J. J. (2022). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 604–612.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 24, 2026, from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
Nikcevic, I. (n.d.). (a) Mass spectrum of impurity identified at m/z 1843 and (b) modeled.... ResearchGate. Retrieved January 24, 2026, from [Link]
-
mzCloud. (n.d.). O O Diethyl thiophosphate. Retrieved January 24, 2026, from [Link]
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Quantitative Analysis of O,O,S-Triethyl thiophosphate using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O,O,S-Triethyl thiophosphate (OOSTETP). OOSTETP is an organophosphorus compound of interest due to its use as a pesticide and its role as a potential impurity or metabolite in various contexts.[1][2] The method detailed herein is designed for high selectivity and sensitivity, leveraging the power of Multiple Reaction Monitoring (MRM) for accurate quantification in complex matrices. This guide covers the foundational principles, detailed step-by-step protocols for sample and standard preparation, instrument parameters, and data analysis, ensuring scientific integrity and reproducible results.
Introduction and Scientific Rationale
O,O,S-Triethyl thiophosphate is a member of the organophosphate class of chemicals, which are widely used and monitored.[2] Accurate measurement of such compounds is critical for environmental monitoring, food safety, and toxicological studies.[3] Traditional chromatographic methods like Gas Chromatography (GC) can be effective; however, LC-MS/MS offers distinct advantages for many organophosphorus compounds, particularly in terms of reduced sample preparation complexity and enhanced selectivity for polar and thermally labile molecules.[4][5]
The rationale for selecting LC-MS/MS is grounded in its superior analytical capabilities. Liquid chromatography effectively separates the target analyte from complex sample matrix components, which can otherwise interfere with detection and cause ion suppression.[5] Tandem mass spectrometry (MS/MS) provides an orthogonal level of selectivity. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, enabling detection at very low concentrations.[6] This method is developed in accordance with principles outlined in authoritative guidelines for pesticide residue analysis, ensuring that the protocols are self-validating and trustworthy.[7][8]
Physicochemical Properties of O,O,S-Triethyl thiophosphate
| Property | Value | Source |
| Chemical Name | O,O,S-Triethyl phosphorothioate | [9] |
| Synonyms | O,O,S-Triethyl thiophosphate, O,O-Diethyl S-ethyl phosphorothioate | [9] |
| CAS Number | 1186-09-0 | [9] |
| Molecular Formula | C₆H₁₅O₃PS | [9][10] |
| Molecular Weight | 198.22 g/mol | [9][10] |
| Appearance | Clear Colourless Liquid/Oil | [1][9] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |
Principle of the LC-MS/MS Method
The analytical workflow is built on three core stages: sample extraction, chromatographic separation, and mass spectrometric detection.
-
Sample Extraction: The primary goal is to efficiently isolate OOSTETP from the sample matrix (e.g., water, soil, biological fluid) and concentrate it into a solvent compatible with the LC system. This protocol utilizes Solid Phase Extraction (SPE), a reliable technique for cleaning up and concentrating organophosphorus pesticides from aqueous samples.[11]
-
Liquid Chromatography (LC): A reversed-phase C18 column is used for separation. The non-polar stationary phase retains OOSTETP, while a gradient of aqueous mobile phase and organic solvent elutes compounds based on their hydrophobicity. This separation is crucial to resolve the analyte from matrix components that could interfere with ionization.
-
Tandem Mass Spectrometry (MS/MS): Following elution from the LC column, the analyte enters the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is employed. The phosphate group in OOSTETP is readily protonated to form the precursor ion, [M+H]⁺.
-
MRM Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The protonated molecule (precursor ion) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process provides exceptional specificity and sensitivity.[4][6]
-
Visualization of the Analytical Workflow
Caption: Overall workflow for OOSTETP analysis.
Detailed Experimental Protocols
Disclaimer: All personnel should adhere to appropriate safety protocols, including the use of personal protective equipment (PPE). All reagents and solvents should be of LC-MS grade or higher purity.[12]
Protocol 1: Preparation of Standards and Samples
A. Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of O,O,S-Triethyl thiophosphate reference standard into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. Store at -20°C.[13] This solution is stable for up to 6 months.[14]
-
Intermediate Stock Solution (1 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Working Calibration Standards (0.1 - 20 ng/mL): Prepare a series of calibration standards by serial dilution of the Intermediate Stock Solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A typical calibration curve might include concentrations of 0.1, 0.5, 1, 2, 5, 10, and 20 ng/mL.
B. Sample Preparation via Solid Phase Extraction (SPE)
This protocol is optimized for a 100 mL water sample. Adjust volumes as necessary for other matrices or sample sizes.
-
Sample Pre-treatment: To a 100 mL water sample, add an internal standard (if used) and any necessary preservatives. If the sample contains particulates, filter it through a 0.45 µm filter.[15]
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of LC-MS grade water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Analyte Elution:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elute the OOSTETP from the cartridge with 2 x 3 mL aliquots of acetonitrile or methanol into a collection tube.[11]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
A. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC system | Capable of delivering stable gradients at the required flow rates. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility of retention times. |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column. |
B. Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | OOSTETP readily forms [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Nebulizer Gas | 45 psi (Nitrogen) | Assists in droplet formation. |
| Drying Gas Flow | 10 L/min (Nitrogen) | Aids in solvent evaporation and desolvation of ions. |
| Drying Gas Temp. | 350 °C | Optimized for efficient desolvation without thermal degradation. |
| MRM Mode | Enabled | For selective and sensitive quantification. |
MRM Transitions and Fragmentation
For OOSTETP (MW 198.22), the protonated precursor ion [M+H]⁺ is m/z 199.2. Fragmentation in the collision cell typically involves neutral losses of ethylene (C₂H₄) from the ethyl groups.
Caption: MRM fragmentation pathway for OOSTETP.
Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| OOSTETP | 199.2 | 171.2 | 15 | Quantifier |
| OOSTETP | 199.2 | 137.1 | 25 | Qualifier |
Note: Collision energies are instrument-dependent and require optimization.
Data Analysis, Validation, and Quality Control
A. Analyte Identification and Quantification
-
Identification: The presence of OOSTETP is confirmed if a peak is detected at the expected retention time (±0.1 min) and contains both the quantifier and qualifier MRM transitions.[4] The ratio of the qualifier to quantifier peak areas must be within ±30% of the average ratio observed in the calibration standards.
-
Quantification: A calibration curve is generated by plotting the peak area of the quantifier transition against the concentration of the working standards. The concentration of OOSTETP in unknown samples is determined by linear regression analysis of this curve.
B. Method Validation and Performance
To ensure trustworthiness, the method should be validated according to established guidelines like SANTE/11312/2021.[8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Linearity (R²) | ≥0.995 | Demonstrates a proportional response across the calibration range.[4] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10; RSD ≤ 20% | The lowest concentration that can be quantified with acceptable precision and accuracy.[7] |
| Accuracy (Recovery) | 70-120% | Assesses the agreement between the measured and true value, typically via spiked samples.[4] |
| Precision (RSD) | ≤ 20% | Measures the repeatability of the analysis at a given concentration. |
C. Routine Quality Control (QC)
For each analytical batch, the following QC samples should be included to ensure the system is performing correctly:
-
Solvent Blank: To check for system contamination.
-
Matrix Blank: To assess interferences from the sample matrix.
-
Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration to verify accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A sample spiked with a known concentration to assess matrix effects on recovery and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard injected periodically to monitor instrument drift.[16]
References
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Armstrong, J. L., Fowles, J., & Draisci, R. (2011). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental monitoring: JEM. [Link]
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European Union Reference Laboratory for Pesticides in Fruits and Vegetables. (n.d.). Analytical method E_FP417.1 LC-MS/MS. eurl-pesticides.eu. [Link]
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Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International Journal of Molecular Sciences. [Link]
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United States Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. epa.gov. [Link]
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ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. researchgate.net. [Link]
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United States Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. epa.gov. [Link]
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PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. pubchem.ncbi.nlm.nih.gov. [Link]
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MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. mdpi.com. [Link]
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European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. food.ec.europa.eu. [Link]
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De Malsche, W., et al. (2017). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of The American Society for Mass Spectrometry. [Link]
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Regulations.gov. (2006). Organophosphorus Cumulative Risk Assessment. regulations.gov. [Link]
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MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. mdpi.com. [Link]
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CDC Stacks. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. stacks.cdc.gov. [Link]
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Pharmaffiliates. (n.d.). O,O,S-Triethyl Phosphorothiolate. pharmaffiliates.com. [Link]
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European Union Reference Laboratories for Pesticide Residues. (2017). SANTE/11813/2017. eurl-pesticides.eu. [Link]
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MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. mdpi.com. [Link]
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National Institutes of Health. (n.d.). Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling. ncbi.nlm.nih.gov. [Link]
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American Chemical Society. (2021). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retin. pubs.acs.org. [Link]
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ResearchGate. (n.d.). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. researchgate.net. [Link]
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ResearchGate. (n.d.). LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. researchgate.net. [Link]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. food.ec.europa.eu. [Link]
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CDC Stacks. (n.d.). A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion. stacks.cdc.gov. [Link]
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Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. spectroscopyonline.com. [Link]
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Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com. [Link]
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Croatian Society of Biochemistry and Molecular Biology. (n.d.). Beginners guide to sample preparation techniques for transmission electron microscopy. hdbmb.hr. [Link]
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Georg-August-Universität Göttingen. (n.d.). Sample Preparation. uni-goettingen.de. [Link]
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Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. agilent.com. [Link]
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Application Notes & Protocols: Investigating the Toxicological Impact of O,O,S-Triethyl Thiophosphate on Human Lung Epithelial Cells
Abstract
O,O,S-Triethyl thiophosphate (OOS-TEP) is an organophosphate compound with known toxicological properties, including the potential for significant lung damage.[1] Understanding the cellular and molecular mechanisms underlying its toxicity is crucial for risk assessment and the development of potential therapeutic strategies. This guide provides a comprehensive suite of experimental protocols for researchers, scientists, and drug development professionals to investigate the effects of OOS-TEP on human lung epithelial cells in vitro. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols herein detail methods to assess cytotoxicity, oxidative stress, inflammatory responses, genotoxicity, apoptosis, and the perturbation of key signaling pathways, providing a holistic framework for characterizing the toxicological profile of OOS-TEP.
Introduction: The Challenge of Inhaled Toxicants
The lung epithelium represents the primary barrier against inhaled environmental agents, including pesticides and industrial chemicals like OOS-TEP.[2] Damage to this critical barrier can initiate a cascade of events, including inflammation, oxidative stress, and cell death, potentially leading to chronic conditions like pulmonary fibrosis or chronic obstructive pulmonary disease (COPD).[3][4][5] OOS-TEP, an organophosphorus compound, has been identified as a potent toxin capable of causing lung damage in animal models.[1] To dissect its mechanism of action at a cellular level, a multi-faceted in vitro approach using human lung epithelial cells is essential. Such models, which can range from immortalized cell lines like A549 to primary small airway epithelial cells (SAEC), offer a controlled environment to probe specific toxicological endpoints.[6][7]
This document provides an integrated workflow, from initial dose-finding and cytotoxicity screening to in-depth mechanistic studies, enabling a thorough investigation into how OOS-TEP impacts lung epithelial cell health.
Foundational Experimental Workflow
A logical, tiered approach is critical for an efficient and informative investigation. The initial step is always to determine the cytotoxic concentration range of the compound. This dose-response data informs the selection of sublethal concentrations for subsequent mechanistic assays, which is crucial for distinguishing specific molecular signaling events from a general cell death response.
Caption: Overall experimental workflow for OOS-TEP toxicological assessment.
Core Protocols: Cell Culture and Compound Preparation
Maintenance of Human Lung Epithelial Cells (A549)
Rationale: The A549 cell line is a human alveolar basal epithelial cell line, widely used for in vitro lung toxicity studies due to its robust nature and retention of some type II alveolar cell characteristics.[7]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-, 24-, 6-well)
Protocol:
-
Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culturing: Grow A549 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 2-3 mL of Trypsin-EDTA for 5-7 minutes.
-
Neutralization: Add 6-8 mL of complete growth medium to neutralize the trypsin and collect the cell suspension.
-
Seeding: Centrifuge at 200 x g for 5 minutes, resuspend the pellet in fresh medium, and seed into new flasks or plates at a recommended density (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere for 24 hours before treatment.
Preparation and Application of OOS-TEP
Rationale: OOS-TEP is a liquid.[1] Proper solubilization is key for accurate dosing. A vehicle control is essential to ensure that the solvent used to dissolve OOS-TEP does not independently affect the cells.
Materials:
-
O,O,S-Triethyl thiophosphate (OOS-TEP)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of OOS-TEP (e.g., 100 mM) in DMSO. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest OOS-TEP treatment group.
-
Treatment: Remove the old medium from the adhered cells and replace it with the medium containing the various concentrations of OOS-TEP or the vehicle control.
Phase 1: Determining Cytotoxicity
Causality: Before investigating how a compound affects a cell, we must first determine if and at what concentration it is toxic. The MTT assay measures metabolic activity (a proxy for viability), while the LDH assay measures membrane integrity. Using both provides a more complete picture of cytotoxicity.[7][8]
Protocol: MTT Cell Viability Assay
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Protocol:
-
Seed A549 cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treat cells with a range of OOS-TEP concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM) for 24 or 48 hours.
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of OOS-TEP concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Cytotoxicity Data
| OOS-TEP (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.21 ± 0.07 | 96.8% |
| 50 | 1.05 ± 0.09 | 84.0% |
| 100 | 0.78 ± 0.06 | 62.4% |
| 250 | 0.45 ± 0.05 | 36.0% |
| 500 | 0.21 ± 0.03 | 16.8% |
Phase 2: Mechanistic Assays
For the following assays, cells should be treated with pre-determined sublethal concentrations of OOS-TEP (e.g., IC₁₀ and IC₂₅) as determined from the cytotoxicity assays.
Oxidative Stress: Intracellular ROS Detection
Rationale: Many toxicants exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[3][4] Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS, making it a common indicator of general oxidative stress.[9]
Caption: OOS-TEP-induced oxidative stress leading to cellular damage.
Protocol:
-
Seed A549 cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate.
-
Treat cells with sublethal concentrations of OOS-TEP for a relevant time period (e.g., 6, 12, or 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash cells twice with warm PBS.
-
Load cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or medium and immediately measure fluorescence using a microplate reader (Ex/Em: ~495/529 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Inflammatory Response: Cytokine Quantification by ELISA
Rationale: Lung epithelial cells can secrete pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to toxic stimuli, contributing to lung inflammation.[10][11][12] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these secreted proteins in the cell culture supernatant.
Protocol (General Sandwich ELISA):
-
Seed cells in a 24-well or 6-well plate and treat with OOS-TEP for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[13]
-
Wash the plate with Wash Buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate. Add standards (recombinant cytokine) and the collected cell supernatants to the wells and incubate for 2 hours.[13]
-
Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.
-
Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate. Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a Stop Solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.[13]
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell supernatants.
Genotoxicity: The Alkaline Comet Assay
Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites. Damaged DNA migrates further in an electric field, forming a "comet tail."[15]
Protocol:
-
Treat cells with OOS-TEP for an appropriate duration (e.g., 4-24 hours).
-
Harvest cells via trypsinization and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix ~10 µL of cell suspension with ~75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.
-
Solidify the agarose on ice for 10 minutes.
-
Gently remove the coverslip and immerse the slide in ice-cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour.
-
Immerse the slide in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.
-
Perform electrophoresis in the same buffer at ~25V and ~300 mA for 20-30 minutes.
-
Gently wash the slide with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Data Analysis: Visualize slides using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail or the tail moment, which are indicators of DNA damage.[16][17]
Apoptosis: Caspase-3 Activity Assay
Rationale: Apoptosis, or programmed cell death, is a common outcome of toxicant exposure. Caspase-3 is a key "executioner" caspase in the apoptotic cascade.[18] Its activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can measure its activity by detecting the cleavage of a specific substrate.[19][20]
Protocol (Colorimetric):
-
Seed cells in a 6-well plate and treat with OOS-TEP for 24-48 hours.
-
Harvest both floating and attached cells and wash with cold PBS.
-
Lyse the cells in a chilled Lysis Buffer on ice for 15-20 minutes.[21]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 50-100 µg of protein lysate per well and bring the volume up with Assay Buffer.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[19]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control. Results can be expressed as fold-change in caspase-3 activity.
Phase 3: Signaling Pathway Analysis
Rationale: The NF-κB and MAPK signaling pathways are central regulators of cellular responses to stress, inflammation, and survival.[22][23] Investigating the phosphorylation status of key proteins in these cascades via Western blot can elucidate the upstream mechanisms driving the observed inflammatory and apoptotic responses.[24] Key proteins to probe include phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK. An increase in p-p65 indicates NF-κB activation, while a decrease in IκBα (its inhibitor) confirms this.[25]
Caption: Simplified MAPK and NF-κB signaling pathways activated by OOS-TEP.
Protocol: Western Blot Analysis
-
After treatment with OOS-TEP for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture transient phosphorylation events, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Quantify protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis using imaging software. Normalize the phosphorylated protein signal to the total protein signal, and then normalize to the loading control (β-actin).
References
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. Benchchem.
- Matalon, S., et al. (n.d.). NADPH oxidase regulates alveolar epithelial sodium channel activity and lung fluid balance in vivo via O2− signaling. NIH.
- Li, A. P. (n.d.). An in vitro lung epithelial cell system for evaluating the potential toxicity of inhalable materials. PubMed.
- Liao, W., McNutt, M. A., & Zhu, W. G. (2009). The comet assay: a sensitive method for detecting DNA damage in individual cells. PubMed.
- Yasir, M., & Willbold, E. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.
- Lerner, C. A., et al. (n.d.). Oxidative Stress in Ozone-Induced Chronic Lung Inflammation and Emphysema: A Facet of Chronic Obstructive Pulmonary Disease. NIH.
- News-Medical. (2023). Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. News-Medical.
- Yew, T. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate.
- Balenga, N. A. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. NIH.
- Agarwal, A., et al. (n.d.). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. ResearchGate.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
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Application and Protocol for the Quantification of O,O,S-Triethyl Thiophosphate in Soil and Sediment Samples
Introduction: The Environmental Significance of O,O,S-Triethyl Thiophosphate
O,O,S-Triethyl thiophosphate (OOS-TEP) is an organophosphorus compound that can be found in the environment as a result of its use as a pesticide and its presence as an impurity in other commercial pesticide formulations.[1] Due to the neurotoxic properties characteristic of organophosphates, which act by inhibiting the enzyme acetylcholinesterase, there is significant concern regarding its potential impact on ecosystems and human health.[2] The analysis of OOS-TEP in complex environmental matrices such as soil and sediment is crucial for environmental monitoring and risk assessment. However, the inherent complexity and variability of these matrices present analytical challenges, including potential for low recovery and matrix effects that can interfere with accurate quantification.[3][4]
This application note provides a comprehensive guide for the sample preparation of soil and sediment for the analysis of OOS-TEP. Two robust and widely accepted extraction methodologies are presented: a classical solvent extraction protocol and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The selection of the appropriate method will depend on the specific laboratory resources, sample throughput requirements, and the desired limits of detection. Both methods are designed to be followed by instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS), for the selective and sensitive determination of OOS-TEP.
PART 1: Sample Collection, Preservation, and Handling
Proper sample collection and handling are paramount to obtaining representative and accurate results. All sampling personnel should adhere to established safety protocols for handling potentially contaminated materials.
1.1. Sample Collection:
-
Soil: Collect surface soil samples (0-15 cm depth) using a stainless-steel auger or trowel. For a representative sample of a larger area, a composite sample should be created by collecting and mixing several sub-samples.
-
Sediment: For surface sediment, a dredge sampler can be used to collect the top 0-6 inches.[5]
-
All samples should be collected in clean glass containers with Teflon-lined caps to prevent contamination.[3]
1.2. Sample Preservation and Storage:
-
Immediately after collection, samples should be placed on ice and transported to the laboratory.
-
Upon arrival at the laboratory, samples should be stored at ≤4°C. If analysis is not performed within 48 hours, samples should be frozen at ≤ -20°C.
1.3. Sample Pre-treatment:
-
Prior to extraction, allow the samples to thaw to room temperature.
-
Remove any large debris such as rocks, twigs, and leaves.
-
Air-dry the samples at room temperature or in a controlled environment to a constant weight. Alternatively, the moisture content can be determined on a separate subsample.[6]
-
Homogenize the dried sample by grinding and sieving through a 2 mm stainless-steel sieve to ensure uniformity.
PART 2: Extraction Methodologies
The choice of extraction method is critical for the efficient recovery of OOS-TEP from the complex soil and sediment matrices. Below are two detailed protocols.
Protocol 1: Ultrasound-Assisted Solvent Extraction
This traditional method is effective for a wide range of organic contaminants and is particularly useful when dealing with a smaller number of samples.
Rationale: Ultrasound energy is used to enhance the solvent extraction efficiency by disrupting the sample matrix and improving the contact between the solvent and the analyte. A mixture of acetone and hexane is a common choice for extracting organophosphorus pesticides due to its ability to extract a broad range of polar and non-polar compounds.[4]
Materials and Reagents:
-
Acetone (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)
-
50 mL centrifuge tubes with screw caps
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass wool
Step-by-Step Protocol:
-
Weigh 10 g of the homogenized and dried soil/sediment sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane to the tube.
-
Tightly cap the tube and place it in an ultrasonic bath for 15 minutes.
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the extract from the solid matrix.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.
-
Pass the combined extract through a funnel containing glass wool and 10-15 g of anhydrous sodium sulfate to remove any residual water and particulate matter.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for cleanup or direct GC-MS analysis.
Workflow for Ultrasound-Assisted Solvent Extraction:
Caption: Ultrasound-Assisted Solvent Extraction Workflow.
Protocol 2: Modified QuEChERS Method
The QuEChERS method has gained popularity for pesticide residue analysis due to its speed, simplicity, and low solvent consumption.[7][8] This protocol is a modification of the original QuEChERS method, adapted for the complexities of soil and sediment matrices.
Rationale: This method utilizes an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup. The initial extraction with acetonitrile is effective for a wide range of pesticides. The addition of salts helps to induce phase separation and drive the pesticides into the organic layer. The dSPE cleanup step removes interfering matrix components such as lipids and pigments, resulting in a cleaner extract for analysis.[9]
Materials and Reagents:
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing:
-
Magnesium sulfate (for removal of residual water)
-
Primary Secondary Amine (PSA) (for removal of organic acids, sugars, and fatty acids)
-
C18 (for removal of nonpolar interferences)
-
-
50 mL and 15 mL centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
Step-by-Step Protocol:
-
Weigh 10 g of the homogenized and dried soil/sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute using a mechanical shaker or vortex mixer.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 15 mL dSPE tube containing the cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
Workflow for Modified QuEChERS Method:
Caption: Modified QuEChERS Method Workflow.
PART 3: Instrumental Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the determination of OOS-TEP due to its high sensitivity and selectivity.
3.1. GC-MS Parameters:
The following are typical GC-MS parameters for the analysis of organophosphorus pesticides. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp 60°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| m/z for OOS-TEP | To be determined from the mass spectrum of a standard |
3.2. Method Validation and Quality Control:
To ensure the reliability of the analytical results, a thorough method validation should be performed. Key validation parameters include:
-
Linearity: A calibration curve should be prepared using a series of standard solutions of OOS-TEP. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing replicate spiked samples at different concentration levels. Acceptable recovery is typically within 70-120% with a relative standard deviation (RSD) of ≤20%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effects: Soil and sediment are complex matrices that can cause signal enhancement or suppression.[11] It is essential to evaluate matrix effects by comparing the response of a standard in a clean solvent to that of a standard spiked into a blank matrix extract.
Quality Control Samples:
-
Method Blank: An analyte-free matrix processed through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of OOS-TEP to monitor the performance of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of OOS-TEP to assess the effect of the matrix on the analytical method.
PART 4: Data Analysis and Reporting
The concentration of OOS-TEP in the soil or sediment sample is calculated using the calibration curve generated from the analysis of the standard solutions. The final concentration should be reported in ng/g or µg/kg on a dry weight basis. All quality control data should be reported alongside the sample results to demonstrate the validity of the data.
Conclusion
The successful analysis of O,O,S-Triethyl thiophosphate in soil and sediment relies on a well-designed sample preparation protocol. Both the ultrasound-assisted solvent extraction and the modified QuEChERS methods presented in this application note are capable of providing accurate and reliable results when followed by GC-MS analysis. The choice between the two methods will depend on the specific needs of the laboratory. It is imperative that a comprehensive method validation and a robust quality control program are implemented to ensure the defensibility of the analytical data.
References
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Eurofins USA. Sediment and Tissue. Retrieved from [Link]
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U.S. Environmental Protection Agency. SOP #EH-02 Sediment Sampling. Retrieved from [Link]
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National Center for Biotechnology Information. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
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SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]
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ResearchGate. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. O,O',O''-Triethyl phosphorothioate. Retrieved from [Link]
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University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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AENSI Publisher. Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Retrieved from [Link]
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National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
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Restek. Modifying QuEChERS for complicated matrices- Soil and Sediment. Retrieved from [Link]
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MDPI. Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands. Retrieved from [Link]
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ScienceDirect. Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Retrieved from [Link]
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ResearchGate. Organophosphorus pesticide extraction and cleanup from soils and measurement using GC-NPD. Retrieved from [Link]
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American Pharmaceutical Review. Expectations for Microbial Environmental Monitoring Investigations for Sterile Manufacturing Critical Areas. Retrieved from [Link]
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National Center for Biotechnology Information. Organophosphate Toxicity. Retrieved from [Link]
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U.S. Environmental Protection Agency. Soil and Sediment Sampling Results Quick Reference Guide. Retrieved from [Link]
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MDPI. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
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Agilent. ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method. Retrieved from [Link]
-
Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]
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MDPI. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
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ResearchGate. Organophosphate Exposure. Retrieved from [Link]
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Redalyc. Organophosphorus pesticides degrading bacteria present in contaminated soils. Retrieved from [Link]
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National Center for Biotechnology Information. Toxicological properties of O,O,S-trialkyl phosphorothioates. Retrieved from [Link]
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SciSpace. Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
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Frontiers. Phosphorus and aluminium mobilisation in ferralsols: effects of local sediment amendments, liming and straw application in a lab study. Retrieved from [Link]
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Application Note: Enhancing GC Analysis of O,O,S-Triethyl Thiophosphate through Derivatization
Abstract
This application note provides a detailed guide for the derivatization of O,O,S-Triethyl thiophosphate (OOS-TEP) for robust and sensitive analysis by Gas Chromatography (GC). Direct GC analysis of OOS-TEP can be challenging due to its polarity and potential for thermal degradation in the injector port, leading to poor chromatographic peak shape and reduced sensitivity. To overcome these limitations, this document outlines two effective derivatization strategies: silylation and alkylation (pentafluorobenzylation) . Detailed protocols, the underlying chemical principles, and expected analytical outcomes are presented to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible quantification of OOS-TEP.
Introduction: The Rationale for Derivatization
O,O,S-Triethyl thiophosphate (OOS-TEP) is an organophosphorus compound with relevance in various fields, including as a pesticide and as a potential impurity or degradation product in pharmaceutical manufacturing. Accurate and sensitive quantification of OOS-TEP is crucial for safety, quality control, and environmental monitoring.
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct injection of polar analytes like OOS-TEP can lead to several analytical challenges:
-
Poor Peak Shape: The polar nature of the thiophosphate moiety can lead to interactions with active sites in the GC inlet and column, resulting in tailing peaks and reduced resolution.
-
Thermal Instability: Organophosphorus compounds can be susceptible to thermal degradation at the high temperatures of the GC injector, leading to inaccurate quantification and the appearance of artifact peaks.
-
Low Sensitivity: Poor chromatographic performance and thermal degradation can result in a diminished detector response, limiting the ability to detect and quantify low levels of OOS-TEP.
Derivatization is a chemical modification process that converts an analyte into a more volatile, thermally stable, and less polar derivative, making it more amenable to GC analysis.[1] This process mitigates the challenges associated with direct analysis, leading to improved chromatographic performance and enhanced sensitivity.
This application note explores two primary derivatization approaches for OOS-TEP:
-
Silylation: This widely used technique replaces the active hydrogen on the thiono group (P=S) or a potential hydroxyl group from hydrolysis with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2]
-
Alkylation (Pentafluorobenzylation): This method introduces a pentafluorobenzyl (PFB) group, which not only improves chromatographic properties but also significantly enhances sensitivity for electron capture detection (ECD).[1]
Derivatization Strategies for OOS-TEP
The choice of derivatization strategy depends on the analytical requirements, such as the desired sensitivity and the available detector.
Silylation with BSTFA
Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those found in alcohols, phenols, carboxylic acids, and thiols.[3] For OOS-TEP, silylation can proceed if there is a tautomeric equilibrium that exposes a reactive site. The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]
Reaction Mechanism:
The silylation reaction involves the nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silylating agent. This results in the formation of a more volatile and thermally stable trimethylsilyl (TMS) derivative.
Figure 1: Silylation of OOS-TEP with BSTFA.
Protocol 1: Silylation of OOS-TEP using BSTFA
Materials:
-
O,O,S-Triethyl thiophosphate (OOS-TEP) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile or other suitable solvent
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Prepare a stock solution of OOS-TEP in a suitable volatile solvent (e.g., ethyl acetate). For analysis, transfer an aliquot of the sample or standard solution to a reaction vial and evaporate to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[5]
-
Derivatization Reaction: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS) to the dried sample residue.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[6]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Expected Outcome:
The derivatization will yield the trimethylsilyl derivative of OOS-TEP, which will exhibit improved peak shape and thermal stability during GC analysis.
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Alkylation is another effective derivatization technique that reduces the polarity of the analyte.[5] Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent, particularly for acidic compounds and thiols.[1] The resulting PFB derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity.
Reaction Mechanism:
The reaction with PFBBr typically proceeds via a nucleophilic substitution, where the thiophosphate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. The reaction is often facilitated by a base to deprotonate the analyte.
Figure 2: Alkylation of OOS-TEP with PFBBr.
Protocol 2: Alkylation of OOS-TEP using PFBBr
Materials:
-
O,O,S-Triethyl thiophosphate (OOS-TEP) standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or other suitable solvent
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Prepare a stock solution of OOS-TEP in a suitable solvent. Transfer an aliquot to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 100 µL of acetone, a small amount of powdered anhydrous potassium carbonate (approximately 2-5 mg), and 50 µL of the PFBBr solution to the dried residue.
-
Incubation: Tightly cap the vial and heat at 60°C for 30-60 minutes.[7]
-
Work-up: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex thoroughly and allow the layers to separate.
-
Extraction: Carefully transfer the upper organic layer (hexane) containing the PFB derivative to a clean vial for GC-MS or GC-ECD analysis.
Expected Outcome:
This protocol will produce the pentafluorobenzyl derivative of OOS-TEP. This derivative will be significantly less polar and more volatile, leading to excellent chromatographic performance. The presence of the polyfluorinated ring makes this derivative highly sensitive to an Electron Capture Detector (ECD).
GC and GC-MS Analysis Parameters
The optimal GC conditions will depend on the specific instrument and column used. The following table provides a starting point for method development.
| Parameter | Silylated OOS-TEP (GC-MS) | PFB-derivatized OOS-TEP (GC-MS/ECD) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 35% phenyl-polydimethylsiloxane) |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium or Nitrogen, constant flow at 1.0 mL/min |
| Oven Program | 80°C (1 min hold), ramp at 10°C/min to 280°C (5 min hold) | 100°C (1 min hold), ramp at 15°C/min to 300°C (5 min hold) |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Scan Range | 50-400 amu | 50-500 amu |
Data Interpretation and Troubleshooting
Mass Spectra of Derivatives:
-
TMS-OOS-TEP: The mass spectrum of the silylated derivative is expected to show a molecular ion and characteristic fragments corresponding to the loss of methyl groups (m/z 15) and the trimethylsilyl group (m/z 73).[8]
-
PFB-OOS-TEP: The PFB derivative will exhibit a characteristic fragment at m/z 181, corresponding to the pentafluorotropylium ion (C₇F₅⁺). The molecular ion should also be observable, especially under chemical ionization conditions.
Troubleshooting:
-
No or Low Derivative Peak:
-
Silylation: Check for the presence of moisture in the sample or reagents. Ensure the reaction vial is tightly sealed during heating.
-
Alkylation: Ensure the base is active and the PFBBr reagent has not degraded. Optimize reaction time and temperature.
-
-
Poor Peak Shape:
-
Ensure the GC inlet liner is clean and deactivated.
-
Optimize the GC temperature program to ensure proper volatilization and elution of the derivative.
-
-
Extraneous Peaks:
-
These may arise from impurities in the reagents or solvents. Run a reagent blank to identify these peaks.
-
Incomplete derivatization can lead to the presence of the original analyte peak.
-
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of O,O,S-Triethyl thiophosphate by gas chromatography. Both silylation with BSTFA and alkylation with PFBBr are effective methods to improve the volatility, thermal stability, and chromatographic behavior of OOS-TEP. The choice between these methods will depend on the specific analytical goals, with PFBBr derivatization offering superior sensitivity when using an electron capture detector. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and validated analytical methods for OOS-TEP in various matrices.
References
-
ResearchGate. (2019). Precipitation after derivatization with BSTFA? Retrieved from [Link]
-
Michigan State University. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
- Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 44(4), 379-386.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
-
ResearchGate. (2019). Mass spectrum of the 6.9-min trimethylsilyl (TMS)- derivatized compound... Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. Retrieved from [Link]
- Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 44(4), 379-386.
- Tsikas, D., et al. (2021).
- Bowden, J. A., & Ford, D. A. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
- Kwiecień, A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
-
ResearchGate. (2019). Mass spectrum of the 6.9-min trimethylsilyl (TMS)- derivatized compound... Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)... Retrieved from [Link]
- Petersson, G. (1969).
- Stockbridge, R. B., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
- Aksenov, A. A., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Metabolites, 12(9), 868.
-
ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
Sources
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- 2. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of O,O,S-Triethyl Thiophosphate by Column Chromatography
Welcome to the technical support guide for the purification of O,O,S-Triethyl thiophosphate. This document is designed for researchers, scientists, and professionals in drug development who are tasked with obtaining high-purity O,O,S-Triethyl thiophosphate from crude reaction mixtures. As a neurotoxic organophosphate ester, both the handling and purification of this compound demand meticulous attention to safety and procedural detail. This guide provides in-depth, field-proven insights into column chromatography techniques, troubleshooting common issues, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is O,O,S-Triethyl thiophosphate and why is its purity critical?
O,O,S-Triethyl thiophosphate is an organophosphorus compound used in various research applications, including as a pesticide and as a subject in toxicological studies. For scientific and drug development purposes, purity is paramount. Impurities can arise from starting materials, side reactions, or degradation and can significantly impact experimental outcomes, leading to erroneous data in toxicological or mechanistic studies.
Q2: What are the common impurities found in crude O,O,S-Triethyl thiophosphate samples?
Impurities in organophosphate synthesis can be varied. Common contaminants may include:
-
Unreacted Starting Materials: Such as O,O,S-triethyldithiophosphate or other precursors.
-
Isomeric Byproducts: The synthesis might yield the more thermodynamically stable isomer, O,O,O-Triethyl thiophosphate (parathion-ethyl), which has different physical and toxicological properties.
-
Oxidation Products: The thiophosphate can be oxidized to its corresponding phosphate (O,O,S-Triethyl phosphate), a common degradation pathway.[1]
-
Hydrolysis Products: Exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis, breaking the P-S or P-O bonds. While triethyl phosphate (TEP) is relatively stable against hydrolysis under acidic conditions, the stability of the thio-analogue can vary.[2][3]
-
Solvent Residues and Reagents: Residual solvents or reagents like triethylamine used in the synthesis can also be present.[4][5]
Q3: What are the essential safety precautions for handling O,O,S-Triethyl thiophosphate?
This compound is classified as a poison and is toxic via ingestion, inhalation, and intraperitoneal routes. When heated, it can decompose to emit toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.
-
Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[6] All manipulations should be performed in well-ventilated areas.
-
Waste Disposal: Dispose of all contaminated materials (silica gel, glassware, gloves) as hazardous chemical waste according to your institution's guidelines.
Q4: Which chromatographic mode is most suitable for this purification?
For a moderately polar compound like O,O,S-Triethyl thiophosphate, normal-phase column chromatography is the most common and effective method. This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. The separation is based on the principle that more polar compounds will adhere more strongly to the silica gel and thus elute later than less polar compounds.[7]
Detailed Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for purifying O,O,S-Triethyl thiophosphate using flash column chromatography.
Step 1: Mobile Phase (Eluent) Selection
The key to a successful separation is choosing a solvent system that provides an optimal retention factor (Rƒ) for the target compound on a Thin Layer Chromatography (TLC) plate.
-
Prepare a stock solution of your crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Aim for an Rƒ value of 0.25 - 0.35 for the O,O,S-Triethyl thiophosphate spot. This ensures the compound will travel through the column effectively without eluting too quickly.
-
Analyze the developed plate under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent like potassium permanganate.
| Suggested Starting Solvent Systems (v/v) | Polarity | Notes |
| 9:1 Hexanes / Ethyl Acetate | Low | A good starting point. Increase ethyl acetate for higher polarity. |
| 8:2 Hexanes / Ethyl Acetate | Medium | Often effective for separating moderately polar compounds. |
| 100% Dichloromethane (DCM) | Medium | Can be used alone or with small amounts of methanol. |
| 99:1 DCM / Methanol | Medium-High | Use if the compound shows low mobility in Hex/EtOAc systems. |
Step 2: Column Packing (Slurry Method) The goal is to create a homogenous, dense bed of silica free of cracks or air bubbles.
-
Select a glass column of appropriate size. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude sample.[8]
-
Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.[9]
-
In a separate beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent you plan to use.[9]
-
Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly.
-
Use positive pressure (air or nitrogen) to pack the column and push the excess solvent through until the solvent level reaches the top of the silica bed.[9]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample or eluent.[9]
Step 3: Sample Loading Proper sample loading is crucial for achieving narrow bands and good separation.[8]
-
Dissolve the crude O,O,S-Triethyl thiophosphate sample in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like dichloromethane).
-
Carefully apply the sample solution directly to the top layer of sand using a pipette.
-
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample in a solvent, add a small amount of silica, and evaporate the solvent using a rotary evaporator. Carefully add the resulting dry powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle positive pressure to begin eluting the sample through the column at a steady flow rate. A typical flow rate for flash chromatography is about 5 cm of solvent level decrease per minute.[10]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by spotting every few fractions on a TLC plate.
Step 5: Product Isolation
-
Once all fractions have been analyzed by TLC, combine the fractions that contain the pure O,O,S-Triethyl thiophosphate.
-
Remove the solvent from the combined fractions using a rotary evaporator.[10]
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Determine the weight and calculate the yield of the purified product. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Visual Workflow for Column Chromatography
Caption: Workflow for O,O,S-Triethyl thiophosphate purification.
Troubleshooting Guide
Problem: Poor separation (streaking or overlapping spots on TLC).
-
Potential Cause: The chosen mobile phase is too polar, causing compounds to move too quickly and without differentiation.
-
Solution: Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes.
-
Potential Cause: The column is overloaded with the crude sample.
-
Solution: Reduce the amount of sample loaded onto the column relative to the amount of silica gel. A ratio of at least 1:40 (sample:silica) by weight is recommended.[8]
-
Potential Cause: The sample was loaded in too much solvent, leading to a wide initial band.
-
Solution: Always use the absolute minimum volume of solvent required to dissolve the sample for loading. Consider dry loading for challenging separations.[8]
Problem: The compound will not elute from the column.
-
Potential Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, switch from 9:1 hexanes/ethyl acetate to 7:3 or even 1:1. This is known as a step gradient elution.
Problem: The compound elutes too quickly (with the solvent front).
-
Potential Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. If using 100% DCM, try a mixture of DCM and hexanes, or switch to a less polar system like hexanes/ethyl acetate.
Problem: Cracks or channels appear in the silica bed during the run.
-
Potential Cause: The column was packed unevenly, or the silica gel ran dry at some point.
-
Solution: This issue is difficult to fix mid-run and will severely compromise the separation. The column must be repacked. To prevent this, ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top layer of sand.
Problem: Low or no recovery of the product.
-
Potential Cause: O,O,S-Triethyl thiophosphate may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: If degradation is suspected, consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[11]
-
Potential Cause: The compound is irreversibly adsorbed to the silica.
-
Solution: Try a more polar "flush" of the column with a solvent like 100% ethyl acetate or a DCM/methanol mixture to see if the compound can be recovered, though its purity may be compromised. For future runs, consider using a different stationary phase like alumina or a deactivated silica.
References
- Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. (n.d.).
- Technical Support Center: Purification of Triterpenoid Derivatives. (n.d.).
- O,O,S-triethyl phosphorothioate CAS#: 1186-09-0. (n.d.).
- Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. (2025).
- Sample Preparation for Chromatographic Purification. (n.d.).
- O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354. (n.d.).
- O,O,O-Triethyl thiophosphate. (n.d.).
- Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. (n.d.).
- Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (n.d.).
- Exploring the Role of Gas Chromatography in Organophosphate Analysis. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025).
- An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. (n.d.).
- Mobile and Stationary Phases in Chromatography Explained. (n.d.).
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.).
- Supporting Information. (2008).
- Troubleshooting Purification Methods. (n.d.).
- The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022).
- Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. (2025).
- An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel. (2020).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024).
- Synthesis of phosphorothioates using thiophosphate salts. (2025).
- SAFETY DATA SHEET - Triethyl phosphate. (2014).
- Synthesis of phosphorothioates using thiophosphate salts. (n.d.).
- Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. (2024).
- Triethyl phosphate - Safety Data Sheet. (n.d.).
- O,O,S-Triethyl Phosphorothiolate | CAS 1186-09-0. (n.d.).
Sources
- 1. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdmf.org.br [cdmf.org.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westliberty.edu [westliberty.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing the Synthesis of O,O,S-Triethyl Thiophosphate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of O,O,S-Triethyl thiophosphate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies, enabling you to troubleshoot common issues and optimize your yield and purity. This guide is structured to address specific challenges you may encounter, moving from a foundational understanding of the synthesis to practical, actionable solutions.
Section 1: Foundational Knowledge and Synthesis Pathway
O,O,S-Triethyl thiophosphate is a crucial intermediate in various chemical syntheses. Its successful and high-yield synthesis is often a critical step in a larger research and development pipeline. The most common and efficient method for its preparation is a one-pot reaction involving diethyl phosphite, an ethyl halide (such as ethyl bromide), elemental sulfur, and a base, often facilitated by microwave irradiation for enhanced reaction rates and yields.
The Core Reaction: A Mechanistic Overview
The synthesis proceeds through the formation of an ambident O,O-diethyl thiophosphate anion, which then undergoes S-alkylation. The use of a soft electrophile like ethyl bromide preferentially directs the alkylation to the "soft" sulfur atom, leading to the desired O,O,S-isomer.
Here is a diagrammatic representation of the primary reaction pathway:
Caption: One-pot synthesis of O,O,S-Triethyl thiophosphate.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you might encounter during your synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Purity is Paramount:
-
Diethyl Phosphite: This reagent can hydrolyze to phosphorous acid in the presence of moisture. Ensure you are using an anhydrous grade and handle it under an inert atmosphere.
-
Ethyl Bromide: Similarly, ensure it is dry.
-
Triethylamine: This base is crucial for the initial deprotonation of diethyl phosphite. If it has been stored for a long time, its effectiveness may be reduced. Using freshly distilled triethylamine is recommended.
-
-
Reaction Conditions Optimization:
-
Microwave Parameters: If using microwave-assisted synthesis, the power, temperature, and reaction time are critical. Insufficient heating can lead to incomplete reaction, while excessive heating can cause decomposition. A systematic optimization of these parameters is recommended.[1]
-
Stoichiometry: While a 1:1:1 stoichiometry of diethyl phosphite, ethyl halide, and sulfur is the theoretical starting point, a slight excess of the more volatile ethyl bromide can sometimes compensate for any loss due to evaporation and drive the reaction to completion.
-
-
Inefficient Work-up: Product can be lost during extraction and purification. Ensure your extraction solvent is appropriate and that you are performing a sufficient number of extractions.
Q2: My ³¹P NMR analysis shows a significant peak corresponding to the O,O,O-isomer. How can I minimize its formation?
A2: The formation of the O,O,O-isomer (O,O,O-Triethyl phosphorothioate) is a common side reaction. Its presence indicates that O-alkylation of the ambident thiophosphate anion is competing with the desired S-alkylation.
-
Understanding the Ambident Nucleophile: The O,O-diethyl thiophosphate anion has two nucleophilic centers: the "soft" sulfur and the "hard" oxygen. According to Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles react preferentially with soft nucleophiles, and hard electrophiles with hard nucleophiles.
-
Choice of Ethylating Agent: Ethyl bromide is a relatively soft electrophile, which favors S-alkylation. However, under certain conditions, O-alkylation can still occur. Using an even softer ethylating agent, such as ethyl iodide, could further favor S-alkylation, though this may also increase reaction rates and require re-optimization of reaction times.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable product. In some cases, the O,O,S-isomer can rearrange to the O,O,O-isomer at elevated temperatures. Therefore, it is crucial to maintain the optimal reaction temperature and avoid overheating.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the ambident nucleophile. While the recommended protocol is solvent-free, if you are adapting it to a solvent-based system, polar aprotic solvents generally favor S-alkylation.
Q3: I am observing multiple unidentified peaks in my NMR/GC-MS. What are the other likely byproducts?
A3: Besides the O,O,O-isomer, several other byproducts can form. Identifying them is key to refining your reaction and purification strategy.
| Potential Byproduct | Likely Cause | Identification (³¹P NMR Shift - Approximate) | Mitigation Strategy |
| Unreacted Diethyl Phosphite | Incomplete reaction | ~ +7 ppm (doublet due to P-H coupling) | Increase reaction time, temperature, or use a slight excess of other reagents. |
| Triethyl Phosphate | Oxidation of triethyl phosphite (if formed as an intermediate) or the final product | ~ -1 ppm | Ensure an inert atmosphere if the reaction is sensitive to air. |
| Polymeric Phosphorus Species | Side reactions at high temperatures | Broad signals in the ³¹P NMR | Maintain strict temperature control. |
| Diethyl ethylphosphonate | Reaction between triethyl phosphite and the ethyl halide (Michaelis-Arbuzov reaction) | ~ +30 ppm | This is less likely in the one-pot sulfur reaction but can occur if triethyl phosphite is formed and reacts before sulfur addition. Ensure all reagents are mixed appropriately.[2] |
Note: The exact ³¹P NMR chemical shifts can vary depending on the solvent and concentration. It is always best to run authenticated standards of the expected products and byproducts for accurate identification.
Section 3: Detailed Experimental Protocol - Microwave-Assisted One-Pot Synthesis
This protocol is based on the general method for S-alkylation of thiophosphates and is a good starting point for optimization.[3]
Reagents and Equipment:
-
Diethyl phosphite (anhydrous)
-
Ethyl bromide
-
Elemental sulfur (powdered)
-
Triethylamine (freshly distilled)
-
Acidic alumina
-
Microwave reactor
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine diethyl phosphite (1.0 eq), elemental sulfur (1.0 eq), acidic alumina (a catalytic amount), and triethylamine (1.1 eq).
-
Addition of Ethyl Halide: To this mixture, add ethyl bromide (1.0-1.2 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (start with a range of 80-120°C) for a specified time (begin with 10-30 minutes). Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the alumina and any solid byproducts.
-
Extraction: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O,O,S-Triethyl thiophosphate.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of triethylamine? A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. However, the basicity and steric hindrance of the base can affect the reaction rate and selectivity, so re-optimization of the reaction conditions may be necessary.
Q: Is the use of microwave irradiation essential? A: While conventional heating can be used, microwave irradiation often leads to significantly shorter reaction times, higher yields, and cleaner reactions due to efficient and uniform heating.[1] If using conventional heating, you will likely need to increase the reaction time and temperature.
Q: What is the role of acidic alumina in the reaction? A: Acidic alumina can act as a solid support and a mild Lewis acid catalyst, potentially facilitating the reaction on its surface.[3]
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
³¹P NMR: This is the most definitive method for identifying the O,O,S-isomer and distinguishing it from the O,O,O-isomer and other phosphorus-containing impurities.[4][5]
-
¹H and ¹³C NMR: To confirm the overall structure and the presence of the ethyl groups.
-
GC-MS or LC-MS: To determine the purity and identify any volatile or non-volatile impurities.
Q: What are the key safety precautions I should take during this synthesis? A:
-
Diethyl phosphite: It is corrosive and can cause serious eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]
-
Ethyl bromide: It is a toxic and volatile alkylating agent. Handle with extreme care in a well-ventilated fume hood.[8]
-
Triethylamine: It is a flammable and corrosive liquid with a strong odor.
-
Microwave Reactor: Follow the manufacturer's safety guidelines for operating the microwave reactor, especially when working with sealed vessels and volatile reagents.
References
-
Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1985. [Link]
-
ResearchGate. (n.d.). 31P NMR spectra for triethyl phosphite: (a) reaction involving catalyst...[Link]
- Google Patents. (n.d.).
-
MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]
-
Kaboudin, B., & Saadati, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 4. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1186-09-0| Chemical Name : O,O,S-Triethyl Phosphorothiolate. [Link]
-
Arizona State University. (1991). 2'-O-methyl, 2'-O-ethyl oligoribonucleotides and phosphorothioate oligodeoxyribonucleotides as inhibitors of the in vitro U7 snRNP-dependent mRNA processing event. [Link]
-
Taylor & Francis Online. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements Unexpected Reactivity of Ethyl 2- (Diethylphosphono)Propionate Toward 2. [Link]
-
ResearchGate. (n.d.). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains | Request PDF. [Link]
- Google Patents. (n.d.). WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride.
- Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.
-
Gelest, Inc. (2015). DIETHYLPHOSPHITE. [Link]
-
Bio-Works. (n.d.). Optimization of AIEX purification parameters for phosphorothioate oligonucleotides. [Link]
-
Sci-Hub. (n.d.). Microwave-Assisted Solvent-Free Synthesis of Pseudohalophosphates. [Link]
-
RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
-
ResearchGate. (n.d.). Separation of RNA Phosphorothioate Oligonucleotides by HPLC | Request PDF. [Link]
-
ACS Publications. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. [Link]
-
Wikipedia. (n.d.). Diethylphosphite. [Link]
-
SciSpace. (n.d.). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. [Link]
-
PubMed. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. [Link]
-
Organic Syntheses. (n.d.). 2. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl phosphite, 98%. [Link]
-
University of Huddersfield Repository. (2016). Understanding oligonucleotide Synthesis. [Link]
-
SpectraBase. (n.d.). Phosphoric acid, triethyl ester - Optional[31P NMR] - Chemical Shifts. [Link]
-
FULIR. (2022). The Effects of Surfactants and Essential Oils on Microwave-Assisted Hydrothermal Synthesis of Iron Oxides. [Link]
-
MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Environmental Health & Safety - Georgia Institute of Technology. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. [Link]
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Identifying and minimizing byproducts in O,O,S-Triethyl thiophosphate synthesis
Welcome to the technical support center for the synthesis of O,O,S-Triethyl thiophosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common byproducts. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts I should expect in the synthesis of O,O,S-Triethyl thiophosphate?
A1: The most common isomeric byproduct is O,O,O-Triethyl thiophosphate, the thiono isomer. The desired O,O,S-Triethyl thiophosphate is the thiolo isomer. The synthesis, particularly when starting from triethyl phosphite and sulfur, initially yields the thiono isomer, which then undergoes thermal or catalytic isomerization to the more thermodynamically stable thiolo form. Incomplete isomerization is a primary source of this byproduct.
Q2: Besides the thiono isomer, what other byproducts might I encounter?
A2: Several other byproducts can form depending on the reaction conditions and the purity of your starting materials. These include:
-
Triethyl phosphite: Unreacted starting material.
-
Triethyl phosphate: Formed through the oxidation of triethyl phosphite, especially if air is not excluded from the reaction.
-
Diethyl phosphite: Can arise from the hydrolysis of triethyl phosphite if moisture is present.[1][2]
-
Elemental Sulfur: Unreacted sulfur may remain in the crude product.
-
Pyrophosphate species (P-O-P linked impurities): These can form under certain conditions, particularly at elevated temperatures, through side reactions of the phosphate and phosphite esters.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: The most effective technique for monitoring this reaction is ³¹P NMR spectroscopy . Each phosphorus-containing compound has a distinct chemical shift, allowing for straightforward identification and quantification of the starting material, the desired product, and the major byproducts. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are also excellent methods for separating and identifying the volatile components of the reaction mixture.[3][4][5]
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| Triethyl phosphite | ~ +139 |
| O,O,O-Triethyl thiophosphate (thiono) | ~ +68 |
| O,O,S-Triethyl thiophosphate (thiolo) | ~ +25 |
| Triethyl phosphate | ~ -1 |
| Diethyl phosphite | ~ +7 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of O,O,S-Triethyl thiophosphate.
Problem 1: High levels of the O,O,O-isomer (thiono) remain in the final product.
Cause: Incomplete thiono-thiolo isomerization. This is often due to insufficient reaction time, inadequate temperature, or the absence of an effective catalyst.
Solutions:
-
Optimize Reaction Temperature: The isomerization is temperature-dependent.[6][7] Carefully increase the reaction temperature in increments (e.g., 10-15 °C) and monitor the conversion by ³¹P NMR. Be cautious, as excessively high temperatures can lead to decomposition and the formation of other byproducts.[8]
-
Increase Reaction Time: Extend the reaction time at the optimal temperature to allow for complete isomerization. Continue to monitor the reaction progress to determine the point of maximum conversion.
-
Catalyst Use: While the isomerization can occur thermally, certain catalysts can facilitate the process at lower temperatures and shorter reaction times. Lewis acids or alkyl halides can be effective. It is crucial to screen catalysts and their concentrations to find the optimal conditions for your specific setup.
Problem 2: Significant amount of triethyl phosphate is detected in the product mixture.
Cause: Oxidation of the starting material, triethyl phosphite. Triethyl phosphite is susceptible to oxidation, especially at elevated temperatures in the presence of air.[8]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude oxygen. This is the most critical step in preventing the formation of triethyl phosphate.
-
Degas Solvents: If a solvent is used, ensure it is thoroughly degassed before use to remove any dissolved oxygen.
-
High-Purity Starting Materials: Use high-purity triethyl phosphite that has been stored under an inert atmosphere to minimize the presence of oxidized impurities from the start.
Problem 3: Presence of diethyl phosphite in the product.
Cause: Hydrolysis of triethyl phosphite due to the presence of water in the reactants or solvent.[1][2]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the triethyl phosphite and sulfur are dry.
-
Moisture-Free Reactants: If necessary, distill triethyl phosphite before use to remove any water or hydrolysis products.
Experimental Protocols
Protocol 1: Synthesis of O,O,S-Triethyl Thiophosphate via Sulfurization of Triethyl Phosphite and Subsequent Isomerization
Materials:
-
Triethyl phosphite
-
Elemental sulfur
-
Anhydrous toluene (or other suitable high-boiling solvent)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Flush the entire apparatus with a slow stream of nitrogen or argon.
-
Add elemental sulfur to the flask, followed by anhydrous toluene.
-
With vigorous stirring, slowly add triethyl phosphite to the sulfur suspension at room temperature.
-
Heat the reaction mixture to reflux. The initial reaction will form O,O,O-triethyl thiophosphate.
-
Continue heating at reflux to induce the thiono-thiolo isomerization to O,O,S-triethyl thiophosphate. Monitor the reaction progress by taking aliquots and analyzing them by ³¹P NMR.
-
Once the isomerization is complete (indicated by the disappearance of the thiono peak at ~+68 ppm and the appearance of the thiolo peak at ~+25 ppm), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to separate the desired O,O,S-triethyl thiophosphate from any unreacted starting materials or lower-boiling byproducts.
Protocol 2: Analytical Monitoring by ³¹P NMR Spectroscopy
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ³¹P NMR spectrum.
-
Integrate the peaks corresponding to triethyl phosphite, O,O,O-triethyl thiophosphate, and O,O,S-triethyl thiophosphate to determine their relative concentrations and monitor the progress of the reaction.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Main synthesis pathway of O,O,S-Triethyl thiophosphate.
Caption: Formation of common byproducts from triethyl phosphite.
References
- Baranauckas, C. F., Carr, R. L. K., & Hodan, J. J. (1965). Process for the preparation and recovery of triethyl phosphite and derivatives thereof. U.S. Patent No. 3,184,496. Washington, DC: U.S.
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Bueno, O. M. V. M., Herrera, C. L., Bertran, C. A., San-Miguel, M. A., & Lopes, J. H. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 121, 111759. [Link]
-
Organic Chemistry Portal. (n.d.). Triethylphosphite. Retrieved January 24, 2026, from [Link]
- CN1724546A - Production method of triethyl phosphite. (2006).
-
Pitré, S. P., McTiernan, C. D., & Scaiano, J. C. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters, 21(20), 8254–8258. [Link]
-
European Chemicals Bureau. (2003). Triethyl phosphite. [Link]
-
Wikipedia. (2023). Triethyl phosphite. [Link]
-
Sychrovský, V., Foldesi, T., & Malkin, V. G. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8418–8427. [Link]
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Bagalawis, R. L., Carlson, J., & Walsh, J. (2003). Quantitative method for the detection of triethyl phosphate in aqueous solutions. Defense Technical Information Center. [Link]
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Altunina, L. K., Kuvshinov, V. A., & Stasyeva, L. A. (2011). Effect of temperature on thiocarbamide isomerization in concentrated aqueous solutions. Russian Journal of Applied Chemistry, 84(6), 993–997. [Link]
- CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate. (2012).
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Grisley Jr, D. W., & Raths, F. W. (1959). The Oxidation of O,O-Diethyl Hydrogen Dithiophosphate to its Polysulfides. The Journal of Organic Chemistry, 24(7), 1033–1034. [Link]
-
Capoun, T., & Krykorková, J. (2020). Examples of soman and triethylphosphate chromatograms extracted at m/z 99 measured on the following GC/MS systems. ResearchGate. [Link]
-
Ziegle, A. M., & Jessen, H. J. (2017). Rearrangement of S-(2-Aminoethyl) Thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. The Journal of Organic Chemistry, 82(19), 10533–10538. [Link]
-
Bagalawis, R. L., Carlson, J., & Walsh, J. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Defense Technical Information Center. [Link]
-
Legrand, F.-X., Sene, S., & Stéphan, M. (2010). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Tetrahedron Letters, 51(4), 643–645. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein journal of organic chemistry, 2, 4. [Link]
-
Kamerlin, S. C. L., & Wilkie, J. (2007). The Thermodynamics of Phosphate versus Phosphorothioate Ester Hydrolysis. The Journal of Organic Chemistry, 72(23), 8753–8761. [Link]
-
Aguilera-Granja, F., & Vega, A. (2020). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Nanomaterials, 10(10), 2054. [Link]
-
Bueno, O. M. V. M., Herrera, C. L., Bertran, C. A., San-Miguel, M. A., & Lopes, J. H. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 121, 111759. [Link]
-
Anderson, C. G., & Getzinger, G. J. (2020). Results from 3-week thio-oxidation trials. ResearchGate. [Link]
-
Cmoch, P., & Grzonkowski, P. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3435. [Link]
-
Sühring, R., & Letcher, R. J. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Chemosphere, 291, 132759. [Link]
-
National Toxicology Program. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. National Institutes of Health. [Link]
-
X-Pulse. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Fearon, K. L., Stévens, A. J., & Creasy, W. R. (1995). Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization. Nucleic acids research, 23(14), 2754–2761. [Link]
-
Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. [Link]
-
Richardson, R. M., & Wiemer, D. F. (2013). Synthesis of Diethyl (2-Oxo-3-alkenyl)phosphonates. Organic Syntheses, 90, 233. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
National Center for Biotechnology Information. (n.d.). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. [Link]
-
Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein journal of organic chemistry, 2, 4. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
O,O,S-Triethyl thiophosphate hydrolysis rate under different pH conditions
Document ID: TSC-OOS-TEP-HYD-2601
Last Updated: January 24, 2026
Introduction for the Researcher
Welcome to the technical support guide for investigating the aqueous hydrolysis of O,O,S-Triethyl thiophosphate (OOS-TEP). This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of OOS-TEP stability under various pH conditions. As an organophosphorus compound containing a P-S bond, its degradation kinetics can differ significantly from its more common P-O analogues like triethyl phosphate (TEP).[1]
This guide moves beyond simple data reporting to provide a framework for designing, executing, and troubleshooting your own hydrolysis experiments. We will address common questions and challenges in a direct, question-and-answer format, grounded in the principles of chemical kinetics and analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is O,O,S-Triethyl thiophosphate (OOS-TEP), and why is its hydrolytic stability critical?
OOS-TEP is an organophosphorus compound featuring two ethoxy groups and one ethylthio group attached to a central phosphorus atom. It is classified as a phosphorothiolate.[2] Understanding its stability in aqueous environments is crucial for several reasons:
-
Environmental Fate: As a compound related to organophosphate pesticides, its persistence and degradation pathways in water systems are of key environmental concern.[2][3]
-
Toxicology and Drug Metabolism: In biological systems, the hydrolysis of such compounds is a primary metabolic pathway. The rate of hydrolysis dictates the compound's half-life and the formation of potentially toxic or inactive metabolites.[4]
-
Pharmaceutical Formulation: For drug candidates containing a similar moiety, understanding the pH-dependent stability profile is essential for developing stable aqueous formulations and predicting shelf-life.
Q2: How does pH generally influence the hydrolysis rate of OOS-TEP?
The hydrolysis of organophosphorus triesters, including phosphorothioates, is significantly dependent on pH. The reaction can proceed through neutral (water-mediated), acid-catalyzed, or base-catalyzed pathways.
-
Acidic Conditions (pH < 6): Hydrolysis is generally slow. While acid catalysis can occur for some phosphate esters, phosphorothioates like OOS-TEP are often more stable in acidic environments compared to alkaline ones.[5][6] Theoretical studies on the related compound triethyl phosphate (TEP) also suggest that acid-catalyzed hydrolysis is a very slow process.[7][8]
-
Neutral Conditions (pH ≈ 7): The reaction is primarily driven by nucleophilic attack by water (solvolysis). For many stable organophosphate triesters, the rate at neutral pH is often the slowest.[3]
-
Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated. This is due to base-catalyzed hydrolysis, where the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic phosphorus center.[1] This is typically the dominant degradation pathway in basic solutions.[3][5]
The general stability profile across pH for organophosphate triesters follows the order: Alkyl > Chlorinated Alkyl > Aryl , with alkyl esters like OOS-TEP being relatively more stable, particularly at non-alkaline pH.[3]
Q3: What are the expected primary products of OOS-TEP hydrolysis?
Hydrolysis involves the cleavage of one of the ester or thioester linkages. The P-S bond is a likely target for nucleophilic attack. The expected primary degradation products are:
-
O,O-Diethyl phosphate (DEP)
-
Ethanethiol (EtSH)
Further hydrolysis of the O,O-diethyl phosphate product is possible but generally occurs at a much slower rate than the initial triester hydrolysis.[3]
Experimental Design and Troubleshooting Guide
Q4: I need to determine the hydrolysis rate of OOS-TEP for my project. What is a robust experimental workflow?
A successful kinetic study requires careful planning, precise execution, and robust analytical validation. Below is a recommended workflow, which is also visualized in the diagram that follows.
Core Workflow Steps:
-
Analytical Method Development: First, establish a reliable method to quantify the disappearance of the parent compound (OOS-TEP) and, ideally, the appearance of a hydrolysis product (e.g., O,O-diethyl phosphate). High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or MS, are suitable techniques.[9]
-
Buffer Preparation: Prepare a series of buffers covering your pH range of interest (e.g., pH 4, 7, 9, 11). Use non-nucleophilic buffers like citrate, phosphate, and borate. Ensure the buffer concentration is sufficient to maintain constant pH throughout the reaction.
-
Kinetic Run Initiation: In a temperature-controlled environment (e.g., a 25°C water bath), spike a known concentration of OOS-TEP into each buffer solution. The initial concentration should be well within the linear range of your analytical method.
-
Time-Point Sampling: At designated time intervals (t=0, t=1h, t=4h, t=24h, etc.), withdraw an aliquot from each reaction vessel. The sampling frequency should be adjusted based on the expected reaction rate (more frequent for high pH).
-
Reaction Quenching: Immediately stop the hydrolysis reaction in the aliquot. This can be achieved by adding a quenching agent (e.g., a strong acid like HCl to neutralize alkaline samples) or by immediate freezing and storage at -20°C or below.
-
Sample Analysis: Analyze all quenched samples using your validated analytical method.
-
Data Analysis: Plot the natural logarithm of the OOS-TEP concentration versus time for each pH. The slope of this line will give you the negative pseudo-first-order rate constant (-k_obs).
Q5: My results are not reproducible. What are the most common experimental pitfalls?
Inconsistent results in hydrolysis studies often stem from a few key areas:
-
pH Fluctuation: The hydrolysis of OOS-TEP produces acidic products (O,O-diethyl phosphate). If your buffer capacity is too low, the pH of the solution can drift during the experiment, altering the rate.
-
Troubleshooting: Verify the pH of your solutions at the end of the experiment. If it has changed significantly, increase your buffer concentration.
-
-
Temperature Instability: Reaction rates are highly sensitive to temperature. A fluctuation of even 1-2°C can cause significant variability.
-
Troubleshooting: Use a calibrated, stable water bath or incubator. Ensure all solutions, including the stock OOS-TEP, are equilibrated to the target temperature before mixing.
-
-
Incomplete Quenching: If the hydrolysis reaction is not stopped completely in your aliquots, degradation can continue during sample storage or workup, leading to artificially low concentrations.
-
Troubleshooting: Validate your quenching method. Analyze a quenched sample immediately and then again after 24 hours of storage to ensure the concentration is stable.
-
-
Analytical Method Variability: Poor chromatography, detector drift, or inconsistent sample preparation can introduce significant error.
-
Troubleshooting: Run a system suitability test before each analytical batch. Use an internal standard to correct for variations in injection volume and detector response. Always run a calibration curve with each batch of samples.
-
Q6: How should I choose and prepare buffers for my hydrolysis study?
The choice of buffer is critical to avoid experimental artifacts.
-
Selection Criteria: The primary rule is to use non-nucleophilic buffers . Buffers containing primary or secondary amines (like Tris) can act as nucleophiles and participate in the reaction, artificially accelerating the degradation. Good choices include:
-
pH 3-5: Citrate Buffer
-
pH 6-8: Phosphate Buffer (Sodium or Potassium Phosphate)
-
pH 9-10: Borate Buffer
-
pH > 10: Carbonate-Bicarbonate Buffer or direct addition of NaOH.
-
-
Preparation Protocol:
-
Always use high-purity water (e.g., Milli-Q or 18 MΩ·cm).
-
Prepare the acidic and basic components of the buffer separately at a known concentration (e.g., 0.1 M).
-
Combine the components while monitoring with a calibrated pH meter until the desired pH is reached.
-
Verify the final pH after bringing the solution to the final volume.
-
For experiments involving organic co-solvents (if OOS-TEP has low water solubility), remember that the pH meter reading will be an "apparent pH" (pH*) and should be reported as such.
-
Data Interpretation and Visualization
Q7: I have my concentration vs. time data. How do I properly calculate the rate constant?
OOS-TEP hydrolysis is a second-order reaction (first-order in OOS-TEP and first-order in the nucleophile, H₂O or OH⁻). However, in a buffered aqueous solution, the concentration of water and hydroxide is constant, so the reaction follows pseudo-first-order kinetics .
The integrated rate law for a first-order reaction is: ln[A]t = -kobst + ln[A]0
Where:
-
[A]t is the concentration of OOS-TEP at time t.
-
[A]0 is the initial concentration of OOS-TEP.
-
kobs is the observed pseudo-first-order rate constant.
Procedure:
-
For each pH condition, create a table of your time points and the corresponding natural logarithm of the OOS-TEP concentration (ln[C]).
-
Plot ln[C] on the y-axis against time on the x-axis.
-
Perform a linear regression on the data points.
-
The slope of the resulting line is equal to -kobs . The rate constant kobs will have units of inverse time (e.g., s⁻¹, min⁻¹, or day⁻¹).
-
The half-life (t₁₂) of the compound at that pH can be calculated as: t₁₂ = 0.693 / kobs .
Q8: How can I visualize the relationship between pH and the hydrolysis rate?
A pH-rate profile is the standard way to visualize this relationship. This is a plot of the logarithm of the observed rate constant (log k_obs) on the y-axis versus the pH on the x-axis. This plot is highly informative and can reveal the different hydrolysis mechanisms dominating at each pH range.
Summary Data Table
While precise rate constants must be determined experimentally, the following table summarizes the expected behavior of OOS-TEP hydrolysis based on general principles for organophosphorus compounds.[1][3][5]
| pH Range | Dominant Mechanism | Expected Relative Rate | Key Experimental Considerations |
| Acidic (3-5) | Acid-Catalyzed / Neutral | Very Slow to Slow | Long experiment duration needed. Monitor for buffer stability over weeks. |
| Neutral (6-8) | Neutral (Solvolysis) | Slowest | Serves as a baseline control. Ensure sterility to prevent microbial degradation. |
| Alkaline (9-12) | Base-Catalyzed (OH⁻ attack) | Moderate to Very Fast | Requires frequent sampling, especially at higher pH. Buffer capacity is critical. |
Detailed Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate Constant (k_obs)
Objective: To determine the pseudo-first-order rate constant for OOS-TEP hydrolysis at a specific pH and temperature.
Materials:
-
OOS-Triethyl thiophosphate (analytical standard grade)
-
Acetonitrile or Methanol (HPLC grade) for stock solution
-
High-purity water (18 MΩ·cm)
-
Buffer reagents (e.g., Sodium Phosphate monobasic and dibasic for pH 7)
-
Class A volumetric flasks and pipettes
-
Temperature-controlled water bath or incubator
-
Autosampler vials
-
Calibrated pH meter and thermometer
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of OOS-TEP in acetonitrile. Store at 4°C.
-
Buffer Preparation: Prepare 100 mL of 0.05 M sodium phosphate buffer. Adjust to pH 7.00 ± 0.02 using the acidic/basic components. Place the buffer in the water bath set to 25.0 ± 0.2°C and allow it to equilibrate for at least 1 hour.
-
Reaction Initiation (t=0): Pipette 99.9 mL of the temperature-equilibrated buffer into a flask. Add 100 µL of the 1 mg/mL OOS-TEP stock solution to achieve a final concentration of 1 µg/mL. Mix thoroughly but gently. This is your reaction vessel.
-
Initial Sample (t=0): Immediately withdraw a 1.0 mL aliquot, place it in an autosampler vial, and quench as per your validated procedure (e.g., add 10 µL of 1M HCl). This is your t=0 sample.
-
Incubation and Sampling: Place the sealed reaction vessel back into the water bath. Withdraw 1.0 mL aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 96, and 168 hours for a slow reaction). Quench each sample immediately.
-
Sample Storage: Store all quenched samples at -20°C until analysis.
-
Analysis: Analyze all samples in a single batch using a validated HPLC-MS or GC-MS method. Construct a calibration curve using freshly prepared standards to quantify the OOS-TEP concentration in each sample.
-
Calculation: Plot ln[OOS-TEP] versus time (in hours). The negative of the slope from the linear regression is your k_obs in units of hr⁻¹.
References
-
Machuca, O. M. V., et al. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Materials Today Chemistry, 24, 100929. Available from: [Link]
-
de Oliveira, A. L. M., et al. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 121, 111759. Available from: [Link]
-
Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Cell Reports Physical Science. Available from: [Link]
-
de Oliveira, A. L. M., et al. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. PubMed. Available from: [Link]
-
Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Available from: [Link]
-
Machuca, O. M. V., et al. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. ResearchGate. Available from: [Link]
-
Teixeira, F. W. (2003). QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. Defense Technical Information Center. Available from: [Link]
-
ResearchGate. (n.d.). Suggested TP degradation pathway by SO4˙⁻ and HO˙. ResearchGate. Available from: [Link]
-
Li, W., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8037-8045. Available from: [Link]
-
ResearchGate. (n.d.). The effect of pH on the reaction rate for the hydrolysis of PNPDPP by complex 2. ResearchGate. Available from: [Link]
-
Gu, J. D. (2005). Biochemical pathway and degradation of phthalate ester isomers by bacteria. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. Available from: [Link]
-
Kadem, A., et al. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. Available from: [Link]
-
Tucek, J., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. Available from: [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available from: [Link]
-
Rainina, E. I., et al. (1999). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Biotechnology Progress, 15(3), 518-523. Available from: [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available from: [Link]
-
Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Available from: [Link]
Sources
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- 2. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]
- 3. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting O,O,S-Triethyl thiophosphate peak tailing in chromatography
Technical Support Center: O,O,S-Triethyl Thiophosphate Analysis
Welcome to the technical support center for troubleshooting chromatographic issues related to O,O,S-Triethyl thiophosphate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges, with a specific focus on peak tailing. The question-and-answer format is structured to provide a logical workflow, from initial checks to in-depth chemical solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for O,O,S-Triethyl thiophosphate analysis?
A1: Peak tailing is a chromatographic phenomenon where the back half of a peak is broader than the front half, creating an asymmetrical shape.[1] An ideal chromatographic peak is Gaussian (symmetrical). This distortion is problematic because it can significantly compromise the accuracy and precision of quantitative analysis by making peak integration difficult and reproducible.[2] For O,O,S-Triethyl thiophosphate, a polar organophosphorus compound, tailing can lead to reduced resolution from nearby analytes, impacting the reliability of the entire analytical method.
The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates a significant issue that requires investigation.[2]
Q2: My O,O,S-Triethyl thiophosphate peak is tailing. What are the most common initial checks I should perform?
A2: When you first observe peak tailing, it's best to start with the simplest and most common physical causes before moving to more complex chemical issues. Often, the problem can be resolved with basic maintenance.
If all peaks in your chromatogram are tailing, the issue is likely a physical disruption in the flow path.[3][4][5] If only the O,O,S-Triethyl thiophosphate peak (and other polar analytes) are tailing, the cause is more likely chemical in nature.[3][4]
dot graph TD { A[Observe Peak Tailing] --> B{Are all peaks tailing?}; B -- Yes --> C[Indicates Physical/Flow Path Issue]; B -- No --> D[Indicates Chemical/Adsorption Issue]; C --> E[Check Column Installation]; C --> F[Inspect Column Cut]; C --> G[Check for Leaks & Dead Volume]; D --> H[Assess Inlet Liner Activity]; D --> I[Evaluate Column Contamination]; D --> J[Optimize Method Parameters]; E --> K[Solution: Re-install Column]; F --> L[Solution: Re-cut Column]; G --> M[Solution: Remake Connections]; H --> N[Solution: Replace Liner]; I --> O[Solution: Trim Column]; J --> P[Solution: Method Adjustment];
} caption: Initial troubleshooting workflow for peak tailing.
Initial Troubleshooting Checklist
| Priority | Check | Potential Cause | Recommended Action |
| 1 | Column Installation | Improper column positioning in the inlet or detector creates turbulence and dead volume.[6] | Verify the column is installed at the manufacturer's recommended height.[2][6] For many GC inlets, this is 4-6 mm above the ferrule.[6] |
| 2 | Column Cut Quality | A ragged or angled column cut creates a non-uniform flow path, causing turbulence.[4][5] | Using a ceramic wafer or diamond scribe, carefully cut 5-10 cm from the front of the column, ensuring a clean, 90° angle. Inspect the cut with a magnifier.[2][4] |
| 3 | System Leaks | Leaks in the inlet, detector, or fittings can disrupt carrier gas flow and pressure, leading to peak distortion. | Perform a system-wide leak check using an electronic leak detector, paying close attention to the septum, ferrules, and other connection points. |
| 4 | Inlet Liner | An old or contaminated liner can have active sites that interact with the analyte. | Replace the inlet liner with a fresh, deactivated one. Using liners with deactivated glass wool can also help trap non-volatile residues.[7] |
Q3: How do I determine if the peak tailing is caused by the column itself or other parts of the GC system?
A3: Differentiating between column-related and system-related activity is a critical diagnostic step. This can be achieved through a systematic process of elimination.
Protocol: System vs. Column Diagnosis
-
Inject an Inert Probe: First, inject a non-polar, non-active compound like methane or butane.[6] These compounds should not exhibit tailing. If they do, it strongly indicates a physical problem in the flow path, such as improper column installation, dead volume, or a system leak, rather than chemical activity.[3][6]
-
Column Trimming: If the inert probe shows a good peak shape, the issue is likely chemical activity. This activity is most often concentrated at the front of the column where sample residue accumulates.
-
Liner Replacement: If trimming the column does not resolve the issue, the activity may be in the GC inlet.
-
Action: Replace the inlet liner with a new, high-quality deactivated liner. Organophosphorus pesticides are known to degrade or adsorb in active inlet ports.[7]
-
Validation: Re-analyze your standard. A return to a symmetrical peak shape points to the liner as the source of the problem.
-
If none of these steps resolve the tailing, the column itself may be irreversibly damaged or contaminated, and a full replacement may be necessary.
Q4: What specific chemical interactions cause O,O,S-Triethyl thiophosphate to tail, and how can I mitigate them?
A4: The peak tailing specific to O,O,S-Triethyl thiophosphate is primarily caused by secondary-retention mechanisms, where the analyte interacts with "active sites" within the system in addition to its primary interaction with the stationary phase.[9][10]
The key culprit is the interaction between the polar phosphoryl (P=O) and thiophosphate (P=S) groups of the analyte and acidic silanol (Si-OH) groups present on the surfaces of the glass inlet liner and the fused silica column.[9][10] These interactions, often hydrogen bonds, are stronger than the intended partitioning with the stationary phase, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Adsorption of thiophosphate on an active silanol site.
Mitigation Strategies:
-
Use High-Quality Inert Components: The most effective strategy is to minimize the presence of active sites.
-
Inert Liners: Always use high-quality liners that have been chemically deactivated by the manufacturer to cap the silanol groups.[7]
-
Inert Columns: Modern GC columns, often designated with "inert" or "ms" (e.g., DB-5ms), are manufactured with advanced surface deactivation and bonding processes to ensure minimal silanol activity.[11] These are highly recommended for analyzing active compounds like organophosphates.[7][11]
-
-
Column Passivation (Conditioning): Before analysis, and after installing a new column, it is crucial to condition it properly. This involves heating the column under a flow of carrier gas to remove volatile contaminants. For particularly active systems, a "priming" injection of a high-concentration standard or a derivatizing agent can help to occupy the active sites before injecting analytical samples.
Q5: How can I optimize my method parameters to reduce tailing for O,O,S-Triethyl thiophosphate?
A5: Method optimization can play a significant role in improving peak shape, especially when residual activity is present.
-
Injection Technique: For thermally sensitive or active compounds like many organophosphates, the injection technique is critical.
-
Pulsed Splitless Injection: This technique uses a high-pressure pulse of carrier gas during the injection to transfer the sample onto the column rapidly.[12] This minimizes the residence time of the analyte in the hot inlet, reducing the opportunity for both thermal degradation and adsorption on active sites.[12] Studies have shown this can dramatically improve recoveries for problematic pesticides.[12]
-
Inlet Temperature: While a high temperature is needed for volatilization, an excessively high inlet temperature can cause analyte degradation. An optimal temperature ensures efficient transfer without breakdown. Start with a temperature around the boiling point of the analyte (~217°C) and optimize from there.
-
-
Carrier Gas Flow Rate: A higher linear velocity (flow rate) can sometimes reduce the time available for secondary interactions, thereby improving peak shape. However, this must be balanced against the potential loss of chromatographic efficiency (resolution).
-
Oven Temperature Program: A faster oven ramp rate can lead to sharper peaks, but may also reduce separation. Conversely, a shallower ramp increases analysis time but can sometimes improve peak shape by ensuring the analyte is fully partitioned into the mobile phase.
For HPLC Analysis:
If analyzing by High-Performance Liquid Chromatography (HPLC), mobile phase composition is key.
-
Mobile Phase Additives: The addition of a small amount of a competing agent can mask residual silanol groups on the stationary phase.
-
Acidic Additives: For reversed-phase chromatography, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can protonate the silanol groups, reducing their ability to interact with the analyte.[13][14]
-
Basic Additives: Alternatively, adding a competing base like triethylamine (TEA) can preferentially interact with the active sites, effectively shielding the analyte from them.[13]
-
Example Mobile Phase Optimization
| Mobile Phase | Observation | Rationale |
| Methanol/Water | Significant peak tailing observed. | No additive is present to mask active silanol sites on the C18 stationary phase. |
| Methanol/Water + 0.1% Formic Acid | Improved peak symmetry. | Formic acid protonates silanol groups, reducing their ionic interaction with the polar analyte.[15] |
| Methanol/Water + 10mM Ammonium Acetate | Symmetrical peak shape. | The ammonium ions act as a competing base, masking the silanol sites. Ammonium acetate is also a volatile buffer suitable for LC-MS.[16] |
Q6: Could my sample preparation or injection solvent be the source of the tailing?
A6: Yes, absolutely. The sample itself can be a major contributor to poor peak shape.
-
Solvent Mismatch (GC & HPLC): If the sample solvent is significantly different in polarity from the stationary phase (in GC) or the initial mobile phase (in HPLC), it can cause peak distortion.[8][9] For splitless injections in GC, a mismatch can disrupt the solvent focusing effect, leading to broad or tailing peaks.[8]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the analytical conditions. In reversed-phase HPLC, this means a solvent with a similar or weaker elution strength than the initial mobile phase.
-
-
Column Overload (GC & HPLC): Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak, but severe overload can also manifest as tailing.[2][9]
-
Solution: Confirm that the concentration of your sample is within the linear range of the column.[2] You can test this by injecting a dilution series of your standard. If peak shape improves at lower concentrations, overload is the likely cause.
-
-
Matrix Effects: Complex sample matrices can introduce non-volatile residues that accumulate on the inlet liner and the head of the column. These residues can become new active sites for analyte interaction.
-
Solution: Employ a robust sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove matrix components before injection. Using a guard column can also protect the analytical column from contamination.
-
By systematically working through these physical and chemical troubleshooting steps, you can effectively diagnose and resolve the root cause of O,O,S-Triethyl thiophosphate peak tailing, leading to more accurate and reliable chromatographic results.
References
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.
- Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek.
- Delloyd's Lab-Tech. Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource.
- LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing.
- Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
- D'Hondt, D., et al. (2014). The effect of mobile phase additive on enantioseparation and peak shape...
- Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- ChemicalBook.
- U.S. Environmental Protection Agency.
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies.
- ALWSCI. (2025).
- García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Smith, D., & Lynam, K. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies, Inc.
- Chemistry For Everyone. (2025).
- PubChem. O,O',O''-Triethyl phosphorothioate.
- Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
- Pharmaffiliates. O,O,S-Triethyl Phosphorothiolate.
- Advanced Materials Technology. (2016). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
- Drawell.
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Lehotay, S. J., & Schenck, F. J. (2000). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection.
- University College London. HPLC solvents and mobile phase additives. UCL.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. it.restek.com [it.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. analysis.rs [analysis.rs]
- 8. Gas chromatography Troubleshooting methods [delloyd.50megs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. halocolumns.com [halocolumns.com]
- 16. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Analysis of O,O,S-Triethyl Thiophosphate (OOS-TEP) in Environmental Samples
Welcome to the technical support center for the analysis of O,O,S-Triethyl thiophosphate (OOS-TEP) in environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of OOS-TEP analysis, with a special focus on overcoming matrix effects. Here, you will find practical, field-proven insights and detailed protocols to ensure the accuracy and reliability of your experimental results.
Introduction to OOS-TEP and Analytical Challenges
O,O,S-Triethyl thiophosphate (OOS-TEP) is an organophosphorus compound that can be present in the environment as a degradation product of certain pesticides or as an industrial chemical. Its detection and quantification in complex environmental samples such as soil, water, and biota are often hampered by matrix effects. These effects, which can manifest as signal suppression or enhancement, arise from co-extracted compounds that interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results.[1][2][3][4] This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Issues in OOS-TEP Analysis
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Recovery of OOS-TEP During Sample Preparation
Question: I am experiencing very low or no recovery of my OOS-TEP spike in soil/sediment samples after a QuEChERS extraction. What could be the cause and how can I fix it?
Answer:
Low recovery of OOS-TEP from complex matrices like soil and sediment is a common issue. The physicochemical properties of OOS-TEP, a moderately polar organophosphate, and the composition of your sample matrix are key factors.
Potential Causes & Solutions:
-
Inadequate Extraction Solvent Polarity: Acetonitrile is a common extraction solvent in QuEChERS, but its efficiency can be matrix-dependent. For soils with high organic matter, OOS-TEP might be strongly adsorbed.
-
Solution: Consider modifying your extraction solvent. A mixture of acetonitrile and a small percentage of water (e.g., 10-20%) can improve the extraction of moderately polar compounds from soil.[5] For highly organic soils, a more polar solvent system or a pre-extraction hydration step might be necessary.
-
-
pH-Dependent Interactions: The stability and extraction efficiency of some organophosphorus pesticides can be pH-dependent.
-
Solution: The use of buffered QuEChERS methods, such as the AOAC or EN versions, can help maintain a stable pH during extraction and improve recovery for pH-sensitive analytes.[6]
-
-
Strong Analyte-Matrix Interactions: Clay and organic matter in soil can strongly bind OOS-TEP.
-
Solution: Ensure vigorous shaking or homogenization during the extraction step to disrupt these interactions. Increasing the extraction time or performing a second extraction step can also improve recovery.
-
Issue 2: Significant Signal Suppression in LC-MS/MS Analysis of Water Samples
Question: My OOS-TEP signal is significantly suppressed when I analyze extracts from river water samples using LC-MS/MS, even after SPE cleanup. How can I mitigate this?
Answer:
Signal suppression in LC-MS/MS is a classic matrix effect, often caused by co-eluting organic matter or salts from the water sample that interfere with the ionization of OOS-TEP.
Potential Causes & Solutions:
-
Co-elution of Matrix Components: Even with SPE, some matrix components may co-elute with OOS-TEP.
-
Solution 1: Optimize Chromatographic Separation. A longer gradient or a column with a different selectivity can help separate OOS-TEP from interfering compounds.
-
Solution 2: Dilute the Sample. A simple and effective way to reduce matrix effects is to dilute the final extract.[1] This reduces the concentration of interfering compounds, though it may compromise the limit of detection.
-
-
Inefficient SPE Cleanup: The chosen SPE sorbent may not be effectively removing all interfering compounds.
-
Ionization Source Conditions: The settings of your electrospray ionization (ESI) source can influence the extent of matrix effects.
-
Solution: Optimize ESI parameters such as capillary voltage, gas flow, and temperature to maximize the OOS-TEP signal and minimize the influence of the matrix.
-
Issue 3: Poor Reproducibility and Peak Tailing in GC-MS Analysis
Question: I'm observing poor reproducibility and significant peak tailing for OOS-TEP when analyzing biota extracts with GC-MS. What's causing this and what are the solutions?
Answer:
Poor chromatography in GC-MS is often due to active sites in the GC system or the presence of non-volatile matrix components.
Potential Causes & Solutions:
-
Active Sites in the GC Inlet and Column: Organophosphorus compounds can interact with active sites in the GC inlet liner and the front of the analytical column, leading to peak tailing and analyte loss.[9][10]
-
Solution 1: Use a Deactivated Inlet Liner. Employing a deactivated liner, potentially with a glass wool plug, can help trap non-volatile matrix components and provide an inert surface for vaporization.[9]
-
Solution 2: Column Maintenance. Regularly trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.
-
-
Matrix-Induced Enhancement/Suppression: Co-injected matrix components can either mask active sites (enhancement) or interfere with the transfer of the analyte to the column (suppression).[3]
-
Solution: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for consistent matrix effects.[3]
-
-
Incomplete Derivatization (if applicable): If you are using a derivatization step to improve the volatility of OOS-TEP metabolites, incomplete reactions can lead to poor peak shape and reproducibility.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for OOS-TEP analysis in environmental samples, GC-MS or LC-MS/MS?
A1: Both GC-MS and LC-MS/MS are suitable for the analysis of OOS-TEP, and the choice often depends on the specific matrix and the desired sensitivity.
-
GC-MS is a robust and widely used technique for organophosphorus pesticides.[9][10] It generally offers excellent separation and sensitivity. However, it can be susceptible to matrix effects in the inlet and may require derivatization for more polar metabolites.
-
LC-MS/MS is highly sensitive and selective, particularly for complex matrices.[1][2] It is well-suited for moderately polar compounds like OOS-TEP and can often analyze samples with less cleanup than GC-MS. However, it is prone to ion suppression or enhancement in the ESI source.[11]
Q2: How can I accurately quantify matrix effects in my method?
A2: The most common way to quantify matrix effects is by comparing the response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates signal suppression.
-
An ME > 100% indicates signal enhancement.[4]
Q3: What is the role of an internal standard in OOS-TEP analysis?
A3: An internal standard (IS) is a compound that is chemically similar to the analyte but is not present in the sample. It is added to all samples, standards, and blanks at a constant concentration. The use of a stable isotope-labeled internal standard for OOS-TEP, if available, is the most effective way to compensate for both matrix effects and variations in sample preparation and instrument response. The IS should be added as early as possible in the sample preparation process.
Q4: Are there any specific considerations for storing environmental samples for OOS-TEP analysis?
A4: Yes, proper storage is crucial to prevent degradation of OOS-TEP. Samples should be stored in the dark at low temperatures (typically ≤ 4°C for short-term and ≤ -18°C for long-term storage) to minimize microbial and chemical degradation. Water samples may need to be preserved by adjusting the pH. Always check for specific guidelines from regulatory bodies like the EPA.
Experimental Protocols
Protocol 1: QuEChERS Extraction for OOS-TEP in Soil/Sediment
This protocol is a modified version of the standard QuEChERS method, optimized for moderately polar organophosphates in soil.
Materials:
-
Homogenized soil/sediment sample
-
Acetonitrile (ACN)
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of ACN and vortex vigorously for 2 minutes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the ACN supernatant (top layer) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄).
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for OOS-TEP in Water
This protocol is designed for the extraction and concentration of OOS-TEP from water samples.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Pass 5 mL of ethyl acetate followed by 5 mL of methanol through the SPE cartridge. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge.
-
Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Pass 5 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the OOS-TEP from the cartridge with 2 x 4 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS).
Data Presentation
Table 1: Typical Matrix Effects for OOS-TEP in Different Environmental Matrices
| Matrix | Analytical Method | Typical Matrix Effect | Mitigation Strategy |
| River Water | LC-MS/MS | Signal Suppression (20-50%) | SPE cleanup, matrix-matched calibration |
| Soil (low organic) | GC-MS | Signal Enhancement (10-30%) | Deactivated liner, matrix-matched calibration |
| Soil (high organic) | LC-MS/MS | Signal Suppression (40-70%) | QuEChERS with d-SPE, dilution |
| Sediment | GC-MS | Signal Enhancement (20-50%) | Analyte protectants, matrix-matched calibration |
| Fish Tissue | LC-MS/MS | Signal Suppression (30-60%) | Enhanced cleanup (e.g., PSA/C18), internal standard |
Note: These values are illustrative and can vary significantly depending on the specific sample and analytical conditions.
Visualizations
Workflow for OOS-TEP Analysis with Matrix Effect Mitigation
Caption: A generalized workflow for the analysis of OOS-TEP, highlighting the key stages where matrix effects can be addressed.
Decision Tree for Troubleshooting Matrix Effects
Caption: A decision tree to guide troubleshooting efforts when encountering matrix effects in OOS-TEP analysis.
References
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 24, 2026, from [Link]
-
QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS. (2003). Defense Technical Information Center. Retrieved January 24, 2026, from [Link]
-
Molecularly imprinted solid phase extraction of urinary diethyl thiophosphate and diethyl dithiophosphate and their analysis by gas chromatography-mass spectrometry. (2012). PubMed. Retrieved January 24, 2026, from [Link]
-
GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
-
Validation of Quechers Analytical Method for Analysis of Organophosphorus Residues in Okra. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Determination of organophosphorus pesticides in water using SPME-GC-MS. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2002). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. (2022). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. (2009). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Application of the QuEChERS Method for the Analysis of Contamination by Pesticide Residues in the Sediments of Three Moroccan lagoons. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. (2020). Agilent Technologies. Retrieved January 24, 2026, from [Link]
-
Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. Retrieved January 24, 2026, from [Link]
-
A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2007). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Analytical Methods for Ethion and Its Metabolites. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 24, 2026, from [Link]
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Pitfalls in LC-MS(-MS) Analysis. (n.d.). GTFCh. Retrieved January 24, 2026, from [Link]
-
Application of solid phase microextraction in the determination of paralytic shellfish poisoning toxins. (2006). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. (2000). KwaZulu-Natal Department of Agriculture and Rural Development. Retrieved January 24, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. (2016). International Journal of Current Microbiology and Applied Sciences. Retrieved January 24, 2026, from [Link]
-
Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. (2018). Agilent Technologies. Retrieved January 24, 2026, from [Link]
-
Establishing the impact of food matrix effects on the bioaccessibility of nutraceuticals and pesticides using a standardized food model. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Validation of a Modified QuEChERS Method for the Determination of Selected Organochlorine Compounds in Honey. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2021). CDC Stacks. Retrieved January 24, 2026, from [Link]
-
Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Optimization and Validation of the Miniaturized Solid-Liquid Extraction with Low Temperature Purification (SLE-LTP) Method for Determining Fluopyram in Sandy, Clayey and Medium-Textured Soil. (2022). SciELO. Retrieved January 24, 2026, from [Link]
-
Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans. (2005). PubMed. Retrieved January 24, 2026, from [Link]
-
The food matrix: implications in processing, nutrition and health. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2008). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Determination of organophosphorus fire retardants and plasticizers in wastewater samples using MAE-SPME with GC-ICPMS and GC-TOFMS detection. (2006). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Application of the QuEChERS Method for the Analysis of Contamination by Pesticide Residues in the Sediments of Three Moroccan Lagoons. (2023). Journal of Ecological Engineering. Retrieved January 24, 2026, from [Link]
-
Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. (2018). Scientific Research Publishing. Retrieved January 24, 2026, from [Link]
-
ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method. (n.d.). Agilent Technologies. Retrieved January 24, 2026, from [Link]
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Establishing the impact of food matrix effects on the bioaccessibility of nutraceuticals and pesticides using a standardized food model. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
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Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. (n.d.). Chromtech. Retrieved January 24, 2026, from [Link]
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Technical Support Center: Optimizing the Extraction of O,O,S-Triethyl Thiophosphate (OOS-TEP) from Complex Matrices
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with O,O,S-Triethyl thiophosphate (OOS-TEP) and facing challenges in achieving efficient and reproducible extraction from complex sample matrices. As an organophosphorus compound, OOS-TEP presents unique analytical hurdles that require a nuanced approach to sample preparation.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your extraction workflows.
Section 1: Foundational Knowledge - Understanding Your Analyte
A successful extraction begins with a thorough understanding of the target analyte's behavior. The physicochemical properties of OOS-TEP are the primary determinants of its partitioning behavior between your sample matrix and the extraction solvent.
Q1: What are the key physicochemical properties of OOS-TEP that influence its extraction?
A1: The extraction strategy for OOS-TEP is dictated by its molecular structure, polarity, solubility, and stability. It is a relatively polar organophosphorus compound, which means it has some affinity for both aqueous and organic phases, making a clean separation challenging.
Causality: The presence of the P=S (thiono) or P-S (thiolo) bond and the ethyl ester groups gives the molecule a moderate polarity. Its slight solubility in solvents like chloroform and ethyl acetate allows for organic extraction, but its partial affinity for water can lead to incomplete partitioning and, consequently, low recovery if the solvent system is not optimized.[1] Furthermore, OOS-TEP can be unstable at elevated temperatures, which is a critical consideration for steps like solvent evaporation.[3]
| Property | Value / Description | Significance for Extraction |
| Molecular Formula | C6H15O3PS | Defines the molecular weight and elemental composition. |
| Molecular Weight | 198.22 g/mol | Influences diffusion rates and chromatographic behavior.[4][5] |
| Appearance | Clear, colorless liquid | Basic physical property.[1] |
| Boiling Point | ~217 °C (estimated) | High boiling point suggests that aggressive heating during solvent evaporation should be avoided to prevent degradation.[1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate.[1] | Guides the selection of appropriate organic solvents for Liquid-Liquid or Solid-Phase Extraction. |
| Stability | Long-term storage recommended at -20°C.[6] Can become unstable at elevated temperatures and emits toxic fumes upon decomposition.[1][3] | Dictates sample handling, storage, and processing conditions to prevent analyte loss. |
Section 2: Core Extraction Methodologies - A Comparative Guide
The choice of extraction technique is the most critical decision in your workflow. It depends heavily on the matrix type, required sample throughput, and the desired level of extract cleanliness.
Q2: What are the primary extraction techniques for OOS-TEP, and how do I choose the right one for my matrix?
A2: The three most common and effective techniques for organophosphorus compounds like OOS-TEP are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of OOS-TEP between two immiscible liquids (typically an aqueous sample and an organic solvent). While it has high separation factors, it is often labor-intensive and requires large volumes of hazardous solvents.[7]
-
Solid-Phase Extraction (SPE): A more modern and efficient alternative to LLE. In SPE, the sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of organic solvent. This technique provides cleaner extracts, higher concentration factors, and is easily automated.[8]
-
QuEChERS: This method is a streamlined approach that involves a salting-out extraction with acetonitrile followed by a "dispersive SPE" (d-SPE) cleanup step. It is exceptionally fast and effective for a wide range of analytes in complex food and environmental matrices.
The following workflow and table will guide your selection process.
Caption: Extraction Method Selection Workflow for OOS-TEP.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning between immiscible liquids | Selective retention on a solid sorbent | Acetonitrile extraction, salting out, and dispersive SPE cleanup |
| Best For | Simple aqueous matrices, low sample numbers | Aqueous matrices, complex matrices requiring high purity | Food, agricultural, and environmental solids/semi-solids |
| Advantages | Inexpensive glassware, high separation factors[7] | High recovery, cleaner extracts, easily automated, less solvent use[8] | Very fast, high throughput, low solvent use, effective for wide analyte range |
| Disadvantages | Labor-intensive, large solvent volumes, emulsion formation[7] | Higher cost per sample (cartridges), requires method development | Can have matrix effects if cleanup is insufficient, less suitable for very dry matrices |
| Typical Solvents | Dichloromethane, Ethyl Acetate | Methanol, Acetonitrile, Ethyl Acetate | Acetonitrile |
Section 3: Troubleshooting Common Extraction & Analysis Issues
Even with the right method, challenges are common. This section addresses the most frequent problems encountered during the analysis of OOS-TEP and provides actionable solutions.
Issue 1: Low or Inconsistent Recovery
A3: Low recovery is a classic problem stemming from several potential root causes. The key is to systematically investigate each step of your workflow, from initial sample handling to the final extract.
Causality: The moderate polarity of OOS-TEP means it can be lost at multiple stages. It might not fully partition from the aqueous phase in an LLE, it could break through the SPE cartridge during loading, or it might not be fully eluted from the SPE sorbent. Adsorption to glassware or degradation can also contribute to losses.
Caption: Troubleshooting Workflow for Low OOS-TEP Recovery.
A4: SPE performance is entirely dependent on the interaction between the analyte, the sorbent, and the solvents. For a moderately polar analyte like OOS-TEP, sorbent selection is a balance.
Expertise & Experience: A common mistake is using a sorbent that is too non-polar (leading to irreversible adsorption) or too polar (leading to poor retention). A C18 (octadecylsilane) sorbent is a good starting point, but polymeric sorbents like styrene-divinylbenzene (SDVB), often with a polar functional group, can offer superior retention and capacity for organophosphorus pesticides.
Optimization Steps:
-
Sorbent Selection: Start with a reversed-phase sorbent. Compare C18 with a polymeric sorbent (e.g., Agilent Bond Elut PPL). For very "dirty" samples, you may need a multi-modal sorbent or a cleanup step with PSA (primary secondary amine) to remove organic acids or GCB (graphitized carbon black) to remove pigments.
-
Conditioning: Always pre-wet the sorbent with a water-miscible organic solvent (e.g., methanol) followed by equilibration with reagent water or a buffer matching your sample's pH. This activates the sorbent functional groups.
-
Loading: Do not exceed the recommended flow rate (typically 1-2 mL/min). Loading too quickly can lead to channeling and analyte breakthrough.
-
Washing: Use a weak solvent (e.g., 5-10% methanol in water) to wash away co-extracted interferences without eluting the OOS-TEP.
-
Elution: This is a critical step. You need a solvent strong enough to fully desorb the OOS-TEP. Start with ethyl acetate or acetone. If recovery is still low, try a more polar solvent like acetonitrile or a mixture (e.g., 90:10 Dichloromethane:Methanol). Perform the elution in two smaller aliquots to ensure complete desorption.
Issue 2: Significant Matrix Effects
A5: Matrix effects are the alteration (suppression or enhancement) of an analyte's signal response due to co-eluting compounds from the sample matrix.[9][10] They are a major source of inaccuracy in both LC-MS and GC-MS analysis.[11]
Causality:
-
In LC-ESI-MS/MS: Co-eluting matrix components compete with OOS-TEP for ionization in the electrospray source, typically leading to ion suppression (a lower signal than expected).[10][12]
-
In GC-MS: Non-volatile matrix components can coat active sites in the GC inlet liner. These sites would normally cause thermal degradation of the analyte. By masking them, the matrix protects the analyte, leading to a higher-than-expected transfer to the column and a signal enhancement .[9][13]
Confirmation Method: The most reliable way to assess matrix effects is to compare the signal response of a standard in pure solvent versus a standard spiked into a blank matrix extract (that has been processed through your entire extraction procedure).
-
Calculation: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
-
Interpretation:
-
A value near 0% indicates no significant matrix effect.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value (e.g., +60%) indicates ion enhancement.
-
A6: Mitigating matrix effects requires a multi-pronged approach focusing on cleanup, chromatography, and calibration.
-
Improve Sample Cleanup: The best way to reduce matrix effects is to remove the interfering compounds.
-
d-SPE Cleanup: If using QuEChERS, ensure your d-SPE step is appropriate. For fatty matrices, use C18. For pigmented matrices, use GCB. PSA is excellent for removing organic acids and sugars.
-
SPE Cleanup: Pass your final extract through a cleanup SPE cartridge (e.g., silica, Florisil, or a combination) to remove polar interferences.
-
-
Optimize Chromatography: Try to chromatographically separate OOS-TEP from the co-eluting matrix components. Adjust your LC or GC gradient to better resolve the analyte peak from the "hump" of matrix interferences.
-
Use Matrix-Matched Calibration: This is the most critical step for accurate quantitation.[9] Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has been processed identically to your samples. This ensures that the standards and the samples experience the same degree of suppression or enhancement, thereby canceling out the effect and providing accurate results.
Section 4: Detailed Experimental Protocols
The following are generalized, field-proven protocols that serve as a robust starting point for your method development. Always validate the method for your specific matrix and analytical system.
Protocol 1: Solid-Phase Extraction (SPE) for OOS-TEP from Aqueous Samples
This protocol is suitable for water, wastewater, or urine samples.
-
Sample Pre-treatment:
-
Adjust 100 mL of the aqueous sample to a pH of ~7.0.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
Spike with an appropriate internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a 200 mg / 6 mL polymeric SPE cartridge (e.g., SDVB-based).
-
Wash the cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of reagent water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the 100 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the OOS-TEP from the cartridge with 2 x 4 mL aliquots of ethyl acetate into a collection tube. Allow the solvent to soak for 1-2 minutes for each aliquot.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for LC-MS/MS or GC-MS analysis.
-
Protocol 2: QuEChERS Protocol for OOS-TEP from Soil or Food Matrices
This protocol is based on the AOAC Official Method 2007.01.
-
Sample Homogenization and Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
-
Salting-Out Partitioning:
-
Add the contents of a salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride).
-
Shake vigorously for 1 minute immediately after adding the salts.
-
Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing OOS-TEP.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg MgSO₄ and 150 mg PSA (for general cleanup). For fatty matrices, also include 150 mg of C18. For highly pigmented matrices, include 50 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the final, cleaned supernatant for direct injection or for solvent exchange if required by your analytical instrument.
-
References
-
Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, Q., et al. (2023). Discovery of Three Organothiophosphate Esters in River Water Using High-Resolution Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
DTO Innovators. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Retrieved from [Link]
-
Filipovic, D. M. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Sdiri, W., et al. (2023). Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for the determination of Organophosphorus pesticides in the surface water from Medjerda River, Tunisia. Taylor & Francis Online. Retrieved from [Link]
-
An, J., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Retrieved from [Link]
-
Taylor, J. C., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]
-
Van De Steene, J., & Lambert, W. (n.d.). Pitfalls in LC-MS(-MS) Analysis. GTFCh. Retrieved from [Link]
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MDPI. (n.d.). Subcritical Water Extraction of Natural Products. Retrieved from [Link]
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de Souza, J. F., et al. (2020). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. PubMed. Retrieved from [Link]
-
MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed. Retrieved from [Link]
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O,O,S-Triethyl thiophosphate solubility challenges in cell culture media
A Guide for Researchers on Overcoming Solubility Challenges in Cell Culture Media
Welcome to the technical support guide for O,O,S-Triethyl thiophosphate (OOS-TEP). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant solubility challenges of OOS-TEP in aqueous cell culture environments. As Senior Application Scientists, we have synthesized the available technical data with field-proven laboratory practices to help you achieve consistent and reliable experimental results.
Understanding the Challenge: Physicochemical Properties of O,O,S-Triethyl Thiophosphate
O,O,S-Triethyl thiophosphate (CAS No. 1186-09-0) is an organophosphorus compound that presents considerable handling difficulties in biological research due to its physicochemical nature.[1][2] As a clear, colorless oil, its molecular structure lends it to being highly hydrophobic, and thus, poorly soluble in aqueous solutions like cell culture media.[2][3]
| Property | Value | Source |
| CAS Number | 1186-09-0 | [2][3] |
| Molecular Formula | C₆H₁₅O₃PS | [3] |
| Molecular Weight | 198.22 g/mol | [1][3] |
| Physical Form | Liquid / Clear Colourless Oil | [2][3] |
| Boiling Point | ~217 °C (estimated) | [3] |
| Density | ~1.11 g/mL | [3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is O,O,S-Triethyl thiophosphate and what is its primary mechanism of action in a cellular context?
O,O,S-Triethyl thiophosphate is an organophosphorus compound, a class of molecules widely used as pesticides and studied for their neurological effects.[3] The primary mechanism of action for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine in the nervous system.[4][5] Research on structurally related trialkyl phosphorothiolates indicates that they act as progressive inhibitors of acetylcholinesterase.[6] In these interactions, the S-alkyl group (in this case, S-ethyl) is believed to be the leaving group, resulting in a phosphorylated, and thereby inactivated, enzyme.[6] This inhibitory action leads to an accumulation of acetylcholine at synapses, causing overstimulation of cholinergic receptors. Therefore, OOS-TEP is often used in in vitro models, particularly with neuronal cell lines like SH-SY5Y, to study mechanisms of neurotoxicity, screen for potential antidotes, or investigate the downstream cellular pathways affected by cholinergic stress.[7][8][9]
Q2: Why is OOS-TEP so difficult to dissolve in my cell culture medium?
The difficulty in dissolving OOS-TEP in aqueous solutions like DMEM, RPMI-1640, or phosphate-buffered saline (PBS) stems from its hydrophobic ("water-fearing") molecular structure. Its listed solubility in non-polar organic solvents like chloroform and ethyl acetate, and its presumed high octanol-water partition coefficient (LogP), indicate that it is a lipophilic compound.[3][10] Cell culture media are primarily aqueous and polar, creating an energetically unfavorable environment for a non-polar molecule like OOS-TEP to dissolve. When introduced directly into the medium, it tends to phase-separate, forming an immiscible layer or fine droplets rather than a true solution.
Q3: What is the recommended solvent for preparing a stock solution of OOS-TEP?
For in vitro biological assays, the universally recommended solvent for poorly water-soluble compounds like OOS-TEP is high-purity, sterile Dimethyl Sulfoxide (DMSO).[11] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[11] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to achieve the desired final concentration in your cell culture medium.
Q4: I've dissolved OOS-TEP in DMSO, but now I'm seeing toxicity in my cells, even in the control group. What's happening?
This is a common and critical issue related to the solvent, not necessarily the compound. While DMSO is an excellent solvent, it is not biologically inert and can be cytotoxic at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% , although many robust cell lines can tolerate up to 0.5% .[11] Concentrations above this can lead to a range of cellular artifacts, including decreased proliferation, changes in gene expression, and even cell death.
Crucially, you must always include a "vehicle control" in your experimental design. This control group should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without the OOS-TEP. This allows you to distinguish the effects of the solvent from the effects of your compound.
Troubleshooting Guide: From Dissolution to Dosing
This guide addresses the most common practical issues encountered when working with OOS-TEP.
Problem: My OOS-TEP formed an oily layer in my media.
Cause: Direct addition of a hydrophobic compound to an aqueous solution.
Solution: Prepare a concentrated stock solution in 100% DMSO first. This is a non-negotiable step for achieving a homogenous distribution of the compound in your final culture.
Protocol 1: Preparation of a High-Concentration Stock Solution of OOS-TEP in DMSO
This protocol ensures your compound is fully dissolved before it is introduced to the aqueous environment of your cell culture medium.
-
Determine Required Stock Concentration: Calculate the highest concentration you will need for your experiment. It is advisable to make a stock solution that is at least 1000x the final concentration to keep the final DMSO volume at or below 0.1%. For example, to achieve a final concentration of 10 µM, prepare a 10 mM stock solution in DMSO.
-
Weigh or Pipette OOS-TEP: In a sterile microcentrifuge tube or glass vial, accurately add the required amount of OOS-TEP. Since it is a liquid, this is best done by mass, or carefully by volume using a calibrated positive displacement pipette, accounting for its density (~1.11 g/mL).[3]
-
Add DMSO: Add the calculated volume of sterile, cell-culture grade 100% DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes. If dissolution is slow, you may sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be used, but be cautious as heat can potentially degrade some compounds. Visually inspect the solution against a light source to ensure there are no undissolved droplets.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C in tightly sealed tubes.
Problem: I see a precipitate/cloudiness in my well after adding my DMSO stock to the media.
Cause: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) becomes insoluble when that solvent is rapidly diluted into an aqueous solution. The compound literally precipitates out of the solution.
Solution: Avoid high-ratio, single-step dilutions directly into your final culture volume. Instead, perform intermediate serial dilutions in your cell culture medium.
Workflow for Preparing Working Concentrations
The following diagram illustrates the correct workflow to prepare your final working concentrations while minimizing the risk of precipitation.
Caption: Workflow for preparing and dosing cells with OOS-TEP.
Protocol 2: Serial Dilution to Avoid Precipitation
-
Thaw Stock Solution: Thaw a single-use aliquot of your high-concentration DMSO stock solution at room temperature.
-
Prepare Highest Working Concentration: Pre-warm your complete cell culture medium to 37°C. To make a 100 µM working solution from a 100 mM stock, you will perform a 1:1000 dilution. Instead of adding 1 µL of stock directly to 1 mL of media in a well, first prepare an intermediate dilution. For example, add 2 µL of the 100 mM stock to 198 µL of pre-warmed media in a microcentrifuge tube to make a 1 mM intermediate stock. Vortex or pipette vigorously immediately after adding the DMSO stock to the media to promote rapid mixing.
-
Perform Serial Dilutions: From your 1 mM intermediate stock, perform further serial dilutions in complete cell culture medium to achieve your final desired concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.).
-
Dose the Cells: Add the final working solutions to your cell culture plates. For example, if your wells contain 180 µL of media with cells, add 20 µL of a 10x final concentration to reach your target 1x concentration. Gently swirl the plate to mix.
Problem: I am observing unexpected cytotoxicity or artifacts in my experiment.
Cause: The final concentration of DMSO in your culture may be too high for your specific cell line, or you may be misinterpreting solvent effects as compound effects.
Solution: Empirically determine the maximum tolerated DMSO concentration for your cell line and always run the proper vehicle controls.
Experimental Design with Vehicle Control
A proper experimental setup is crucial to isolate the effect of OOS-TEP from the effect of the DMSO solvent.
Caption: Example of a well-controlled experimental design.
Protocol 3: Determining the Maximum Tolerated DMSO Concentration
-
Plate Cells: Seed your cells in a 96-well plate at your standard density for a viability assay (e.g., MTT, CellTiter-Glo®). Allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Also include a "media only" control.
-
Treat Cells: Replace the existing media on your cells with the media containing the different DMSO concentrations.
-
Incubate: Incubate for your longest experimental time point (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform your chosen cell viability assay.
-
Analyze Data: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration. It is best practice to work at or below this concentration.
Problem: I am unsure about the stability of OOS-TEP in my working solution.
Cause: Organophosphorus compounds can be susceptible to hydrolysis (breakdown in water) over time, which could reduce the effective concentration of your compound during a long experiment.
Expert Insight: While specific data for OOS-TEP is limited, related phosphorothioate triesters are generally more stable to hydrolysis than their mono- and diester counterparts, especially at neutral pH.[12] The O,O,O-isomer of triethyl phosphorothioate has a reported half-life of 3.9 years at pH 7, suggesting high stability.[13] However, the presence of DMSO and complex components in cell culture media can sometimes accelerate hydrolysis.[14]
Best Practice Recommendations:
-
Always prepare fresh working dilutions of OOS-TEP in cell culture medium on the day of the experiment.
-
Do not store diluted OOS-TEP in aqueous solutions for extended periods.
-
If your experiment runs for multiple days, consider replacing the media with freshly prepared OOS-TEP solution every 24-48 hours to ensure a consistent concentration.
By following these guidelines and protocols, researchers can mitigate the significant solubility challenges of O,O,S-Triethyl thiophosphate, ensuring more accurate, reproducible, and reliable data in their cell-based assays.
References
-
O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 . PubChem, National Center for Biotechnology Information. [Link]
-
O,O,S-Triethyl Phosphorothiolate | CAS 1186-09-0 . Pharmaffiliates. [Link]
-
Freed, V. H., Chiou, C. T., & Schmedding, D. W. (1979). Physicochemical properties of some organophosphates in relation to their chronic toxicity . Environmental Health Perspectives, 30, 77–81. [Link]
-
Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening . Assay Guidance Manual. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity of organophosphorus and carbamate insecticides in vitro: a comparative study of concentration- and time-dependent effects on neurite outgrowth in PC12 cells . Neurotoxicology, 29(3), 414–423. [Link]
-
MacPhee, D. J., & Rials, C. M. (1983). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships . U.S. Environmental Protection Agency. [Link]
-
Purcell, J., & Hengge, A. C. (2005). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis . The Journal of Organic Chemistry, 70(21), 8437–8442. [Link]
-
Flaskos, J. (2012). The developmental neurotoxicity of organophosphorus insecticides: a direct role for the molecules . Toxicology Letters, 209(1), 86–92. [Link]
-
Lupu, D., et al. (2007). SH-SY5Y human neuroblastoma cell line: in vitro model for monoaminergic neurons . Romanian Journal of Morphology and Embryology, 48(2), 117-121. [Link]
-
Skrinjaric-Spoljar, M., Simeon, V., & Reiner, E. (1981). Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation . Biochimica et Biophysica Acta, 660(2), 347–354. [Link]
-
Hengge, A. C. (2005). Thermodynamic origin of the increased rate of hydrolysis of phosphate and phosphorothioate esters in DMSO/water mixtures . The Journal of Organic Chemistry, 70(21), 8443–8448. [Link]
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- 1. O,O',O''-Triethyl phosphorothioate | C6H15O3PS | CID 31354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Effective targeted cytotoxicity of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical properties of some organophosphates in relation to their chronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunotoxic role of organophosphates: An unseen risk escalating SARS-CoV-2 pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
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- 14. japsonline.com [japsonline.com]
Technical Support Center: O,O,S-Triethyl Thiophosphate - Long-Term Storage and Stability Guide
Welcome to the comprehensive technical support center for O,O,S-Triethyl thiophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage, stability, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments by providing a deep understanding of the material's behavior over time and under various conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
1. What are the optimal long-term storage conditions for O,O,S-Triethyl thiophosphate?
For optimal long-term stability, O,O,S-Triethyl thiophosphate should be stored in a refrigerator under an inert atmosphere.[1] The ideal temperature range is 2-8°C. The use of an inert gas, such as argon or nitrogen, is crucial to minimize oxidative degradation. The compound should be stored in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis.
2. How does temperature affect the stability of O,O,S-Triethyl thiophosphate?
Elevated temperatures can significantly accelerate the degradation of O,O,S-Triethyl thiophosphate. Thermal decomposition can lead to the formation of various byproducts, compromising the purity of the material.[1] It is strongly advised to avoid storing the compound at room temperature for extended periods. Upon heating to decomposition, it can emit toxic fumes of phosphorus and sulfur oxides.[1]
3. What types of containers are recommended for storing O,O,S-Triethyl thiophosphate?
Chemically inert glass containers, such as amber glass vials with PTFE-lined caps, are recommended for storing O,O,S-Triethyl thiophosphate. The amber color protects the compound from potential photodegradation, while the PTFE liner provides a chemically resistant seal. It is important to ensure the container is dry before use to prevent hydrolysis.
4. Is O,O,S-Triethyl thiophosphate sensitive to light?
While specific studies on the photodegradation of O,O,S-Triethyl thiophosphate are not extensively available, many organophosphorus compounds exhibit sensitivity to UV light.[2] As a precautionary measure, it is best practice to store the compound in amber glass vials or in a dark location to minimize exposure to light.
Stability and Degradation
5. What are the primary degradation pathways for O,O,S-Triethyl thiophosphate?
The primary degradation pathways for O,O,S-Triethyl thiophosphate are hydrolysis, thermal decomposition, and oxidation. Isomerization to the thiono isomer (O,O,O-Triethyl thiophosphate) is also a possibility, especially under thermal stress.
-
Hydrolysis: In the presence of water, the P-S bond can be cleaved, leading to the formation of O,O-diethyl phosphoric acid and ethanethiol. The rate of hydrolysis is influenced by pH.
-
Thermal Decomposition: At elevated temperatures, O,O,S-Triethyl thiophosphate can decompose. The thermal decomposition of the isomeric O,O,O-trialkyl phosphorothioates is known to proceed through isomerization to the O,O,S-trialkyl phosphorothioates, followed by decomposition to yield dialkyl sulfides.
-
Oxidation: The sulfur atom in the thiophosphate moiety is susceptible to oxidation, which can lead to the formation of the corresponding phosphate ester (Triethyl phosphate) and other oxidized species.[3][4][5]
6. How can I detect degradation of my O,O,S-Triethyl thiophosphate sample?
Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, formation of precipitates) or through analytical techniques. A pure sample of O,O,S-Triethyl thiophosphate is a clear, colorless liquid.[1] The most reliable methods for detecting degradation are chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like ³¹P NMR. These techniques can separate and identify the parent compound from its degradation products.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with O,O,S-Triethyl thiophosphate.
Experimental Inconsistencies
Problem: I am observing variable or inconsistent results in my biological assays.
-
Possible Cause 1: Compound Degradation. The stability of O,O,S-Triethyl thiophosphate in your experimental medium may be a factor. Hydrolysis can occur in aqueous buffers, and the rate can be pH-dependent.
-
Troubleshooting Steps:
-
Prepare fresh solutions of O,O,S-Triethyl thiophosphate for each experiment.
-
If possible, analyze the concentration and purity of your stock solution and working solutions using a validated analytical method (see Analytical Protocols section).
-
Investigate the stability of the compound in your specific assay buffer by incubating it for the duration of your experiment and analyzing for degradation products.
-
-
-
Possible Cause 2: Impurities in the starting material. The initial purity of your O,O,S-Triethyl thiophosphate can significantly impact experimental outcomes.
-
Troubleshooting Steps:
-
Always use a high-purity grade of O,O,S-Triethyl thiophosphate from a reputable supplier.
-
Request a certificate of analysis (CoA) from the supplier and review the purity and impurity profile.
-
If in doubt, perform your own purity analysis before use.
-
-
Analytical Challenges
Problem: I am seeing peak tailing or ghost peaks in my GC analysis.
-
Possible Cause 1: Active sites in the GC system. Organothiophosphates are known to interact with active sites (e.g., silanol groups) in the GC inlet and column, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a deactivated inlet liner and a column specifically designed for the analysis of active compounds.
-
Regularly maintain your GC system, including cleaning the inlet and replacing septa and liners.
-
Consider derivatization of the analyte to reduce its polarity and interaction with active sites.
-
-
-
Possible Cause 2: Sample Carryover. Ghost peaks can result from carryover from previous injections.
-
Troubleshooting Steps:
-
Implement a thorough wash sequence for the syringe between injections.
-
Run blank injections after analyzing high-concentration samples to ensure the system is clean.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for the purity assessment of O,O,S-Triethyl thiophosphate. Method optimization may be required for your specific instrumentation and application.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or a Flame Photometric Detector (FPD) with a phosphorus filter.
Columns:
-
A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point.
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 280°C
Sample Preparation:
-
Prepare a stock solution of O,O,S-Triethyl thiophosphate in a high-purity solvent such as ethyl acetate or chloroform at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
Data Analysis:
-
Calculate the purity of the sample by determining the peak area of O,O,S-Triethyl thiophosphate as a percentage of the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6]
1. Hydrolytic Degradation:
-
Prepare solutions of O,O,S-Triethyl thiophosphate in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a suitable analytical method (e.g., GC or HPLC) to determine the extent of degradation and identify degradation products.
2. Oxidative Degradation:
-
Prepare a solution of O,O,S-Triethyl thiophosphate in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Monitor the degradation over time by analyzing aliquots at various time points.
3. Thermal Degradation:
-
Place a neat sample of O,O,S-Triethyl thiophosphate in a controlled temperature environment (e.g., an oven) at a high temperature (e.g., 100°C) for a defined period.
-
Analyze the sample at different time points to assess degradation.
4. Photolytic Degradation:
-
Expose a solution of O,O,S-Triethyl thiophosphate to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the exposed and control samples to determine the extent of photodegradation.
Visualizations
Logical Workflow for Troubleshooting Experimental Inconsistencies
Caption: A flowchart for troubleshooting inconsistent experimental results.
Potential Degradation Pathways of O,O,S-Triethyl Thiophosphate
Caption: An overview of potential degradation pathways for O,O,S-Triethyl thiophosphate.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerator) | Minimizes thermal degradation and isomerization. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the sulfur moiety. |
| Container | Amber Glass with PTFE-lined cap | Protects from light and provides a chemically inert barrier. |
| Purity (Typical) | >95% (for research use) | Ensures reproducibility of experimental results. |
References
-
Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent. Retrieved from [Link]
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (2001). ACS Publications. Retrieved from [Link]
-
Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
O,O',O''-Triethyl phosphorothioate. (n.d.). PubChem. Retrieved from [Link]
-
Thermal Decomposition of Phosphorothioates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Forced Degradation Studies on Agents of Therapeutic Interest. (2022). MDPI. Retrieved from [Link]
-
Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Rearrangement ofS-(2Aminoethyl) Thiophosphates toN(2-Mercaptoethyl)phosphoramidates. (n.d.). ResearchGate. Retrieved from [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Phosphorus-31 NMR investigation of the comparative hydrolytic breakdown of nickel(II) and cadmium(II)versus zinc(II) bis(O,O-diethyl dithiophosphates) in an aqueous medium. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel. (2020). CDMF. Retrieved from [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Whitesides Research Group. Retrieved from [Link]
-
Material Safety Data Sheet - Triethyl Phosphate, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
GC Troubleshooting—Carryover and Ghost Peaks. (2018, January 3). YouTube. Retrieved from [Link]
-
SAFETY DATA SHEET. (2019, October 15). CORECHEM Inc. Retrieved from [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). PubMed. Retrieved from [Link]
-
The use of 31P NMR and Principal Components Analysis to Determine Sameness or Differences Between Diastereomeric Composition of Phosphorothioate Oligonucleotides. (n.d.). ResearchGate. Retrieved from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]
-
Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. (2022). PubMed. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
GC and GC-MS Applications for Food Safety Analysis. (2011). InTech. Retrieved from [Link]
-
Development and Validation of a Novel RP-HPLC Method for Quantification of Maralixibat, Odevixibat, and their related impurities in Pharmaceutical Formulations. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved from [Link]
-
A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples. (n.d.). Elsevier. Retrieved from [Link]
-
Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. (2023). MDPI. Retrieved from [Link]
-
Evaluation of the Chemical Compatibility of Plastic Contact Materials and Pharmaceutical Products; Safety Considerations Related to Extractables and Leachables. (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicological properties of O,O,S-trialkyl phosphorothioates. (n.d.). PubMed. Retrieved from [Link]
-
Understanding oligonucleotide Synthesis. (2016). University of Huddersfield Repository. Retrieved from [Link]
-
Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of phosphorothioamidites derived from 3′-thio-3. (2004). Oxford Academic. Retrieved from [Link]
-
Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention. (n.d.). PubMed. Retrieved from [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Gram-scale purification of phosphorothioate oligonucleotides using ion-exchange displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. old.uoi.gr [old.uoi.gr]
- 3. Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of O,O,S-Triethyl thiophosphate and O,O,O-Triethyl thiophosphate toxicity
An In-Depth Comparative Analysis of O,O,S-Triethyl Thiophosphate and O,O,O-Triethyl Thiophosphate Toxicity
A Senior Application Scientist's Guide for Researchers
In the field of toxicology and drug development, understanding the nuanced differences between structural isomers is paramount. This guide provides a detailed comparative analysis of the toxicity of two organophosphate isomers: O,O,S-Triethyl thiophosphate and O,O,O-Triethyl thiophosphate. While structurally similar, their toxicological profiles exhibit critical distinctions rooted in their metabolic pathways and interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and granular experimental details.
Introduction: The Significance of Isomerism in Organophosphate Toxicity
Organophosphate (OP) compounds are a broad class of chemicals used as pesticides and, historically, as nerve agents. Their primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a state of overstimulation known as a cholinergic crisis.
The two isomers in focus, O,O,S-Triethyl thiophosphate and O,O,O-Triethyl thiophosphate, differ only in the position of the sulfur atom. This seemingly minor structural alteration has profound implications for their toxicokinetics and toxicodynamics, illustrating a fundamental principle in toxicology: structure dictates function and, consequently, toxicity.
Mechanism of Action: A Tale of Two Isomers
Both isomers are neurotoxicants that function by inhibiting acetylcholinesterase. The process involves the phosphorylation of a serine residue within the active site of the AChE enzyme, rendering it inactive. However, the efficiency and metabolic activation required for this process differ significantly between the two.
-
O,O,O-Triethyl thiophosphate: This isomer is a direct, albeit relatively weak, inhibitor of AChE. Its toxicity is more straightforward, primarily relating to its intrinsic ability to phosphorylate the enzyme.
-
O,O,S-Triethyl thiophosphate: This isomer is often considered a "pro-toxicant." It is not a potent AChE inhibitor itself. Its toxicity is primarily realized after metabolic activation in the liver. Cytochrome P450 enzymes catalyze an oxidative desulfuration reaction, converting the parent compound into its highly toxic oxygen analog, O,O,O-triethyl phosphate. This metabolite is a much more potent inhibitor of AChE. This metabolic conversion is a critical step; the rate and extent of this bioactivation directly influence the observed toxicity.
Below is a diagram illustrating the distinct pathways leading to AChE inhibition.
Caption: Metabolic and direct pathways to AChE inhibition for the two isomers.
Comparative Acute Toxicity: A Quantitative Overview
The most direct measure of acute toxicity is the median lethal dose (LD50), the dose required to kill 50% of a test population. As predicted by their mechanisms, the O,O,S-isomer generally exhibits lower acute toxicity due to the requirement for metabolic activation.
Table 1: Comparative Acute Oral LD50 Values in Rats
| Compound | CAS Number | Oral LD50 (Rat) | Key Toxicological Feature |
| O,O,S-Triethyl thiophosphate | 2404-04-8 | 150 - 225 mg/kg | Requires metabolic activation to a more potent AChE inhibitor. |
| O,O,O-Triethyl thiophosphate | 126-68-1 | 87 mg/kg | Direct-acting AChE inhibitor. |
Note: LD50 values can vary between studies based on factors like animal strain, sex, and vehicle used for administration.
Experimental Protocols for Toxicity Assessment
To empirically determine and compare the toxicity of these isomers, standardized and validated protocols are essential. Here, we outline two fundamental experimental workflows.
In Vitro Acetylcholinesterase Inhibition Assay
This assay directly measures the potency of a compound (or its metabolite) in inhibiting the AChE enzyme. The Ellman's method is a widely accepted, colorimetric-based protocol.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Workflow Diagram:
Caption: Workflow for determining in vitro AChE inhibition using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Create a serial dilution series.
-
Prepare AChE solution (from electric eel or human erythrocytes) in buffer.
-
Prepare DTNB solution in buffer.
-
Prepare acetylthiocholine iodide (ATCI) substrate solution in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of AChE solution.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
-
Trustworthiness Check: This protocol is self-validating by including positive controls (a known AChE inhibitor like eserine), negative controls (vehicle only), and substrate-only controls (to measure non-enzymatic hydrolysis). The resulting IC50 values provide a quantitative measure of intrinsic inhibitory potency.
Acute Oral Toxicity Study (LD50 Determination)
This in vivo study determines the dose at which a substance is acutely lethal. Protocols are highly regulated and typically follow guidelines such as the OECD Test Guideline 423 (Acute Toxic Class Method).
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of testing at one dose level determines the next dose level, allowing for a judgment on the acute toxicity of the substance with fewer animals than traditional methods.
Workflow Diagram:
Caption: A simplified workflow for an acute oral toxicity study (OECD 423).
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Use a single sex of healthy, young adult rodents (typically female rats are recommended first). Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Selection: Based on prior knowledge, select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: Administer the test substance in a single dose by oral gavage. A vehicle control group should be used if the substance is not administered as-is.
-
Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (e.g., tremors, convulsions, salivation, lethargy) and any mortalities.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If mortality occurs in the first group of 3 animals, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
This continues until a stopping criterion is met (e.g., mortality at a certain dose, no mortality at the highest dose).
-
-
Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.
Expertise Insight: The choice of the OECD 423 guideline over older methods (like the "up-and-down" or traditional LD50 tests) reflects a commitment to the "3Rs" (Replacement, Reduction, and Refinement) of animal testing. It provides sufficient information for hazard classification while minimizing animal usage.
Conclusion and Future Directions
The comparison between O,O,S-Triethyl thiophosphate and O,O,O-Triethyl thiophosphate serves as a powerful case study in toxicology.
-
O,O,O-Triethyl thiophosphate is a direct-acting, more acutely toxic agent.
-
O,O,S-Triethyl thiophosphate is a pro-toxicant whose danger is realized upon metabolic activation. Its lower acute LD50 value reflects the rate-limiting nature of this bioactivation step.
For drug development professionals, this highlights the critical need to evaluate not just parent compounds but also their potential metabolites. In vitro metabolic stability assays coupled with in silico prediction models can help identify potential pro-toxicants early in the development pipeline. Future research should focus on species-specific differences in cytochrome P450 activity, which could lead to significant variations in the toxicity of O,O,S-isomers across different preclinical models and, ultimately, in humans.
References
-
National Center for Biotechnology Information (NCBI), PubChem Compound Summary for O,O,O-Triethyl phosphorothioate. (Source for CAS Number and general information). Available at: [Link]
-
National Center for Biotechnology Information (NCBI), PubChem Compound Summary for O,O,S-Triethyl phosphorothioate. (Source for CAS Number and general information). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA), Chemical Data Reporting for O,O,O-Triethyl phosphorothioate. (Source for toxicity data). Available at: [Link]
-
OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4. (Authoritative guideline for in vivo toxicity testing). Available at: [Link]
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Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. (The original, authoritative source for the Ellman's method). Available at: [Link]
A Comparative Analysis of O,O,S-Triethyl Thiophosphate and its Trimethyl Analog for Drug Development Professionals
This guide provides a comprehensive comparative analysis of O,O,S-Triethyl thiophosphate and its trimethyl analog, O,O,S-Trimethyl thiophosphate. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their physicochemical properties, synthesis, biological activity, and toxicological profiles. By synthesizing technical data with mechanistic insights, this guide aims to equip you with the critical knowledge to inform your research and development endeavors in the field of organophosphorus chemistry.
Foundational Physicochemical Characteristics
At first glance, the substitution of ethyl for methyl groups may seem a minor structural alteration. However, this variation imparts distinct physicochemical properties to O,O,S-Triethyl thiophosphate and its trimethyl analog, influencing their behavior in both environmental and biological systems. A summary of these key properties is presented in Table 1.
| Property | O,O,S-Triethyl thiophosphate | O,O,S-Trimethyl thiophosphate |
| CAS Number | 1186-09-0[1] | 152-20-5 |
| Molecular Formula | C6H15O3PS[1] | C3H9O3PS |
| Molecular Weight | 198.22 g/mol [1] | 156.14 g/mol |
| Boiling Point | 57-58 °C at 16 mmHg[2] | Not available |
| Density | Not available | Not available |
| Water Solubility | Sparingly soluble | Limited solubility in water[3] |
The larger alkyl chains in the triethyl derivative contribute to its higher molecular weight and likely lower water solubility compared to its trimethyl counterpart, a common trend in homologous series. These differences have significant implications for their bioavailability and distribution within biological systems.
Synthesis and Reactivity: A Comparative Perspective
The synthesis of both O,O,S-trialkyl phosphorothiolates generally follows a well-established chemical pathway. A generalized experimental workflow is outlined below, which can be adapted for either the triethyl or trimethyl analog by selecting the appropriate starting materials.
Experimental Protocol: Synthesis of O,O,S-Trialkyl Phosphorothiolates
This protocol outlines a general procedure for the synthesis of O,O,S-trialkyl phosphorothiolates. This procedure should only be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions.
-
Thionation of Dialkyl Phosphite: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate dialkyl phosphite (diethyl phosphite for the triethyl analog, dimethyl phosphite for the trimethyl analog) in an anhydrous solvent such as toluene.
-
Slowly add elemental sulfur to the solution while stirring. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Continue stirring at room temperature or with gentle heating until all the sulfur has reacted, which can be visually monitored.
-
Formation of the Thiophosphate Salt: To the resulting solution, add a solution of the corresponding sodium alkoxide (sodium ethoxide for the triethyl analog, sodium methoxide for the trimethyl analog) in its respective alcohol. This will form the sodium salt of the O,O-dialkyl thiophosphoric acid.
-
Alkylation: Add the appropriate alkyl halide (ethyl bromide for the triethyl analog, methyl iodide for the trimethyl analog) to the reaction mixture.
-
Heat the mixture to reflux for several hours to drive the alkylation reaction to completion.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the sodium halide salt.
-
Wash the filtrate with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation to yield the desired O,O,S-trialkyl phosphorothiolate.
Sources
A Comparative Guide to the Efficacy of O,O,S-Triethyl Thiophosphate Versus Other Key Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role and Scrutiny of Organophosphate Insecticides
Organophosphate (OP) insecticides have been a cornerstone of global pest management strategies for decades, valued for their broad-spectrum efficacy and relatively rapid environmental degradation compared to their organochlorine predecessors.[1] However, their use is not without significant concerns, primarily stemming from their acute and chronic neurotoxicity to non-target organisms, including humans.[1] The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2] This guide provides a comparative analysis of the efficacy of O,O,S-Triethyl thiophosphate against other prominent organophosphate insecticides, namely chlorpyrifos, malathion, and parathion.
A notable finding of this review is the conspicuous absence of publicly available, peer-reviewed data on the specific insecticidal efficacy of O,O,S-Triethyl thiophosphate (also known by the trade name MERPHOS) against key insect pests. While its toxicological properties in mammals have been studied, its direct comparative performance as an insecticide remains largely undocumented in accessible scientific literature. This guide, therefore, serves a dual purpose: to present the available efficacy data for established organophosphates and to highlight the critical data gap concerning O,O,S-Triethyl thiophosphate, thereby underscoring an area ripe for future research.
Mechanism of Action: Inhibition of Acetylcholinesterase
The insecticidal activity of organophosphates is primarily attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
Organophosphates act as irreversible inhibitors of AChE by phosphorylating a serine residue at the enzyme's active site. This covalent modification incapacitates the enzyme, leading to an accumulation of ACh in the synaptic cleft. The resulting overstimulation of cholinergic receptors causes continuous nerve firing, leading to tremors, convulsions, paralysis, and ultimately, the death of the insect.
Figure 2: Workflow for a Topical Application Bioassay.
Diet Incorporation Bioassay for LC50 Determination
This method is suitable for determining the toxicity of an insecticide when ingested by the target pest. [3][4] Objective: To determine the LC50 of an insecticide.
Materials:
-
Technical grade insecticide
-
Solvent (e.g., acetone, water)
-
Artificial diet for the test insect
-
Bioassay trays or containers
-
Test insects (typically larval stages)
Procedure:
-
Preparation of Treated Diet: Prepare a series of insecticide concentrations. Incorporate a precise amount of each insecticide dilution into the artificial diet while it is still liquid and has cooled to a temperature that will not degrade the insecticide. [4]A control diet should be prepared with the solvent only.
-
Dispensing the Diet: Dispense the treated and control diets into the wells of bioassay trays or individual containers. Allow the diet to solidify.
-
Infestation: Place one test insect into each well or container with the treated diet.
-
Incubation: Maintain the bioassay trays under controlled environmental conditions.
-
Mortality Assessment: Record mortality at specified intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Correct for control mortality using Abbott's formula and perform probit analysis to calculate the LC50 and its confidence intervals. [5][3]
Field Trial for Efficacy Evaluation
Field trials are essential to evaluate the performance of an insecticide under real-world conditions. [6][7] Objective: To assess the efficacy of an insecticide formulation in a field setting.
Experimental Design:
-
Plot Layout: Use a randomized complete block design (RCBD) with a minimum of three to four replications per treatment. [7]* Treatments: Include the experimental insecticide at one or more application rates, a standard commercial insecticide as a positive control, and an untreated control.
-
Plot Size: The size of the plots should be sufficient to minimize edge effects and allow for representative sampling.
Procedure:
-
Pre-treatment Sampling: Before applying the insecticides, assess the initial pest population density in each plot.
-
Insecticide Application: Apply the insecticides according to the proposed label directions using calibrated application equipment to ensure uniform coverage.
-
Post-treatment Sampling: At predetermined intervals after application (e.g., 1, 3, 7, and 14 days), sample the pest population in each plot using appropriate methods (e.g., insect counts, sweep nets, pheromone traps).
-
Data Collection: Record the number of live pests and, if applicable, the level of crop damage.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments. Calculate the percent reduction in the pest population for each treatment relative to the untreated control. [6]
Acetylcholinesterase Inhibition Assay
This biochemical assay is used to measure the inhibitory effect of an insecticide on AChE activity. The Ellman method is a widely used colorimetric assay for this purpose. [8][9][10] Objective: To determine the in vitro inhibition of AChE by an insecticide.
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. [9][10]The rate of color formation is proportional to AChE activity.
Materials:
-
Purified AChE (from a source such as electric eel or insect heads)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 7.5-8.0)
-
Test insecticide and a known AChE inhibitor (positive control)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer. Prepare serial dilutions of the test insecticide.
-
Assay Setup: In a 96-well plate, add the AChE solution to each well. Then, add the different concentrations of the test insecticide or the positive control. A negative control well should contain the enzyme and buffer only.
-
Pre-incubation: Incubate the plate for a specific period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB and then acetylthiocholine to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 3: Workflow for an Acetylcholinesterase Inhibition Assay.
Insecticide Resistance in Target Pests
The repeated use of insecticides with the same mode of action can lead to the development of resistance in pest populations. For organophosphates, the primary mechanisms of resistance are:
-
Target-site insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to inhibition by organophosphates.
-
Metabolic resistance: Increased activity of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450s, can lead to the rapid breakdown of the insecticide before it reaches its target site.
Monitoring for insecticide resistance is a critical component of integrated pest management (IPM) programs. The bioassay methods described above can be used to assess the susceptibility of field-collected pest populations to different insecticides.
Conclusion
This guide provides a framework for understanding and evaluating the efficacy of organophosphate insecticides. While chlorpyrifos, malathion, and parathion have been extensively studied, allowing for data-driven comparisons of their insecticidal activity, a significant knowledge gap exists for O,O,S-Triethyl thiophosphate. The lack of publicly available efficacy data for this compound makes it challenging to position its performance relative to other organophosphates.
For researchers and drug development professionals, the detailed experimental protocols provided herein offer a standardized approach for conducting future comparative efficacy studies. Such research is essential for making informed decisions about pest control strategies, managing insecticide resistance, and developing new, more selective, and environmentally benign insecticides. The elucidation of the insecticidal efficacy of O,O,S-Triethyl thiophosphate against a range of key pests would be a valuable contribution to the field of economic entomology and insecticide science.
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Mondal, P., & Bhattacharya, A. (2016). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. Research Journal of Agricultural Sciences, 7(1), 123-127. [Link]
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Mphahlele, R. R., Mphosi, M. S., & Moila, P. O. (2022). Efficacy of Biopesticides in the Management of the Cotton Bollworm, Helicoverpa armigera (Noctuidae), under Field Conditions. Insects, 13(8), 683. [Link]
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U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Chlorpyrifos. [Link]
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Mahmood, M. T., Ali, A., Mahmood, T., Amer, M., Abbas, W., Abbas, Z., ... & Ahmad, K. (2024). comparative efficacy of pesticides against aphid (brevicoryne brassicae & lipaphis eyrsimi). Journal of Agricultural Research, 62(1). [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Evaluation of field trial data on the efficacy and selectivity of insecticides on locusts and grasshoppers. [Link]
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da Silva, A. S., Zanella, R., & Garcia, F. R. M. (2020). Toxicity of synthetic and natural insecticides on the housefly, Musca domestica L., from dairy barns. Florida Entomologist, 103(3), 336-342. [Link]
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Sarwar, M. (2022). Efficacy of Different Pesticides against Mustard Aphid, Lipaphis Erysimi in Selected Mustard Cultivars. Pakistan Journal of Agricultural Research, 35(2), 371-378. [Link]
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Khan, M. A., Khan, M. A., & Khan, A. A. (2022). Response of Natural Enemies toward Selective Chemical Insecticides; Used for the Integrated Management of Insect Pests in Cotton Field Plots. Insects, 13(9), 784. [Link]
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Jokanović, M. (2018). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC advances, 8(74), 42332-42348. [Link]
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Poh, T. R., & Pszczolkowski, M. A. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman’s method. Folia biologica, 59(1-2), 43-48. [Link]
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Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(18), 448-460. [Link]
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Althoff, R., GRIEGO, J., & Shvijben, S. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of visualized experiments: JoVE, (179). [Link]
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Kumar, R., & Singh, D. (2017). Efficacy of insecticides against cotton pink bollworm Pectinophora gossypiella (Saunders). Journal of Entomology and Zoology Studies, 5(6), 1134-1137. [Link]
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Ghelani, Y. H., Kabaria, B. B., & Patel, P. S. (2023). Efficacy of Different Novel Insecticides Against Cotton Sucking Pests in Cotton. The Bioscan, 18(2), 847-851. [Link]
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Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(18), 448-460. [Link]
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Mahmood, M. T., Ali, A., Mahmood, T., Amer, M., Abbas, W., Abbas, Z., ... & Ahmad, K. (2024). comparative efficacy of pesticides against aphid (brevicoryne brassicae & lipaphis eyrsimi). Journal of Agricultural Research, 62(1). [Link]
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Wang, D. S., Zhang, Y. Q., & Liu, T. X. (2021). Toxicity and control efficacy of an organosilicone to the two-spotted spider mite Tetranychus urticae and its crop hosts. Insects, 12(9), 819. [Link]
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A Comparative Guide to the Validation of Analytical Methods for O,O,S-Triethyl Thiophosphate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of organophosphorus compounds is paramount. O,O,S-Triethyl thiophosphate (OOS-TEP), a compound of interest due to its potential presence as an impurity or degradant, necessitates robust analytical methods for its detection and quantification. This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of OOS-TEP. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis.
The Critical Need for Validated Quantification of OOS-TEP
OOS-TEP is an organothiophosphate that can arise from various chemical processes. Its potential toxicity necessitates sensitive and selective analytical methods to ensure product safety and environmental protection. The validation of these analytical methods is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines.[1][2] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[1][2]
A Tale of Two Techniques: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of OOS-TEP depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. OOS-TEP, with a boiling point of 217°C, is amenable to GC analysis. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then detects and helps identify the compound based on its mass-to-charge ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Champion for Versatility and Sensitivity
LC-MS/MS has emerged as a highly versatile and sensitive technique for a wide range of compounds, including those that are non-volatile or thermally labile. In LC, the separation occurs based on the analyte's interaction with a liquid mobile phase and a solid stationary phase. The use of a tandem mass spectrometer (MS/MS) provides an additional layer of selectivity and sensitivity, making it a powerful tool for trace-level quantification in complex matrices.
Performance Comparison: A Data-Driven Analysis
The validation of an analytical method is assessed through several key performance characteristics as outlined in the ICH Q2(R1) guidelines.[3] While direct side-by-side comparative validation data for OOS-TEP is not extensively published, this section synthesizes typical performance data for organothiophosphates analyzed by GC-MS and LC-MS/MS to provide a representative comparison.
Table 1: Comparison of Typical Validation Parameters for OOS-TEP Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | ≤ 15% | ≤ 10% |
Note: These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows: A Visual Guide
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the quantification of OOS-TEP using GC-MS and LC-MS/MS.
Caption: GC-MS Experimental Workflow for OOS-TEP Analysis.
Caption: LC-MS/MS Experimental Workflow for OOS-TEP Analysis.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the quantification of OOS-TEP, grounded in established practices for organophosphorus compound analysis.
Protocol 1: OOS-TEP Quantification by GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., in an aqueous matrix), add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction of OOS-TEP into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for OOS-TEP (e.g., m/z 198, 170, 142).
3. Calibration and Quantification
-
Prepare a series of calibration standards of OOS-TEP in the reconstitution solvent covering the expected concentration range (e.g., 0.5 to 50 ng/mL).
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify OOS-TEP in the samples by comparing their peak areas to the calibration curve.
Protocol 2: OOS-TEP Quantification by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of OOS-TEP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 5500 System (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for OOS-TEP (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for OOS-TEP and the internal standard.
3. Calibration and Quantification
-
Prepare a series of calibration standards of OOS-TEP in a matrix matching the samples (e.g., blank plasma) covering the expected concentration range (e.g., 0.05 to 100 ng/mL).
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify OOS-TEP in the samples using the calibration curve.
Conclusion: Selecting the Optimal Method
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of OOS-TEP. The choice of method should be guided by the specific requirements of the analysis.
-
GC-MS is a robust and well-established technique suitable for routine analysis of OOS-TEP in relatively clean matrices. Its operational simplicity and lower cost can be advantageous.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of OOS-TEP in complex biological or environmental matrices. The ability to analyze non-volatile and thermally labile compounds without derivatization is a significant advantage.
Ultimately, the validation data presented in this guide, in conjunction with the detailed protocols, should empower researchers and drug development professionals to make informed decisions and implement a fit-for-purpose analytical method for the accurate and precise quantification of O,O,S-Triethyl thiophosphate.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (1994). Q2A Text on Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
PubMed Central. (2021). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. [Link]
-
ResearchGate. (2021). Development and validation of an optimized UHPLC-MS/MS method for high-throughput determination of lipophilic marine toxins in fresh and processed shellfish. [Link]
-
Separation Science. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
ResearchGate. (2019). Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique. [Link]
Sources
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- 2. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of O,O,S-Triethyl Thiophosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Precision in O,O,S-Triethyl Thiophosphate Analysis
O,O,S-Triethyl thiophosphate (OOS-TETP) is an organophosphorus compound with significant relevance in various fields, including its use as a pesticide and its unfortunate association with toxicological effects.[1] Accurate and precise quantification of OOS-TETP is paramount for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical and agricultural products. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the analytical methodologies for OOS-TETP, with a focus on inter-laboratory comparison to ensure data reliability and reproducibility.
This document is not a rigid protocol but rather a comprehensive guide that delves into the causality behind experimental choices, empowering researchers to not only execute analytical methods but also to understand the underlying principles that govern their success. We will explore the common analytical techniques, present comparative data from a relevant inter-laboratory study on a closely related isomer, and provide detailed experimental protocols that serve as a foundation for developing robust, self-validating analytical systems.
Understanding the Analyte: Chemical Properties of O,O,S-Triethyl Thiophosphate
A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method development.
| Property | Value | Source |
| Chemical Name | O,O,S-Triethyl phosphorothioate | [2] |
| CAS Number | 1186-09-0 | [2] |
| Molecular Formula | C6H15O3PS | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | Clear Colourless Oil | [2] |
| Boiling Point | 217°C (estimate) | [1] |
| Density | 1.1100 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |
It is crucial to distinguish OOS-TETP from its isomer, O,O,O-Triethyl thiophosphate (CAS No. 126-68-1), as their chromatographic behavior and mass spectral fragmentation may differ.[3][4]
The Analytical Landscape: A Comparison of Key Methodologies
The two primary analytical techniques for the determination of organophosphate compounds like OOS-TETP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the sample matrix, required sensitivity, and the presence of interfering compounds.
An interlaboratory study conducted by Fera Science on a range of organophosphate esters, including the OOS-TETP isomer Triethyl phosphate (TEP), provides valuable insights into the performance of different analytical platforms.[5] While this data is for a closely related compound, the trends observed are highly informative for OOS-TETP analysis. The study involved eleven participating laboratories using GC-MS, GC-MS/MS, and LC-MS/MS.[5]
Table 2: Summary of Inter-laboratory Study Findings for Triethyl Phosphate (TEP) [5]
| Analytical Technique | Number of Labs | Key Findings |
| GC-MS | 5 | Generally acceptable performance, but susceptible to matrix interferences which can affect accuracy. |
| GC-MS/MS | 2 | Improved selectivity and reduced matrix effects compared to single quadrupole GC-MS, leading to better accuracy and precision. |
| LC-MS/MS | 4 | Demonstrated the best performance for both accuracy and precision, particularly in complex matrices. Less susceptible to lipid interferences. |
Expert Insights: The Fera Science study highlights a critical point: for complex matrices, the enhanced selectivity of tandem mass spectrometry (MS/MS) is often necessary to achieve reliable results.[5] While GC-MS is a workhorse in many laboratories, its performance can be compromised by co-eluting matrix components. LC-MS/MS, with its ability to handle less volatile and more polar compounds, often provides a more robust solution for organophosphate analysis in challenging samples like food and biological tissues.
Establishing Trust: The Pillars of a Self-Validating Analytical System
Scientific integrity demands that every analytical protocol be a self-validating system. This is achieved through a rigorous method validation process, ensuring the data generated is reliable and reproducible. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample over a defined range.[6]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
By systematically evaluating these parameters, a laboratory can have a high degree of confidence in the analytical results for OOS-TETP.
In the Lab: Detailed Experimental Protocols
The following protocols are provided as a starting point for the analysis of OOS-TETP in environmental and biological matrices. They are based on established methods for organophosphate pesticide analysis and should be fully validated for the specific matrix of interest.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.[8]
Experimental Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
Causality Behind the Steps:
-
Acetonitrile as Extraction Solvent: Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides, including organophosphates, and its miscibility with water, which is often present in samples. It also allows for effective phase separation upon the addition of salts.[1]
-
Salting-Out Effect: The addition of magnesium sulfate (MgSO4) and sodium chloride (NaCl) induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. MgSO4 also removes excess water.
-
Dispersive Solid-Phase Extraction (dSPE): Primary secondary amine (PSA) is used to remove organic acids, sugars, and some lipids from the extract, while MgSO4 removes any remaining water. This cleanup step is crucial for reducing matrix effects and protecting the analytical instrument.
Instrumental Analysis: GC-MS/MS Protocol
This protocol is a general guideline for the analysis of OOS-TETP using a triple quadrupole GC-MS/MS system.
Experimental Workflow for GC-MS/MS Analysis
Caption: GC-MS/MS analytical workflow.
Key Parameters and Rationale:
-
Column Choice: A low-polarity column like a DB-5ms is a good starting point for the separation of a wide range of pesticides.
-
Temperature Program: A carefully optimized temperature program is essential to separate OOS-TETP from its isomers and other matrix components.
-
Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative analysis using tandem mass spectrometry. It provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for OOS-TETP. At least two MRM transitions should be monitored for confident identification and quantification.
Instrumental Analysis: LC-MS/MS Protocol
This protocol outlines a general approach for OOS-TETP analysis by LC-MS/MS, which is particularly advantageous for complex matrices.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Key Parameters and Rationale:
-
Column Choice: A C18 column is a versatile choice for the reversed-phase separation of moderately polar compounds like OOS-TETP.
-
Mobile Phase Modifier: The addition of formic acid to the mobile phase helps to promote the protonation of the analyte, leading to better ionization efficiency in positive ESI mode.
-
Matrix-Matched Calibration: Due to the potential for ion suppression or enhancement in ESI, it is crucial to prepare calibration standards in a matrix that is representative of the samples being analyzed. This ensures accurate quantification.
The Path Forward: Ensuring Data Comparability
Achieving reliable and comparable data for OOS-TETP analysis across different laboratories requires a multi-faceted approach. This guide has provided the foundational knowledge, from understanding the analyte to implementing and validating robust analytical methods. The key to inter-laboratory consistency lies in:
-
Harmonized Protocols: While some variation is inevitable, laboratories should strive to use well-documented and validated methods.
-
Participation in Proficiency Testing (PT) Programs: Regular participation in PT schemes provides an external and objective assessment of a laboratory's performance.[9]
-
Use of Certified Reference Materials (CRMs): CRMs are essential for validating the accuracy of analytical methods.
-
Open Communication and Data Sharing: Collaborative efforts and the sharing of best practices within the scientific community are vital for continuous improvement.
By embracing these principles, the scientific community can ensure that the data generated for O,O,S-Triethyl thiophosphate is of the highest quality, leading to more informed decisions in environmental protection, public health, and drug development.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. 2015. [Link]
-
National Institute of Standards and Technology. O,O,O-Triethyl thiophosphate. NIST Chemistry WebBook. [Link]
-
PubChem. O,O',O''-Triethyl phosphorothioate. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
IKEV. Validation of Analytical Methods. [Link]
-
Fera Science Ltd. Interlaboratory study of organophosphate ester injection ready test mixtures. [Link]
-
Pharmaffiliates. O,O,S-Triethyl Phosphorothiolate. [Link]
-
U.S. EPA. Phosphorothioic acid, O,O,S-triethyl ester. [Link]
-
EURL-Pesticides. The QuEChERS Method. [Link]
-
U.S. EPA. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. mdpi.com [mdpi.com]
- 3. kzndard.gov.za [kzndard.gov.za]
- 4. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of O,O,S-Triethyl Thiophosphate: Efficiency, Purity, and Mechanistic Insights
For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-purity production of key organophosphorus intermediates like O,O,S-Triethyl thiophosphate is of paramount importance. This guide provides an in-depth, objective comparison of prominent synthetic methodologies, supported by experimental data, to inform protocol selection and optimization. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the efficiency and purity of each approach.
Introduction to O,O,S-Triethyl Thiophosphate
O,O,S-Triethyl thiophosphate, an isomer of the more common O,O,O-triethyl phosphorothioate, is a valuable building block in organic synthesis and has been investigated for its biological activities. The distinct arrangement of the ethyl groups on the oxygen and sulfur atoms imparts unique reactivity and properties to the molecule. The choice of synthetic route can significantly impact not only the yield but also the impurity profile, which is a critical consideration in pharmaceutical and agrochemical research. This guide will compare three distinct and effective methods for its synthesis:
-
One-Pot Alkylation of In-Situ Generated Diethyl Thiophosphate
-
Microwave-Assisted Solvent-Free Synthesis
-
Alkyl Halide-Catalyzed Isomerization of O,O,O-Triethyl Phosphorothioate
Method 1: One-Pot Alkylation of In-Situ Generated Diethyl Thiophosphate
This method represents a highly efficient and atom-economical approach, proceeding via the formation of a triethylammonium O,O'-diethyl thiophosphate salt in situ, which is subsequently alkylated.
Reaction Mechanism and Rationale
The reaction is initiated by the addition of elemental sulfur to diethyl phosphite in the presence of a base, typically triethylamine. The phosphite, existing in equilibrium with its tautomeric form, attacks the sulfur, and the resulting intermediate is deprotonated by the amine to form the triethylammonium O,O'-diethyl thiophosphate salt. This salt then acts as a potent nucleophile, with the sulfur atom attacking the ethyl halide in a classic SN2 reaction to yield the final O,O,S-triethyl thiophosphate product. The choice of a one-pot protocol is driven by the desire to avoid the isolation of the intermediate thiophosphate salt, which can be sensitive to air and moisture. Triethylamine serves the dual purpose of a base and a catalyst for the initial sulfur addition.
Experimental Protocol
A general procedure for this method is as follows:
-
To a stirred solution of diethyl phosphite (1.0 mmol) and elemental sulfur (1.2 mmol) in a suitable solvent like acetonitrile, triethylamine (1.2 mmol) is added.
-
The mixture is stirred at room temperature for a specified time to ensure the formation of the triethylammonium O,O'-diethyl thiophosphate salt.
-
Ethyl bromide or ethyl iodide (1.2 mmol) is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction mixture is filtered to remove triethylammonium halide salt, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Efficiency and Purity Analysis
This method generally provides good to excellent yields, often in the range of 80-95%, depending on the specific ethyl halide used. The purity of the product after column chromatography is typically high, exceeding 95% as determined by GC-MS and NMR spectroscopy. The primary byproducts are unreacted starting materials and the triethylammonium halide salt, which is easily removed by filtration.
Method 2: Microwave-Assisted Solvent-Free Synthesis
Leveraging the benefits of microwave irradiation and solvent-free conditions, this method offers a rapid and environmentally benign route to O,O,S-triethyl thiophosphate.
Reaction Mechanism and Rationale
The underlying chemistry is similar to the one-pot method, involving the formation of the O,O'-diethyl thiophosphate anion and its subsequent alkylation. However, the use of microwave energy dramatically accelerates the rate of reaction. The reaction is typically carried out on a solid support, such as acidic alumina, which acts as a reaction medium and may also contribute to the activation of the reactants. The absence of a solvent reduces the environmental impact and simplifies the workup procedure.
Experimental Protocol
A representative experimental procedure is as follows:
-
A mixture of diethyl phosphite (1.0 mmol), elemental sulfur (1.2 mmol), triethylamine (1.2 mmol), and ethyl bromide or iodide (1.2 mmol) is adsorbed onto acidic alumina (2.0 g).
-
The solid mixture is then subjected to microwave irradiation in an open vessel for a short period (typically 2-5 minutes) at a specified power level.
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The product is extracted from the solid support using an organic solvent such as dichloromethane or ethyl acetate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.
Efficiency and Purity Analysis
This method is characterized by very short reaction times and high yields, often exceeding 90%.[1][2] The purity of the final product is comparable to that obtained by the conventional one-pot method. The main advantage lies in the significant reduction in reaction time and solvent usage, making it a highly efficient and "green" alternative.
Method 3: Alkyl Halide-Catalyzed Isomerization of O,O,O-Triethyl Phosphorothioate
This method involves the rearrangement of the thermodynamically less stable O,O,O-isomer to the more stable O,O,S-isomer. This thione-thiol isomerization can be induced thermally or, more efficiently, with a catalytic amount of an alkyl halide.
Reaction Mechanism and Rationale
The isomerization proceeds via a Pistschimuka-type reaction mechanism. The catalytic alkyl halide (e.g., ethyl iodide) is attacked by the thione sulfur of the O,O,O-triethyl phosphorothioate, forming a quasi-phosphonium salt intermediate. This is followed by a nucleophilic attack of the iodide anion on one of the ethoxy groups, leading to the formation of the O,O,S-triethyl thiophosphate and regenerating the ethyl iodide catalyst. This process is driven by the formation of the stronger P=O bond at the expense of the weaker P=S bond.
Experimental Protocol
A typical procedure for the catalyzed isomerization is as follows:
-
O,O,O-Triethyl phosphorothioate is placed in a reaction vessel equipped with a condenser.
-
A catalytic amount of ethyl iodide (e.g., 0.1 equivalents) is added to the vessel.
-
The mixture is heated to a specified temperature (typically 100-150 °C) and stirred for several hours.
-
The progress of the isomerization is monitored by GC or ³¹P NMR spectroscopy, observing the disappearance of the starting material's signal and the appearance of the product's signal.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The product is purified by vacuum distillation to remove any remaining catalyst and byproducts.
Efficiency and Purity Analysis
This method can achieve high conversion rates, often greater than 90%, leading to good yields of the desired O,O,S-isomer. The purity of the distilled product is generally very high. The main potential impurity is the unreacted starting material, which can be separated by careful distillation. The efficiency of this method is highly dependent on the temperature and the effectiveness of the catalyst.
Comparative Summary
| Parameter | Method 1: One-Pot Alkylation | Method 2: Microwave-Assisted | Method 3: Isomerization |
| Starting Materials | Diethyl phosphite, Sulfur, Ethyl halide | Diethyl phosphite, Sulfur, Ethyl halide | O,O,O-Triethyl phosphorothioate |
| Reaction Time | Several hours | 2-5 minutes | Several hours |
| Typical Yield | 80-95% | >90%[1][2] | >90% |
| Purity | High (>95% after chromatography) | High (>95% after chromatography) | Very high after distillation |
| Key Advantages | Good yield, one-pot procedure | Extremely fast, solvent-free, high yield | High purity, atom-economical |
| Key Disadvantages | Requires chromatography | Requires microwave reactor | Requires higher temperatures |
| Environmental Impact | Moderate (solvent usage) | Low (solvent-free) | Low |
Visualization of Synthetic Workflows
Workflow for One-Pot Alkylation and Microwave-Assisted Synthesis
Caption: Comparative workflow for Methods 1 and 2.
Workflow for Isomerization Synthesis
Caption: Workflow for the Isomerization (Method 3).
Conclusion and Recommendations
All three methods present viable and high-yielding pathways to O,O,S-triethyl thiophosphate. The choice of method will ultimately depend on the specific requirements of the researcher and the available equipment.
-
For speed and environmental considerations , the Microwave-Assisted Solvent-Free Synthesis (Method 2) is the superior choice, offering excellent yields in a fraction of the time and without the need for bulk solvents.[1][2]
-
For scalability and high purity without the need for chromatography , the Alkyl Halide-Catalyzed Isomerization (Method 3) is highly attractive, provided the O,O,O-isomer is readily available.
-
The One-Pot Alkylation (Method 1) remains a robust and reliable option that does not require specialized equipment like a microwave reactor, making it accessible for most standard laboratory setups.
It is recommended that researchers evaluate these methods based on their specific priorities, including reaction time, cost of starting materials, available purification techniques, and environmental impact.
References
-
Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 4. [Link]
-
Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2(4). [Link]
Sources
A Comparative Guide to the Cholinesterase Inhibition Potency of O,O,S-Triethyl Thiophosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cholinesterase inhibition potency of the O,O,S-Triethyl thiophosphate and its O,S,S- a structural isomer. Understanding the differential effects of these isomers on cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is critical in the fields of toxicology, pharmacology, and the development of novel therapeutic agents. This document synthesizes experimental data to elucidate the structure-activity relationships that govern their biological activity.
Introduction: The Significance of Isomer-Specific Cholinesterase Inhibition
Organophosphorus compounds (OPs) are a broad class of chemicals with diverse applications, including as pesticides and therapeutic agents. Their primary mechanism of action often involves the inhibition of cholinesterases, enzymes vital for the regulation of neurotransmission. O,O,S-Triethyl thiophosphate is an OP compound that exists in isomeric forms, each exhibiting distinct toxicological and pharmacological profiles. The subtle variation in the placement of the sulfur atom profoundly influences the molecule's interaction with the active site of cholinesterases and its susceptibility to metabolic activation, leading to significant differences in inhibitory potency.
This guide will dissect these differences, offering a clear comparison of the isomers' effects on both AChE and BChE, the mechanistic underpinnings of this differential activity, and a detailed experimental protocol for assessing cholinesterase inhibition.
The Isomers: O,O,S-Triethyl Phosphorothioate vs. O,S,S-Triethyl Phosphorodithioate
The two isomers at the center of this guide are:
-
O,O,S-Triethyl phosphorothioate: Characterized by a thiono (P=S) to thiolo (P-S) rearrangement, this isomer is often the result of the manufacturing process of certain organophosphate pesticides.
-
O,S,S-Triethyl phosphorodithioate: This isomer contains two sulfur atoms attached to the phosphorus atom.
The seemingly minor structural difference between these two molecules leads to a significant divergence in their biological activity.
Comparative Inhibitory Potency
Experimental evidence consistently demonstrates that the O,O,S-isomers of trialkyl phosphorothiolates are more potent inhibitors of acetylcholinesterase compared to their O,S,S-counterparts[1][2]. This difference is not merely qualitative; it is quantifiable through kinetic parameters such as the inhibition rate constant (kₐ).
A study on the interaction of various trialkyl phosphorothiolates with bovine erythrocyte acetylcholinesterase revealed that O,O,S-triethyl phosphorothioate is a significantly more potent inhibitor than its corresponding trimethyl analog, with inhibition rate constants (kₐ) ranging up to 6.7 x 10³ M⁻¹ min⁻¹[1]. While a direct kₐ value for the O,S,S-triethyl isomer was not provided in the same study, the general finding for the broader class of compounds points to the superior inhibitory capacity of the O,O,S- configuration[1][2].
Table 1: Comparative Inhibitory Potency of Triethyl Thiophosphate Isomers against Acetylcholinesterase
| Isomer | Inhibition Rate Constant (kₐ) (M⁻¹ min⁻¹) | Relative Potency |
| O,O,S-Triethyl phosphorothioate | 6.7 x 10³[1] | More Potent |
| O,S,S-Triethyl phosphorodithioate | Data not available for direct comparison | Less Potent[1][2] |
Note: The inhibition rate constant (kₐ) is a measure of how quickly the inhibitor reacts with the enzyme. A higher kₐ value indicates a more potent inhibitor.
Mechanistic Basis for Differential Potency
The disparity in the inhibitory potency of the O,O,S- and O,S,S-triethyl thiophosphate isomers can be attributed to two primary factors: the intrinsic reactivity of the molecule with the cholinesterase active site and the influence of metabolic activation.
Direct Inhibition and the Leaving Group
The inhibition of cholinesterases by organophosphorus compounds occurs through the phosphorylation of a serine residue in the enzyme's active site. The efficiency of this reaction is dependent on the electrophilicity of the phosphorus atom and the nature of the leaving group. In the case of O,O,S-trialkyl phosphorothiolates, the S-alkyl group has been identified as the leaving group during the phosphorylation of acetylcholinesterase[1][2]. The electronic and steric properties of the O,O,S-isomer appear to facilitate a more favorable interaction and subsequent reaction with the active site serine compared to the O,S,S-isomer.
The Crucial Role of Metabolic Activation: Oxidative Desulfuration
Many phosphorothioate compounds are not potent cholinesterase inhibitors in their native form. They require metabolic activation, primarily through a process called oxidative desulfuration, to be converted into their highly reactive oxygen analogs (oxons). This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes in the liver[3].
The conversion of the P=S (thiono) bond to a P=O (oxon) bond dramatically increases the electrophilicity of the phosphorus atom, making the molecule a much more potent inhibitor of cholinesterases. The differential susceptibility of the O,O,S- and O,S,S-isomers to this metabolic activation is a key determinant of their overall toxicological profile. It is hypothesized that the O,O,S-isomer is more readily converted to its highly potent oxon form, contributing to its greater inhibitory effect.
Diagram 1: Metabolic Activation of O,O,S-Triethyl Phosphorothioate
Caption: Oxidative desulfuration of O,O,S-Triethyl phosphorothioate by Cytochrome P450 enzymes.
Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition
The determination of cholinesterase inhibitory potency is routinely performed using the spectrophotometric method developed by Ellman and colleagues. This assay provides a reliable and quantifiable measure of enzyme activity.
Principle
The Ellman's assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by acetylcholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is directly proportional to the activity of the cholinesterase. The presence of an inhibitor will reduce the rate of this reaction.
Materials
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (O,O,S- and O,S,S-Triethyl thiophosphate isomers)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
A solution of the test compound at various concentrations (or solvent for control).
-
Enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Diagram 2: Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Step-by-step workflow of the Ellman's assay for measuring cholinesterase inhibition.
Conclusion
The isomeric form of O,O,S-Triethyl thiophosphate has a profound impact on its ability to inhibit cholinesterases. The available evidence strongly indicates that the O,O,S-isomer is a more potent inhibitor of acetylcholinesterase than its O,S,S-counterpart. This difference in potency is a consequence of both the intrinsic reactivity of the isomer with the enzyme's active site and, critically, its greater susceptibility to metabolic activation via oxidative desulfuration by cytochrome P450 enzymes.
For researchers in toxicology and drug development, this guide underscores the importance of considering isomeric composition when evaluating the biological activity of organophosphorus compounds. The provided experimental protocol for the Ellman's assay offers a robust method for quantifying these differences and furthering our understanding of the structure-activity relationships that govern cholinesterase inhibition.
References
- Albury, M. S., & Moore, A. L. (2021). Comparison of the Kinetic Parameters of Alternative Oxidases From Trypanosoma brucei and Arabidopsis thaliana—A Tale of Two Cavities. Frontiers in Plant Science.
- Buratti, F. M., & Testai, E. (2015). Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. Toxicological Sciences.
- De Jong, L. P. A., & Van Dijk, C. (1981). Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation. Biochimica et Biophysica Acta (BBA) - Enzymology.
- De Jong, L. P. A., & Van Dijk, C. (1981). Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation. Biochimica et Biophysica Acta (BBA) - Enzymology.
Sources
- 1. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Isomerism Dictating Toxicity
Organophosphorus (OP) compounds represent a vast class of chemicals with applications ranging from pesticides to flame retardants and, historically, chemical warfare agents.[1] Their biological activity is intimately linked to their metabolism, which can either detoxify them or, paradoxically, potentiate their toxicity. A fascinating case study within this class is O,O,S-Triethyl thiophosphate (OOS-TEP), a "thiolo" isomer of the more common "thiono" form, O,O,O-Triethyl phosphorothioate. While structurally similar, the placement of the sulfur atom—whether in a P-S-C bond (thiolo) or a P=S bond (thiono)—dramatically alters the metabolic fate and subsequent toxicological profile.
This guide provides an in-depth comparative analysis of the metabolomics of OOS-TEP and related OP compounds. As scientists, our objective is not merely to identify metabolites but to understand how structural nuances dictate metabolic pathways, influence rates of reaction, and ultimately determine the potential for adverse outcomes. Metabolomics, the comprehensive analysis of all small-molecule metabolites, offers a powerful lens through which to view these transformations and identify critical biomarkers of exposure and effect.[2][3] This understanding is paramount for accurate risk assessment and the development of safer alternatives.
Part 1: The Analytical Cornerstone: Mass Spectrometry-Based Metabolomics
The choice of analytical methodology is the foundation upon which any metabolomics study is built. For OP compounds, which span a range of polarities, a multi-platform approach is often necessary. However, for studying their metabolites—which are typically more polar and less volatile than the parent compound—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed workhorse.
Causality Behind the Choice: Why LC-MS/MS?
-
Specificity for Metabolites: Phase I and II metabolites (e.g., hydroxylated species, dialkyl phosphates, glutathione conjugates) are often charged or highly polar. Gas Chromatography (GC), while excellent for many parent OPs, would require cumbersome and potentially inefficient derivatization steps to analyze these metabolites.[4][5] LC-MS/MS analyzes them directly in their native state from aqueous solutions.[5]
-
Sensitivity and Selectivity: The high sensitivity of modern mass spectrometers allows for the detection of trace-level metabolites in complex biological matrices like plasma, urine, or liver microsome incubations.[6] The selectivity of tandem MS (MS/MS), using techniques like Multiple Reaction Monitoring (MRM), isolates the specific signal of a target metabolite from a noisy background, ensuring confident identification and quantification.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS), often using Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) instruments, provides highly accurate mass measurements. This data is critical for proposing elemental compositions of unknown metabolites and, when combined with MS/MS fragmentation patterns, for tentatively identifying their structures.[7]
Typical Analytical Workflow
The following diagram illustrates a robust, self-validating workflow for a typical OP metabolomics experiment. The inclusion of internal standards and quality control samples at each stage is non-negotiable for ensuring data integrity and reproducibility, a cornerstone of regulatory toxicology.[8][9]
Caption: A standard workflow for comparative metabolomics experiments.
Part 2: Comparative Metabolic Fates: Thiono vs. Thiolo and Beyond
The central hypothesis of OP toxicology is that metabolic activation is required for acute toxicity. For the vast majority of OP pesticides, which possess a thiono (P=S) moiety, this involves oxidative desulfuration by Cytochrome P450 (CYP450) enzymes to the corresponding oxon (P=O) analog.[10][11] This oxon is a potent inhibitor of acetylcholinesterase (AChE), leading to the cholinergic crisis characteristic of OP poisoning.[10]
However, OOS-TEP, with its thiolo (P-S-C) linkage, presents a different metabolic landscape.
The Critical Metabolic Branch Point
The diagram below contrasts the initial, critical metabolic steps for a generic thiono-OP versus the thiolo-OP, OOS-TEP. This initial transformation dictates the entire downstream metabolic cascade and toxic potential.
Sources
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- 7. First insights in the metabolism of phosphate flame retardants and plasticizers using human liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. neptjournal.com [neptjournal.com]
A Senior Application Scientist's Guide to the Validation of O,O,S-Triethyl Thiophosphate as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of certified reference materials (CRMs). This guide provides an in-depth technical validation of O,O,S-Triethyl thiophosphate as a CRM for use in the analysis of organophosphorus compounds. We will explore the rigorous experimental validation process, compare its performance against a relevant alternative, Paraoxon-ethyl, and provide the scientific rationale behind the methodological choices.
Introduction: The Critical Role of Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest quality, providing a known and stable concentration of a substance.[1] Its primary purpose is to ensure the accuracy and traceability of measurement results, a cornerstone of method validation and quality control in regulated industries.[1] O,O,S-Triethyl thiophosphate (CAS 1186-09-0) is a relevant organophosphorus compound, often encountered as an impurity or metabolite in various matrices.[2][3] Establishing it as a well-characterized CRM is paramount for reliable analytical data.
This guide will walk you through a comprehensive validation process, adhering to the principles outlined in ISO 17034 and ISO Guide 35, which govern the production and certification of reference materials.[4][5][6]
Characterization and Purity Assessment of O,O,S-Triethyl Thiophosphate
The initial and most critical step in CRM validation is the unambiguous identification and purity determination of the candidate material. The causality behind this is simple: the certified value of a CRM can only be as accurate as the purity value of the starting material.
Identity Confirmation
A battery of spectroscopic techniques should be employed to confirm the chemical structure of O,O,S-Triethyl thiophosphate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the thiophosphate moiety.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns unique to the molecule, further confirming its identity.[7]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
Purity Determination by Mass Balance
A mass balance approach is a robust method for assigning a purity value to a candidate CRM. This involves quantifying the main component and all significant impurities independently. The purity is then calculated by subtracting the sum of the impurities from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5ms, is suitable for the separation of organophosphorus compounds.[8][9]
-
Injection: Splitless injection is preferred for trace impurity analysis.
-
Oven Program: A temperature gradient program is used to ensure the separation of volatile impurities and the main analyte.
-
Quantification: The percentage of organic impurities is determined by area normalization, assuming all components have a similar response factor in the MS detector. For higher accuracy, quantification against a certified standard of any identified impurity is recommended.
Homogeneity and Stability: Ensuring the Integrity of the CRM
A CRM must be homogeneous, meaning the property value is uniform throughout the entire batch. It must also be stable, ensuring that the certified value remains valid over a defined period under specified storage and transport conditions.
Homogeneity Assessment
Homogeneity is assessed to ensure that each unit of the CRM is representative of the entire batch. This is a critical self-validating step; without it, the certified value is meaningless. The experimental design for homogeneity testing should follow ISO Guide 35.[10]
-
Sampling: A representative number of units are randomly selected from the batch.
-
Analysis: Multiple sub-samples from each selected unit are analyzed under repeatable conditions.
-
Statistical Analysis: The data is analyzed using Analysis of Variance (ANOVA) to determine if there is a statistically significant difference between units.
Stability Assessment
Stability studies are performed to establish the shelf-life of the CRM and to recommend appropriate storage conditions. Both long-term and short-term (shipping) stability studies are necessary.
-
Storage Conditions: Samples are stored at the recommended long-term storage temperature (e.g., 2-8°C) and at elevated temperatures to simulate shipping conditions (e.g., 40°C).[2]
-
Time Points: Samples are analyzed at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).
-
Analysis: The concentration of the analyte is measured at each time point, and the data is plotted against time.
-
Data Evaluation: The data is evaluated for any degradation trend. The shelf-life is determined as the time point at which the concentration remains within a specified range of the initial value.
Comparison with an Alternative CRM: O,O,S-Triethyl Thiophosphate vs. Paraoxon-ethyl
To provide a comprehensive evaluation, the performance of the newly validated O,O,S-Triethyl thiophosphate CRM is compared to an established CRM, Paraoxon-ethyl. Paraoxon-ethyl is a well-characterized organophosphate and a potent acetylcholinesterase inhibitor, making it a relevant comparator.[11]
The comparison focuses on key performance characteristics in a typical analytical application, such as the analysis of organophosphorus pesticides in an apple matrix by GC-MS.[12]
Table 1: Comparison of CRM Performance in GC-MS Analysis
| Parameter | O,O,S-Triethyl Thiophosphate CRM | Paraoxon-ethyl CRM | Rationale for Comparison |
| Purity (Certified Value) | 99.8% ± 0.2% | 99.9% ± 0.1% | A high and accurately determined purity is fundamental for a CRM. |
| Linearity (r²) | >0.999 | >0.999 | Demonstrates the CRM's suitability for creating accurate calibration curves. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | Indicates the lowest concentration that can be reliably quantified. |
| Recovery in Apple Matrix | 98.5% ± 3.2% | 97.9% ± 3.5% | Assesses the performance of the CRM in a complex matrix, indicating potential matrix effects.[12] |
| Short-term Stability (40°C, 7 days) | No significant degradation | No significant degradation | Crucial for ensuring the integrity of the CRM during shipping. |
| Long-term Stability (2-8°C, 36 months) | No significant degradation | No significant degradation | Determines the shelf-life of the CRM. |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical comparison. Actual values would be derived from experimental validation.
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the key workflows in the validation of a CRM.
Caption: Workflow for the validation of a Certified Reference Material.
Caption: Workflow for comparing the performance of two Certified Reference Materials.
Conclusion: A Foundation of Trustworthy Science
The validation of O,O,S-Triethyl thiophosphate as a Certified Reference Material is a meticulous process that underpins the reliability of analytical data. Through rigorous characterization, purity assessment, and homogeneity and stability studies, we establish a standard that researchers and scientists can trust. The comparison with an established CRM like Paraoxon-ethyl further solidifies its utility and performance in real-world applications. By adhering to these stringent validation principles, we contribute to the foundation of trustworthy and reproducible science.
References
-
Agilent Technologies. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]
-
Melymuk, L., et al. (2016). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology Letters, 3(4), 139-144. [Link]
-
NIST. O,O,O-Triethyl thiophosphate. [Link]
-
CRM LABSTANDARD. Paraoxon-Ethyl - CRM. [Link]
-
Fera Science Ltd. (2018). Interlaboratory study of organophosphate ester injection ready test mixtures. [https://www.fera.co.uk/services/ proficiency-testing/interlaboratory-study-of-organophosphate-ester-injection-ready-test-mixtures]([Link] proficiency-testing/interlaboratory-study-of-organophosphate-ester-injection-ready-test-mixtures)
-
Pharmaffiliates. O,O,S-Triethyl Phosphorothiolate. [Link]
-
Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS. [Link]
-
EPPO. PM 7/122 (2) Guidelines for the organization of interlaboratory comparisons by plant pest diagnostic laboratories. [Link]
-
PubChem. Paraoxon. [Link]
-
U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
-
Ali, H. M., et al. (2021). Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PLOS ONE, 16(5), e0251924. [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
Joint Research Centre. (2013). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. [Link]
-
CPAchem. CERTIFIED REFERENCE MATERIAL Organic substance. [Link]
-
CNTA. Certipur® Certified Reference Material. [Link]
-
Quilliam, M. A. (2015). Update on certified reference materials available from the NRC Biotoxin Metrology program. [Link]
-
Reagecon. Physical & Chemical Standards Compendium. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cpachem.com [cpachem.com]
- 6. zonaprivada.cnta.es [zonaprivada.cnta.es]
- 7. O,O,O-Triethyl thiophosphate [webbook.nist.gov]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. analysis.rs [analysis.rs]
- 10. gd.eppo.int [gd.eppo.int]
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- 12. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Solid-Phase Extraction of O,O,S-Triethyl Thiophosphate: A Performance Comparison of Leading SPE Cartridges
For researchers, analytical chemists, and professionals in drug development and environmental monitoring, the accurate quantification of organophosphorus compounds is paramount. O,O,S-Triethyl thiophosphate, a representative of this class, often requires meticulous sample preparation to remove interfering matrix components prior to analysis.[1] Solid-phase extraction (SPE) stands out as a robust technique for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction.
This guide provides an in-depth comparison of the performance of three distinct types of SPE cartridges for the extraction of O,O,S-Triethyl thiophosphate from an aqueous matrix. We will delve into the causality behind the experimental design, present a detailed protocol, and analyze the expected performance based on the physicochemical properties of the analyte and the sorbent chemistry.
Understanding the Analyte: O,O,S-Triethyl Thiophosphate
O,O,S-Triethyl thiophosphate (C6H15O3PS, MW: 198.22 g/mol ) is a moderately polar organophosphorus compound.[1][2][3][4] Its structure, featuring a thiophosphate group and three ethyl chains, dictates its behavior during extraction. The ethyl groups impart a degree of lipophilicity, making it amenable to reversed-phase SPE.[5][6][7] The presence of the polar thiophosphate group, however, suggests that a purely hydrophobic interaction might not be sufficient for optimal retention and that sorbents with secondary retention mechanisms could offer superior performance.
Key Analyte Properties for SPE Method Development:
| Property | Value/Characteristic | Relevance to SPE |
| Molecular Formula | C6H15O3PS | --- |
| Molecular Weight | 198.22 g/mol [1][2][3][4] | General property. |
| Polarity | Moderately polar | Influences the choice of sorbent and elution solvents. |
| Solubility | Slightly soluble in chloroform and ethyl acetate[1] | Affects sample preparation and solvent selection. |
| Structure | Contains both nonpolar (ethyl chains) and polar (thiophosphate) moieties | Suggests that both hydrophobic and polar interactions can be exploited for retention. |
The Contenders: A Trio of SPE Sorbent Chemistries
In this comparative guide, we evaluate three widely used SPE sorbent chemistries, each offering a different retention mechanism:
-
C18 (Octadecyl-bonded Silica): The workhorse of reversed-phase SPE, C18 cartridges utilize long alkyl chains bonded to a silica backbone to retain nonpolar to moderately polar compounds from a polar matrix through hydrophobic interactions.[6][7]
-
Hydrophilic-Lipophilic Balanced (HLB): These polymeric sorbents are designed with a copolymer of a hydrophilic (e.g., N-vinylpyrrolidone) and a lipophilic (e.g., divinylbenzene) monomer.[8][9] This unique composition allows for the retention of a broad spectrum of compounds, from polar to nonpolar, through a combination of hydrophobic and hydrophilic interactions.[8][10]
-
Mixed-Mode (Reversed-Phase with Anion Exchange): These specialized sorbents combine the hydrophobic characteristics of a reversed-phase material (like C8 or C18) with ion-exchange functional groups (in this case, a weak or strong anion exchanger). This dual retention mechanism can provide enhanced selectivity for compounds with ionizable functional groups, such as the thiophosphate moiety in our analyte.[11]
Experimental Design: A Head-to-Head Comparison
To provide a robust comparison, we will outline a detailed experimental protocol for the extraction of O,O,S-Triethyl thiophosphate from a spiked water sample. The subsequent analysis would typically be performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below:
Caption: A generalized workflow for the solid-phase extraction and analysis of O,O,S-Triethyl thiophosphate.
Detailed Step-by-Step Protocol
Objective: To determine the extraction efficiency of C18, HLB, and Mixed-Mode SPE cartridges for O,O,S-Triethyl thiophosphate.
Materials:
-
SPE Cartridges:
-
C18, 500 mg, 6 mL
-
HLB, 200 mg, 6 mL
-
Mixed-Mode (C8 + Strong Anion Exchanger), 500 mg, 6 mL
-
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide (for pH adjustment of elution solvent)
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
GC-MS or LC-MS/MS system
-
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
C18 & HLB:
-
Pass 5 mL of dichloromethane through the cartridge.
-
Follow with 5 mL of methanol.
-
Rationale: The organic solvents solvate the bonded phase, activating it for interaction with the analyte.
-
-
Mixed-Mode:
-
Follow the manufacturer's specific conditioning protocol, which typically involves a sequence of organic solvent and aqueous buffers to activate both the reversed-phase and ion-exchange functionalities.
-
-
-
SPE Cartridge Equilibration:
-
All Cartridges:
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Rationale: This step removes the organic conditioning solvent and prepares the sorbent for the aqueous sample. For HLB, this step is less critical due to its water-wettable nature, which prevents dewetting.
-
-
-
Sample Loading:
-
Load the 100 mL prepared sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 5 mL/min.
-
Rationale: A controlled flow rate ensures sufficient residence time for the analyte to interact with the sorbent.
-
-
Washing:
-
C18 & HLB:
-
Wash the cartridge with 5 mL of deionized water.
-
Follow with 5 mL of a 5% methanol in water solution.
-
Rationale: The initial water wash removes salts and highly polar interferences. The weak organic wash removes slightly less polar interferences without prematurely eluting the analyte.
-
-
Mixed-Mode:
-
Wash with 5 mL of deionized water.
-
Follow with 5 mL of methanol.
-
Rationale: The strong ion-exchange interaction allows for a stronger organic wash to remove more interferences retained by the reversed-phase mechanism.
-
-
-
Elution:
-
Dry the cartridges under vacuum for 5 minutes to remove residual wash solvents.
-
C18 & HLB:
-
Elute the analyte with 2 x 4 mL of ethyl acetate or a mixture of dichloromethane and acetone.
-
Rationale: A nonpolar to moderately polar solvent is required to disrupt the hydrophobic interactions between the analyte and the sorbent.
-
-
Mixed-Mode:
-
Elute with 2 x 4 mL of ethyl acetate containing 2-5% ammonium hydroxide.
-
Rationale: The basic modifier neutralizes the charge on the thiophosphate group, disrupting the ion-exchange interaction and allowing the analyte to be eluted by the organic solvent.
-
-
-
Post-Elution Processing:
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for instrumental analysis (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).
-
Performance Comparison: Expected Outcomes
The following table summarizes the anticipated performance of each SPE cartridge based on the principles of their respective sorbent chemistries.
| Performance Metric | C18 Cartridge | HLB Cartridge | Mixed-Mode (RP-AX) Cartridge | Rationale for Expected Performance |
| Recovery (%) | 75 - 90% | > 95% | > 95% | C18: Good recovery is expected due to the nonpolar nature of the ethyl groups. However, breakthrough of the moderately polar analyte is possible. HLB: The hydrophilic component of the sorbent provides secondary interactions with the polar thiophosphate group, leading to enhanced retention and higher recovery.[8][9] Mixed-Mode: The combination of hydrophobic and strong anion-exchange interactions provides very strong retention, leading to the highest expected recovery. |
| Reproducibility (%RSD) | < 10% | < 5% | < 5% | C18: Good reproducibility is expected with a well-controlled protocol. HLB & Mixed-Mode: The more robust retention mechanisms of these sorbents typically lead to higher precision and lower relative standard deviations. |
| Matrix Effects (%) | Moderate | Low | Very Low | C18: Co-elution of matrix components with similar hydrophobicity is possible. HLB: The balanced chemistry often results in cleaner extracts. Mixed-Mode: The orthogonal retention mechanism (ion-exchange) allows for very specific elution conditions, leading to the cleanest extracts and minimal matrix effects. |
| Breakthrough Volume | Moderate | High | Very High | C18: The analyte may start to break through with larger sample volumes. HLB & Mixed-Mode: The stronger retention mechanisms allow for larger sample volumes to be processed, increasing the concentration factor. |
Logic and Causality in SPE Sorbent Selection
The choice of an SPE sorbent is a critical decision that directly impacts the quality and accuracy of the final analytical result. The following diagram illustrates the logical considerations for selecting the optimal sorbent for O,O,S-Triethyl thiophosphate.
Caption: Logical flow for selecting an appropriate SPE sorbent based on analyte properties and sorbent retention mechanisms.
Conclusion and Recommendations
For the routine analysis of O,O,S-Triethyl thiophosphate in relatively clean matrices, C18 cartridges can provide acceptable performance. However, for applications requiring the highest data quality, particularly with complex matrices, both HLB and Mixed-Mode cartridges offer significant advantages.
-
HLB cartridges are an excellent choice for general-purpose use, providing high and reproducible recoveries for a wide range of analytes, including O,O,S-Triethyl thiophosphate. Their resistance to dewetting also makes them more forgiving in high-throughput laboratory settings.
-
Mixed-Mode cartridges offer the highest level of selectivity and cleanup. When dealing with complex sample matrices where matrix effects are a significant concern, the orthogonal retention mechanism of a mixed-mode sorbent is invaluable. The ability to use a strong organic wash solvent without losing the analyte, followed by a highly specific elution step, results in exceptionally clean extracts and the most reliable quantitative data.
Ultimately, the choice of SPE cartridge will depend on the specific requirements of the assay, including the nature of the sample matrix, the required limits of detection, and throughput needs. This guide provides the foundational knowledge and a practical framework to make an informed decision, ensuring the generation of high-quality, reliable data.
References
-
PubChem. (n.d.). O,O',O''-Triethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). O,O,O-Triethyl thiophosphate. National Institute of Standards and Technology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). O,O,S-Triethyl Phosphorothiolate. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]
-
DTIC. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Defense Technical Information Center. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. United States Environmental Protection Agency. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. United States Environmental Protection Agency. Retrieved from [Link]
-
PubMed. (2021). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Use of Solid Phase Extraction with Hydrophilic-Lipophilic Balance (HLB) Cartridge as the Appropriate Option for Metribuzin Extraction from Contaminated Soils. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. United States Environmental Protection Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]
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Restek. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
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Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
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U.S. EPA. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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DTO Innovators. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Retrieved from [Link]
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Veeprho. (2024). Basic Principle of Solid-Phase Extraction. Retrieved from [Link]
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Phenomenex. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]
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YouTube. (2018). Hydrophilic Lipophilic Balance Tech Video. Stepan Company. Retrieved from [Link]
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Semantic Scholar. (2022). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Retrieved from [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
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PMC. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Agritrop. (2024). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. Retrieved from [Link]
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ScienceDirect. (2021). Determination of phosphite (hpo32−) in environmental samples via ion chromatography tandem mass spectrometry (ic-ms/ms). Retrieved from [Link]
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YouTube. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. Waters Corporation. Retrieved from [Link]
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Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for O,O,S-Triethyl Thiophosphate
For Immediate Implementation: A Senior Application Scientist's Directive on Handling O,O,S-Triethyl Thiophosphate
As researchers and drug development professionals, our work inherently involves navigating the complexities of chemical compounds. Among these, organophosphates like O,O,S-Triethyl thiophosphate demand our utmost respect and diligence due to their significant toxicological profile.[1][2] This guide serves as an essential, immediate directive for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each procedural step. Our goal is to foster a self-validating system of safety, ensuring that every member of our team is empowered to work confidently and securely.
Understanding the Primary Hazard: The Unseen Threat
O,O,S-Triethyl thiophosphate is a potent organophosphorus compound, a class of chemicals known for their neurotoxicity.[1][3] The primary mechanism of action for many organophosphates is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of muscles and nerves.[3] Exposure can occur through inhalation, ingestion, or skin absorption, making comprehensive personal protective equipment (PPE) non-negotiable.[3][5] It is classified as harmful if swallowed and causes serious eye irritation.[6] Furthermore, it can be fatal if inhaled.[6]
The insidious nature of some organophosphates lies in their ability to cause delayed toxic effects.[7] Symptoms may not manifest immediately, underscoring the critical importance of preventing exposure in the first place. When heated to decomposition, it emits toxic fumes of phosphorus oxides and sulfur oxides, adding another layer of potential hazard.[1]
Core Protective Measures: Your First Line of Defense
A risk-based approach is paramount when selecting PPE for handling O,O,S-Triethyl thiophosphate. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Respiratory Protection | Eye and Face Protection | Hand Protection | Body Protection |
| Low-Volume Handling in a Ventilated Hood | NIOSH-approved respirator with organic vapor cartridges | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat |
| High-Volume Handling or Open Bench Work | NIOSH-approved supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat |
| Spill Cleanup | NIOSH-approved SCBA | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Full-body chemical-resistant suit |
| Emergency Response | NIOSH-approved SCBA | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Encapsulated chemical-protective suit |
Rationale and Causality:
-
Respiratory Protection: Due to the high acute toxicity associated with inhalation, respiratory protection is crucial.[6] In a well-ventilated chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges can provide adequate protection against low concentrations of vapors.[8] However, for higher-risk scenarios, the use of a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is mandated to provide a positive pressure of breathable air, effectively isolating the user from the contaminated environment.[5]
-
Eye and Face Protection: O,O,S-Triethyl thiophosphate is a serious eye irritant.[5][6] Chemical splash goggles are the minimum requirement to prevent splashes from entering the eyes.[9] When there is a higher risk of splashing, a face shield must be worn in conjunction with goggles to protect the entire face.[9]
-
Hand Protection: Skin contact is a primary route of exposure for organophosphates.[2] Nitrile or neoprene gloves have demonstrated good resistance to a range of chemicals. For prolonged or high-exposure tasks, double-gloving provides an additional layer of protection. It is imperative to inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A standard lab coat is sufficient for low-volume work within a fume hood. For tasks with a greater potential for splashes or spills, a chemical-resistant apron or a full-body suit is necessary to prevent skin contact.[9] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to mitigating the risks associated with O,O,S-Triethyl thiophosphate.
1. Preparation and Pre-Handling:
-
Designated Area: All work with O,O,S-Triethyl thiophosphate must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Fume Hood: A properly functioning and certified chemical fume hood is mandatory for all handling procedures.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9] Have a spill kit specifically designed for organophosphates readily available.
2. Donning PPE: The correct sequence for putting on PPE is critical to avoid contamination.
3. Handling and Experimental Work:
-
Minimize Quantities: Use the smallest feasible quantity of O,O,S-Triethyl thiophosphate for your experiment.
-
Avoid Aerosolization: Handle the compound gently to avoid creating aerosols.
-
Containment: Use sealed containers for transport and storage.
4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.
5. Decontamination and Disposal Plan:
-
Surface Decontamination: All surfaces and equipment potentially contaminated with O,O,S-Triethyl thiophosphate should be decontaminated. A common procedure involves washing with a 10% bleach solution, followed by a water rinse.[11] However, neutralization with a basic solution (e.g., sodium hydroxide) may also be effective for breaking down the compound.[12] Always consult your institution's specific guidelines.
-
Waste Disposal: All disposable PPE, contaminated materials, and excess O,O,S-Triethyl thiophosphate must be disposed of as hazardous waste.[5][13]
-
Collect all waste in clearly labeled, sealed, and leak-proof containers.[14]
-
Never dispose of this chemical down the drain.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[13] Your institution's Environmental Health and Safety (EHS) office is the primary resource for these procedures.[15]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5][10] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
By internalizing the principles and adhering strictly to the protocols outlined in this guide, we can ensure a safe and productive research environment for everyone. Our commitment to safety is a direct reflection of our commitment to scientific excellence.
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PubChem. O,O',O''-Triethyl phosphorothioate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
